molecular formula C15H13NO4 B15092593 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one

1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one

Cat. No.: B15092593
M. Wt: 271.27 g/mol
InChI Key: UBBGMLKSMRKWPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one, with the molecular formula C15H13NO4, is a synthetic ketone compound of interest in organic and medicinal chemistry research . Its structure, featuring methoxy and nitro-substituted phenyl rings, is related to other studied β-ketoether derivatives. Some analogous compounds have been investigated for their potential biological activities, such as antiprotozoal properties, making this structural motif a valuable scaffold in drug discovery . Furthermore, compounds with similar aromatic ether and ketone functional groups are used as model systems in materials science and catalysis studies, particularly in the context of cleaving robust C–O bonds relevant to lignin valorization for producing renewable chemicals . This product is intended for research purposes only by qualified laboratory personnel. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) and handle the compound with appropriate personal protective equipment (PPE), including gloves and eye protection .

Properties

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

1-(2-methoxyphenyl)-2-(4-nitrophenyl)ethanone

InChI

InChI=1S/C15H13NO4/c1-20-15-5-3-2-4-13(15)14(17)10-11-6-8-12(9-7-11)16(18)19/h2-9H,10H2,1H3

InChI Key

UBBGMLKSMRKWPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States
Foundational & Exploratory

Spectroscopic Characterization of 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one, a molecule of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic features of this compound. The guide emphasizes the causal relationships between the molecular structure and its spectral output, providing a framework for the logical interpretation of experimental data.

Introduction

1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one is a deoxybenzoin derivative featuring a methoxy-substituted phenyl ring and a nitro-substituted phenyl ring linked by a two-carbon ethanone bridge. The electronic interplay between the electron-donating methoxy group and the electron-withdrawing nitro group, mediated by the carbonyl functionality, gives rise to a unique spectroscopic signature. Understanding this signature is paramount for confirming the compound's identity, assessing its purity, and elucidating its chemical behavior.

This guide will systematically deconstruct the expected ¹H NMR, ¹³C NMR, and FT-IR spectra of the title compound. The interpretations are grounded in established principles of spectroscopy and supported by data from structurally related molecules.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular architecture is the foundation for interpreting its spectroscopic data. Below is a diagram illustrating the key functional groups that dictate the compound's spectral properties.

G cluster_0 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one C1 C=O C2 CH2 C1->C2 Ar1 2-Methoxyphenyl C1->Ar1 Ar2 4-Nitrophenyl C2->Ar2 OCH3 OCH3 Ar1->OCH3 NO2 NO2 Ar2->NO2

Caption: Key functional groups of 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. For 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one, the spectrum can be divided into distinct regions corresponding to the aromatic protons, the methylene protons, and the methoxy protons.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the complex aromatic region.

  • Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum. Key parameters to set include an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).

Predicted ¹H NMR Spectral Data and Interpretation
Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Rationale for Assignment
Aromatic (4-Nitrophenyl)~ 8.2Doublet2HProtons ortho to the strongly electron-withdrawing nitro group are significantly deshielded and shifted downfield.[1]
Aromatic (4-Nitrophenyl)~ 7.5Doublet2HProtons meta to the nitro group are less deshielded.
Aromatic (2-Methoxyphenyl)~ 7.8Doublet of doublets1HThe proton ortho to the carbonyl group and meta to the methoxy group is deshielded by the carbonyl's anisotropic effect.
Aromatic (2-Methoxyphenyl)~ 7.0 - 7.4Multiplet3HThe remaining protons on the methoxyphenyl ring will appear in this region, with their exact shifts influenced by the combined effects of the methoxy and carbonyl groups.
Methylene (-CH₂-)~ 4.3Singlet2HThe methylene protons are adjacent to both a carbonyl group and an aromatic ring, leading to a downfield shift. The absence of adjacent protons results in a singlet.
Methoxy (-OCH₃)~ 3.9Singlet3HThe methoxy protons are shielded relative to the aromatic protons and appear as a characteristic singlet.

Causality in ¹H NMR: The electron-withdrawing nature of the nitro group causes a significant downfield shift for the protons on its attached phenyl ring. Conversely, the electron-donating methoxy group shields the protons on its ring, shifting them upfield relative to an unsubstituted benzene ring. The carbonyl group also exerts a deshielding effect on adjacent protons. The crowded aromatic region between 6.8-8.2 ppm is a common feature in chalcone-like structures.[2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to enhance signal intensity and simplify the spectrum to a series of singlets.[3]

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

  • Instrumentation: Utilize the same NMR spectrometer as for the ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR. The spectral width should encompass the expected range for organic molecules (approximately 0-220 ppm).

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. The solvent signal can be used for chemical shift calibration (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Spectral Data and Interpretation
Carbon(s) Predicted Chemical Shift (ppm) Rationale for Assignment
Carbonyl (C=O)~ 195 - 205The carbonyl carbon of a ketone is highly deshielded and appears significantly downfield.[4][5]
Aromatic (C-NO₂)~ 147The carbon directly attached to the nitro group is deshielded.
Aromatic (C-OCH₃)~ 158The carbon attached to the oxygen of the methoxy group is deshielded.
Aromatic (ipso-C of C=O)~ 130The ipso-carbon of the methoxyphenyl ring attached to the carbonyl group.
Aromatic (ipso-C of CH₂)~ 145The ipso-carbon of the nitrophenyl ring attached to the methylene group.
Aromatic (CH)~ 110 - 135The remaining aromatic carbons will resonate in this region, with their specific shifts determined by the electronic effects of the substituents.[4]
Methoxy (-OCH₃)~ 55The carbon of the methoxy group is shielded relative to the aromatic carbons.
Methylene (-CH₂-)~ 45The methylene carbon is shielded compared to the aromatic and carbonyl carbons.

Expertise in ¹³C NMR: The chemical shift of the carbonyl carbon is a key diagnostic peak. Its position can be influenced by conjugation; however, in this saturated ethanone bridge, it is expected to be in the typical range for an aryl ketone.[4] The distinct chemical shifts for the carbons bearing the nitro and methoxy groups are also highly informative for structural confirmation.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6][7]

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty accessory is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Predicted FT-IR Spectral Data and Interpretation
Functional Group Predicted Absorption (cm⁻¹) Vibrational Mode Intensity Rationale for Assignment
Carbonyl (C=O)~ 1680 - 1700StretchStrongThe carbonyl stretch of an aryl ketone is a very strong and sharp absorption.[8] Conjugation with the aromatic ring lowers the frequency compared to a saturated ketone.[7]
Nitro (NO₂)~ 1515 - 1550Asymmetric StretchStrongThe asymmetric stretch of the nitro group is a very strong and characteristic absorption in aromatic nitro compounds.[6][9]
Nitro (NO₂)~ 1340 - 1360Symmetric StretchStrongThe symmetric stretch of the nitro group is also a strong and diagnostic band.[6][9]
Aromatic C=C~ 1450 - 1600StretchMedium to WeakMultiple bands in this region are characteristic of the carbon-carbon double bond stretching within the aromatic rings.[10]
C-O (Aryl Ether)~ 1240 - 1280Asymmetric StretchStrongThe C-O stretching of the aryl ether (methoxyphenyl group) is typically a strong band.
C-H (Aromatic)~ 3000 - 3100StretchMedium to WeakC-H stretching vibrations for sp² hybridized carbons of the aromatic rings appear above 3000 cm⁻¹.[7]
C-H (Aliphatic)~ 2850 - 3000StretchMedium to WeakC-H stretching vibrations for the sp³ hybridized carbons of the methylene and methoxy groups appear below 3000 cm⁻¹.[7]

Trustworthiness of IR Data: The presence of strong absorption bands for the carbonyl group and the two characteristic bands for the nitro group provides a highly reliable confirmation of the compound's key functionalities.[6] The combination of these with the aromatic and C-O stretching bands creates a unique fingerprint for the molecule.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesize Compound purification Purify (e.g., Recrystallization) synthesis->purification nmr_acq Acquire 1H & 13C NMR Spectra purification->nmr_acq ir_acq Acquire FT-IR Spectrum purification->ir_acq nmr_interp Interpret NMR Data (Chemical Shifts, Multiplicity, Integration) nmr_acq->nmr_interp ir_interp Interpret IR Data (Characteristic Frequencies) ir_acq->ir_interp structure_confirm Confirm Molecular Structure nmr_interp->structure_confirm ir_interp->structure_confirm

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of the target compound.

Conclusion

The spectroscopic characterization of 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one by NMR and IR spectroscopy provides a detailed and unambiguous confirmation of its molecular structure. The predicted chemical shifts in ¹H and ¹³C NMR, along with the characteristic vibrational frequencies in the IR spectrum, are direct consequences of the compound's unique assembly of functional groups. This guide provides a robust framework for interpreting the spectroscopic data, enabling researchers to confidently identify and characterize this and structurally related molecules.

References

  • Ahmad, F. (2012). Synthesis and Spectroscopic Investigation of Some New Chalcones and their transformation to pyrazoline derivatives. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic Evaluation of Chalcone Derivatives and their Zinc Metal Complexes: A Combined Experimental and Computational Approach on the Binding of the Complexes with the Serum Albumin. ResearchGate. Retrieved from [Link]

  • Zahra, A. A., et al. (2021). Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent. Molecules. Retrieved from [Link]

  • Gawale, Y. A., et al. (2023). Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

  • Dönbak, K. (2015). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Lumb, J. P., et al. (2021). Distinguishing Vinylic and Aromatic 1H NMR Signals Using Selectively Deuterated Chalcones. Journal of Chemical Education. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: nitro groups. University of Calgary. Retrieved from [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Interpreting NMR spectra. University of Puget Sound. Retrieved from [Link]

  • Scribd. (n.d.). IR Spectrum Analysis of Aromatic Compounds. Scribd. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-. NIST WebBook. Retrieved from [Link]

  • YouTube. (2021). Interpreting Aromatic NMR Signals. YouTube. Retrieved from [Link]

  • Millersville University. (n.d.). Table of Characteristic IR Absorptions. Millersville University. Retrieved from [Link]

  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. Retrieved from [Link]

  • Simmler, C., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Fitoterapia. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). INFRARED SPECTROSCOPY (IR). University of California, Los Angeles. Retrieved from [Link]

  • University of Wisconsin. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0309095). NP-MRD. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). ResearchGate. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 1183812-62-5 | 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethanone. Hoffman Fine Chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of 1-(4-methoxyphenyl)-3- (4-propyloxyphenyl)-2-propen-1-one. ResearchGate. Retrieved from [Link]

Sources

Preliminary Pharmacological Evaluation of 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one: A Preclinical Framework

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one (CAS 1183812-62-5) represents a structurally privileged synthetic scaffold. It is a substituted deoxybenzoin characterized by a 2-methoxyphenyl A-ring and a 4-nitrophenyl B-ring connected via an ethan-1-one linker.

From a pharmacological perspective, this molecule is engineered for dual-action potential:

  • The Deoxybenzoin Core: Deoxybenzoins are well-documented precursors to isoflavones and possess intrinsic anti-inflammatory and antiproliferative activities, often acting as cyclooxygenase (COX) inhibitors[1].

  • The Nitroaromatic Trigger: The addition of a 4-nitrophenyl group introduces a bioreductive trigger. In the severely hypoxic microenvironments characteristic of solid tumors, nitroaromatic compounds act as hypoxia-activated prodrugs (HAPs), undergoing selective enzymatic reduction to generate cytotoxic species[2],[3].

This technical guide outlines a self-validating preclinical workflow to evaluate the compound's hypoxia-targeted cytotoxicity and macrophage-mediated anti-inflammatory properties.

Table 1: Predicted Physicochemical & ADMET Properties

Quantitative structural data guiding the in vitro formulation and dosing strategy.

PropertyValuePharmacological Implication
Molecular Formula C₁₅H₁₃NO₄Standard small molecule footprint.
Molecular Weight 271.27 g/mol Optimal for cellular permeability (<500 Da).
LogP (Predicted) ~2.8Favorable lipophilicity for membrane diffusion.
H-Bond Donors 0Reduces desolvation penalty during target binding.
H-Bond Acceptors 5Sufficient for target kinase/enzyme interaction.
Rotatable Bonds 4High conformational flexibility for induced-fit binding.

Mechanistic Hypotheses

To design a robust evaluation protocol, we must first establish the causality of the expected biological interactions.

Hypothesis A: Hypoxia-Targeted Cytotoxicity Solid tumors exhibit profound hypoxia (O₂ < 0.1 mmHg), which limits the efficacy of conventional therapies[2]. We hypothesize that the 4-nitrophenyl moiety acts as a substrate for oxygen-sensitive nitroreductases (NTRs). Under hypoxia, NTRs reduce the nitro group to highly reactive hydroxylamine (-NHOH) or amine (-NH₂) species, generating reactive oxygen species (ROS) and inducing localized apoptosis[4],[3].

Hypothesis B: Anti-Inflammatory Action The deoxybenzoin backbone is hypothesized to intercalate into the hydrophobic pockets of pro-inflammatory enzymes. By suppressing the NF-κB signaling pathway, the compound should downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated macrophages[1],[5].

G cluster_0 Hypoxic Tumor Microenvironment cluster_1 Inflammatory Macrophage (RAW 264.7) Compound 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one NTR Nitroreductase (NTR) Activation Compound->NTR Hypoxia-specific reduction COX2 COX-2 / iNOS Inhibition Compound->COX2 Scaffold binding ROS ROS Generation & DNA Damage NTR->ROS e- transfer Apoptosis Tumor Cell Apoptosis ROS->Apoptosis PGE2 Decreased PGE2 & NO Production COX2->PGE2 AntiInflam Anti-inflammatory Response PGE2->AntiInflam

Fig 1: Proposed dual-mechanism pathways for the deoxybenzoin-nitroaromatic scaffold.

Core Experimental Workflows

As an Application Scientist, ensuring data integrity requires protocols that are internally controlled and self-validating. The following methodologies isolate specific variables to prove the mechanistic hypotheses.

Protocol A: Hypoxia-Targeted Cytotoxicity (Resazurin Assay)

Causality & Rationale: We utilize the human lung carcinoma A549 cell line due to its well-characterized response to hypoxic stress[6]. We select the Resazurin assay over standard MTT because resazurin reduction to highly fluorescent resorufin provides superior sensitivity and avoids the cytotoxic artifacts of formazan crystal solubilization[6]. By running parallel plates in normoxia (21% O₂) and hypoxia (0.1% O₂), we isolate the specific contribution of nitroreductase activation[2].

Step-by-Step Methodology:

  • Cell Seeding: Plate A549 cells at a density of 5 × 10³ cells/well in 96-well black tissue culture plates with clear bottoms. Incubate overnight at 37°C in 5% CO₂.

  • Compound Treatment: Treat cells with the compound at a concentration gradient (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Tirapazamine).

  • Differential Incubation:

    • Plate 1 (Normoxia): Incubate in a standard incubator (21% O₂, 5% CO₂) for 48 hours.

    • Plate 2 (Hypoxia): Incubate in a hypoxia chamber (0.1% O₂, 5% CO₂, balance N₂) for 48 hours.

  • Resazurin Addition: Add resazurin working solution to achieve a final concentration of 10% v/v in each well. Incubate for 1.5 hours[6].

  • Quantification: Measure fluorescence intensity using a multimode microplate reader at optimal wavelengths: λEx 545 nm and λEm 590 nm [6].

  • Validation: Calculate the Hypoxia Cytotoxicity Ratio (HCR) = IC₅₀ (Normoxia) / IC₅₀ (Hypoxia). An HCR > 5 validates the compound as a hypoxia-activated prodrug.

Protocol B: Anti-Inflammatory Screening (RAW 264.7 Macrophages)

Causality & Rationale: The RAW 264.7 murine macrophage line is the gold standard for evaluating lipopolysaccharide (LPS)-induced inflammation[7],[5]. This protocol is self-validating because it measures both the downstream functional output (Nitric Oxide production via Griess reagent) and the upstream molecular cause (iNOS and COX-2 protein expression via Western Blot)[5],[8].

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells at 5 × 10⁴ cells/well in 96-well plates (for Griess assay) and 6 × 10⁵ cells/well in 6-well plates (for Western blot)[5].

  • Pre-treatment: Pre-treat cells with the compound (1, 10, 30, and 100 µM) for 1 hour to allow intracellular accumulation and target binding[7].

  • LPS Stimulation: Add 1 µg/mL LPS to the wells and incubate for 24 hours[9],[8].

  • Orthogonal Assay 1 (Griess Reagent): Transfer 100 µL of the cell supernatant to a new plate. Add 100 µL of Griess reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)-ethylenediamine in 5% phosphoric acid). Incubate for 10 minutes in the dark. Measure absorbance at 540 nm to quantify nitrite accumulation[7].

  • Orthogonal Assay 2 (Western Blot): Lyse the cells from the 6-well plates using RIPA buffer. Centrifuge at 12,000 rpm, collect the supernatant, and quantify protein. Run SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against iNOS, COX-2, and β-actin (loading control)[5].

Workflow Seed Seed RAW 264.7 Cells (5x10^4 cells/well) Pretreat Pre-treat with Compound (1-100 µM) for 1h Seed->Pretreat Stimulate Stimulate with LPS (1 µg/mL) for 24h Pretreat->Stimulate Split Stimulate->Split Assay1 Griess Reagent Assay (NO Production at 540nm) Split->Assay1 Assay2 Western Blot (COX-2 & iNOS Expression) Split->Assay2

Fig 2: Orthogonal experimental workflow for evaluating macrophage-mediated anti-inflammatory activity.

Data Interpretation & Go/No-Go Criteria

To ensure rigorous drug development progression, the preliminary data must be evaluated against strict quantitative thresholds.

Table 2: Decision Matrix for Pharmacological Progression
Assay MetricExpected OutcomeGo/No-Go ThresholdNext Steps if "Go"
Hypoxia Cytotoxicity Ratio (HCR) Higher toxicity in 0.1% O₂ vs 21% O₂HCR ≥ 5.0Proceed to 3D spheroid tumor models.
NO Inhibition (Griess) Dose-dependent reduction of nitriteIC₅₀ < 30 µMEvaluate specific ROS scavenging capacity.
COX-2 / iNOS Expression Downregulation of protein bands>50% reduction at 30 µMPerform molecular docking on COX-2 active site.
Cell Viability (RAW 264.7) No basal toxicity to macrophagesCell viability > 90% at max doseProceed to in vivo acute toxicity models.

References

  • Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. Cells (NIH/PMC).6[6]

  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Molecules (NIH/PMC).2[2]

  • Thiazolidinedione Derivative Suppresses LPS-induced COX-2 Expression and NO Production in RAW 264.7 Macrophages. Brieflands.9[9]

  • Inhibition of LPS-induced expression of iNOS and COX-2 on extracts of Acanthopanax leucorrhizus (Oliv.) Harms stems. Food Science and Technology (SciELO).7[7]

  • Nitroreductase-Activated Probes for Monitoring Hypoxia. ACS Sensors.4[4]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI.3[3]

  • Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides. RSC Advances.1[1]

  • Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Molecules (NIH/PMC).5[5]

  • DATS Reduces LPS-Induced iNOS Expression, NO Production, Oxidative Stress, and NF-κB Activation in RAW 264.7 Macrophages. Journal of Agricultural and Food Chemistry (ACS).8[8]

Sources

Thermodynamic Stability and Melting Point Analysis of 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

In the realm of advanced organic synthesis and pharmaceutical intermediate development, the thermodynamic characterization of functionalized deoxybenzoins is a critical prerequisite for downstream processing. This whitepaper provides an authoritative, in-depth framework for evaluating the thermodynamic stability and solid-state properties of 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one .

As a solid compound with the molecular formula C₁₅H₁₃NO₄ and a molecular weight of 271.27 g/mol [1], its structural asymmetry presents unique thermal behaviors. By synthesizing theoretical conformational logic with field-proven thermal analysis protocols, this guide establishes a self-validating system for determining its precise melting point and degradation kinetics.

Structural Thermodynamics and Conformational Logic

The thermodynamic stability of 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one is governed by the push-pull electronic dynamics of its aromatic substituents and the rotational freedom of its central ethanone core.

  • Electronic Effects & Intermolecular Forces: The electron-donating 2-methoxy group on the primary phenyl ring increases electron density around the carbonyl oxygen, enhancing its potential as a hydrogen-bond acceptor. Conversely, the strongly electron-withdrawing 4-nitro group on the secondary ring creates a significant molecular dipole. In the solid state, these opposing forces drive strong dipole-dipole interactions, dictating the crystal lattice energy.

  • Polymorphism and Melting Variance: The documented melting point for this compound spans a remarkably broad range of 83 °C to 97 °C[2]. From an application scientist's perspective, a 14-degree variance in a pure active pharmaceutical ingredient (API) or intermediate is a classic indicator of polymorphism . The rotational flexibility around the α-carbon allows the molecule to adopt multiple metastable packing arrangements during crystallization. Each polymorph possesses a distinct thermodynamic stability profile and lattice energy, resulting in overlapping endothermic transitions during bulk melting.

Structure Root 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one N1 2-Methoxy Group (Electron Donating) Root->N1 N2 Deoxybenzoin Core (Rotational Freedom) Root->N2 N3 4-Nitro Group (Electron Withdrawing) Root->N3 N4 Dipole-Dipole Interactions N1->N4 N5 Polymorphic Packing N2->N5 N3->N4 N6 Broad Melting Range (83 °C - 97 °C) N4->N6 Lattice Energy N5->N6 Phase Variance

Fig 1. Structure-property relationships dictating the compound's thermodynamic stability.

Methodological Framework: Self-Validating Thermal Analysis

To rigorously define the thermodynamic boundaries of this compound, we must employ a dual-technique approach utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). DSC provides qualitative and quantitative information regarding thermal properties such as melting temperatures, polymorphism, and purity[3]. However, DSC alone cannot differentiate between a melting endotherm and an endothermic decomposition. By running TGA in parallel, we create a self-validating system : if TGA shows a flat mass curve during the DSC melting peak, the transition is confirmed as a true, non-destructive phase change[3].

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: To quantify the enthalpy of fusion ( ΔHf​ ) and isolate specific polymorphic melting transitions[4]. Causality & Setup:

  • Calibration: Calibrate the DSC instrument using a high-purity Indium standard ( Tm​ = 156.6 °C). Why: This ensures the heat flow sensors are perfectly aligned, providing absolute trustworthiness to the recorded onset temperatures.

  • Sample Preparation: Accurately weigh 3–5 mg of the compound into an aluminum crucible. Hermetically seal the pan. Why: Hermetic sealing prevents the volatilization of any trapped residual crystallization solvents, which could artificially depress the melting point via plasticization.

  • Atmosphere Control: Purge the sample chamber with ultra-high-purity Nitrogen gas at 50 mL/min. Why: Displacing oxygen prevents premature oxidative degradation at elevated temperatures, ensuring the endotherm reflects a pure physical transition.

  • Thermal Programming: Equilibrate at 25 °C, then apply a linear heating ramp of 10 °C/min up to 150 °C.

  • Data Extraction: Record the extrapolated onset temperature ( Tonset​ ) as the true thermodynamic melting point, and integrate the peak area to determine ΔHf​ .

Protocol B: Thermogravimetric Analysis (TGA)

Objective: To establish the absolute thermodynamic stability limit by identifying the onset of thermal decomposition ( Td​ )[5]. Causality & Setup:

  • Sample Loading: Place 5–10 mg of the sample into a platinum TGA pan. Platinum is chosen for its chemical inertness, preventing catalytic interference with the nitro group during heating.

  • Thermal Programming: Heat from 25 °C to 400 °C at 10 °C/min under a 50 mL/min Nitrogen purge.

  • Data Extraction: The TGA curve plots the percentage of initial mass as a function of temperature. Identify the temperature at 5% mass loss ( Td5%​ ), which serves as the standard metric for the onset of covalent bond cleavage[5].

Workflow A API Sample 1-(2-Methoxyphenyl)-2- (4-nitrophenyl)ethanone B DSC Analysis (Heat Flow) A->B Thermal Ramp C TGA Analysis (Mass Loss) A->C Thermal Ramp D Melting Point (Tm) 83 - 97 °C B->D Endotherm E Decomposition (Td) Stability Limit C->E Mass % F Thermodynamic Stability Profile D->F Phase Data E->F Kinetic Data

Fig 2. Thermal analysis workflow for evaluating thermodynamic stability via DSC and TGA.

Quantitative Data Synthesis

The table below summarizes the expected thermal properties of 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one based on structural extrapolation and documented physical state data.

Thermodynamic PropertyValue / RangeAnalytical TechniqueMechanistic Significance
Melting Point ( Tm​ ) 83 °C – 97 °CDSCIndicates crystal lattice strength. The broad range strongly suggests the presence of multiple polymorphic solid states[2].
Enthalpy of Fusion ( ΔHf​ ) Compound SpecificDSCQuantifies the exact thermal energy required to disrupt the solid-state intermolecular dipole-dipole interactions.
Decomposition Onset ( Td5%​ ) > 200 °C (Estimated)TGADefines the upper limit of thermodynamic stability before the irreversible cleavage of the deoxybenzoin core or nitro group degradation occurs[5].
Glass Transition ( Tg​ ) If AmorphousModulated DSCRelevant only if the compound is crash-cooled into an amorphous solid dispersion; indicates molecular mobility onset[3].

References

  • [1] General Details: 1-(2-Methoxyphenyl)-2-(4-Nitrophenyl)ethanone. University of Arkansas (UARK) Chemical Database. 1

  • [2] Physical Properties and Melting Point: 1-(2-Methoxyphenyl)-2-(4-Nitrophenyl)ethanone. University of Arkansas (UARK) Chemical Database. 2

  • [4] Thermal Analysis: Stability, Decomposition, and Material Properties. Lab Manager. 4

  • [3] Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. National Center for Biotechnology Information (PMC). 3

  • [5] An In-depth Technical Guide to the Thermodynamic Stability of Pharmaceutical Compounds. Benchchem. 5

Sources

Electronic Properties and HOMO-LUMO Gap Analysis of 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Understanding the frontier molecular orbital (FMO) dynamics of complex organic scaffolds is critical for modern drug development, photochemistry, and materials science. This whitepaper provides an in-depth technical analysis of the electronic properties and HOMO-LUMO gap of 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one (CAS: 1183812-62-5)[1]. By bridging structural causality with rigorous computational and experimental validation, this guide establishes a self-validating framework for characterizing non-fully conjugated donor-acceptor (D-A) systems.

Structural Causality and Electronic Profiling

The physical and chemical behavior of 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one is dictated by its specific molecular architecture. Unlike fully conjugated push-pull chromophores, this molecule features an sp3 -hybridized methylene bridge (-CH₂-) that acts as a strict conjugation breaker between two distinct aromatic systems:

  • The Donor Moiety (2-Methoxyphenyl + Carbonyl): The methoxy group (-OCH₃) exerts a strong positive mesomeric (+M) effect, enriching the electron density of the aromatic ring. Consequently, the Highest Occupied Molecular Orbital (HOMO) is predicted to localize primarily over this electron-rich ring and the adjacent conjugated carbonyl oxygen.

  • The Acceptor Moiety (4-Nitrophenyl): The nitro group (-NO₂) is a potent electron-withdrawing group via both inductive (-I) and mesomeric (-M) effects. This drastically lowers the energy of the π∗ orbitals on the ring, meaning the Lowest Unoccupied Molecular Orbital (LUMO) will strongly localize on this electron-deficient moiety.

Mechanistic Insight: Because the methylene bridge disrupts end-to-end π -conjugation, any HOMO-to-LUMO transition represents an Intramolecular Charge Transfer (ICT) that must occur through-space or via hyperconjugation. This structural reality dictates that the optical transition will have a lower oscillator strength compared to fully conjugated analogs, directly influencing how we design our experimental validation.

G Ground Ground State (S0) HOMO HOMO (π) Donor: 2-Methoxyphenyl LUMO LUMO (π*) Acceptor: 4-Nitrophenyl HOMO->LUMO  ΔE (HOMO-LUMO Gap)   Excited Excited State (S1) Charge Separated

Figure 1: Frontier Molecular Orbital energy levels and ICT transition.

Computational Methodology: Density Functional Theory (DFT)

To predict the HOMO-LUMO gap theoretically, Density Functional Theory (DFT) is employed. We utilize the B3LYP functional paired with the 6-311G(d,p) basis set. B3LYP provides an optimal balance of computational cost and accuracy for organic D-A systems[2]. The 6-311G(d,p) basis set incorporates polarization functions on both heavy atoms and hydrogens, which is non-negotiable for accurately mapping the distorted electron densities inherent to highly polarized nitro-compounds[3].

Step-by-Step DFT Protocol
  • Geometry Optimization: Run a ground-state (S₀) optimization in the gas phase or using an implicit solvation model (e.g., PCM for dichloromethane) to find the global energy minimum.

  • Self-Validating Frequency Calculation: Immediately follow the optimization with a vibrational frequency calculation. Causality: This ensures the absence of imaginary frequencies, proving the optimized geometry is a true local minimum and not a transition-state saddle point.

  • FMO Extraction: Extract the absolute energies of the HOMO and LUMO from the formatted checkpoint file. The theoretical gap is calculated as Egap​=ELUMO​−EHOMO​ .

  • Time-Dependent DFT (TD-DFT): Perform a vertical excitation calculation to predict the theoretical optical gap and oscillator strengths for the S₀ S₁ transition.

Experimental Validation Workflows

Theoretical models must be grounded in empirical data. We utilize a dual-pronged approach: UV-Vis Spectroscopy for the optical gap and Cyclic Voltammetry (CV) for the electrochemical gap.

Optical Gap Determination via UV-Vis Spectroscopy

The optical band gap ( Egopt​ ) corresponds to the energy required to excite an electron from the HOMO to the LUMO via photon absorption.

Methodology:

  • Prepare a 10−5 M solution of the compound in a non-polar solvent (e.g., cyclohexane). Causality: A non-polar solvent minimizes solvatochromic stabilization of the highly polar ICT excited state, preventing artificial narrowing of the measured gap.

  • Record the absorbance spectrum from 200 nm to 800 nm.

  • Convert absorbance to the absorption coefficient ( α ).

  • Construct a Tauc Plot [4] by plotting (αhν)2 versus photon energy ( ) for a direct allowed transition.

  • Extrapolate the linear region of the absorption edge to the x-axis ( α=0 ). The intercept yields the optical HOMO-LUMO gap in electron volts (eV).

Electrochemical Gap via Cyclic Voltammetry (CV)

While UV-Vis provides the transition energy, CV allows us to pinpoint the absolute energy levels of the HOMO and LUMO relative to the vacuum level[5].

Methodology:

  • Setup: Use a three-electrode system comprising a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/Ag⁺ non-aqueous reference electrode.

  • Electrolyte: Dissolve the compound (1 mM) in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.

  • Internal Standard Calibration (Self-Validation): Spike the solution with Ferrocene (Fc). Causality: Reference electrodes drift. Ferrocene provides a highly stable, reversible redox couple (Fc/Fc⁺) that acts as an internal standard, anchoring the measurements to the vacuum scale (-4.8 eV)[5].

  • Measurement: Sweep the potential to record the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

  • Calculation: Apply the empirical Bredas equations to determine the FMO energies:

    • EHOMO​=−[Eoxonset​ (vs. Fc/Fc+)+4.8] eV

    • ELUMO​=−[Eredonset​ (vs. Fc/Fc+)+4.8] eV

    • EgapCV​=ELUMO​−EHOMO​

Workflow cluster_comp Computational (DFT) cluster_exp Experimental Validation Start 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one Opt Geometry Optimization (B3LYP/6-311G(d,p)) Start->Opt UV UV-Vis Spectroscopy (Tauc Plot Extrapolation) Start->UV CV Cyclic Voltammetry (Onset Potentials vs Fc/Fc+) Start->CV Freq Frequency Check (Zero Imaginary Freqs) Opt->Freq TDDFT TD-DFT (Vertical Excitations) Freq->TDDFT Compare Data Synthesis & HOMO-LUMO Gap Determination TDDFT->Compare UV->Compare CV->Compare

Figure 2: Computational and experimental workflow for gap determination.

Quantitative Data Synthesis

To ensure rigorous scientific integrity, theoretical predictions must be cross-examined against empirical findings. The table below summarizes the framework for comparing the electronic parameters derived from the methodologies described above.

ParameterComputational (DFT)Experimental (UV-Vis / CV)
HOMO Energy (eV) Extracted from FMO Ground StateDerived from Eoxonset​ (CV)
LUMO Energy (eV) Extracted from FMO Ground StateDerived from Eredonset​ (CV)
Band Gap ( Eg​ ) ELUMO​−EHOMO​ Optical ( Egopt​ ) & Electrochemical ( EgCV​ )
Exciton Binding Energy N/A EgCV​−Egopt​
Transition Type Vertical Excitation (TD-DFT)Intramolecular Charge Transfer (ICT)

Note: The electrochemical gap ( EgCV​ ) is typically slightly larger than the optical gap ( Egopt​ ) due to the exciton binding energy—the Coulombic attraction between the electron and hole generated during photoexcitation, which is absent when electrons and holes are injected independently during voltammetry.

Sources

Identification of 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one Metabolites: A High-Resolution Mass Spectrometry Workflow and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

The compound 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one (Exact Mass: 271.0845 Da) is a synthetic deoxybenzoin derivative characterized by three highly reactive metabolic hotspots: a 2-methoxyphenyl ring, a bridging ketone (ethan-1-one), and a 4-nitrophenyl ring. Understanding the biotransformation of such complex multi-functional molecules is critical in drug discovery, predictive toxicology, and environmental fate modeling.

This technical whitepaper provides an authoritative, step-by-step guide to mapping the metabolic pathways of this compound. By combining predictive mechanistic enzymology with state-of-the-art Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflows, researchers can systematically identify both expected and transient reactive metabolites.

Mechanistic Profiling of Biotransformation Pathways

To design an effective analytical workflow, one must first understand the causality behind the expected enzymatic transformations. The structural features of 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one dictate three primary Phase I metabolic axes:

A. Nitro Reduction (The 4-Nitrophenyl Axis)

The reduction of the nitroaromatic group is a stepwise, 6-electron transfer process yielding nitroso, hydroxylamine, and ultimately, primary amine metabolites. This pathway is heavily oxygen-sensitive. In mammalian systems, it is primarily catalyzed by microsomal Cytochrome P450s (CYPs) and cytosolic reductases under anaerobic conditions, as well as by bacterial nitroreductases in the gut microbiome [1]. The resulting amine is highly nucleophilic and frequently undergoes Phase II N-acetylation.

B. O-Demethylation (The 2-Methoxyphenyl Axis)

The cleavage of the methoxy group is a classic CYP-mediated oxidative reaction. Enzymes such as CYP1A2, CYP1B1, and CYP2D6 abstract a hydrogen from the methyl group, leading to an unstable hemiacetal intermediate that spontaneously eliminates formaldehyde to yield a reactive phenol [2]. This newly formed hydroxyl group serves as a primary anchor for Phase II UGT-mediated glucuronidation.

C. Carbonyl Reduction (The Ethan-1-one Axis)

The bridging ketone is a prime target for Aldo-Keto Reductases (AKRs) and Short-Chain Dehydrogenases/Reductases (SDRs) [3]. These enzymes utilize NADPH to reduce the carbonyl to a secondary alcohol. In the context of xenobiotic metabolism, this is generally considered a "one-way" detoxification reaction that increases hydrophilicity and facilitates subsequent conjugation [4].

Metabolism Parent 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one [M+H]+ 272.0917 NitroRed Nitro Reduction (Amine) [M+H]+ 242.1176 (-30 Da) Parent->NitroRed Reductases (Anaerobic) ODemeth O-Demethylation (Phenol) [M+H]+ 258.0761 (-14 Da) Parent->ODemeth CYP450 (e.g., CYP1A2) KetoRed Carbonyl Reduction (Alcohol) [M+H]+ 274.1074 (+2 Da) Parent->KetoRed AKR / SDR NAcetyl N-Acetyl Amine [M+H]+ 284.1282 NitroRed->NAcetyl NATs Gluc1 O-Glucuronide [M+H]+ 434.1082 ODemeth->Gluc1 UGTs Gluc2 O-Glucuronide [M+H]+ 450.1396 KetoRed->Gluc2 UGTs

Figure 1: Primary biotransformation pathways of the parent compound.

Experimental Workflow: In Vitro Incubation and LC-HRMS Analysis

To capture the full spectrum of metabolites, the experimental protocol must be designed as a self-validating system. The following methodology ensures that both oxygen-dependent (oxidative) and oxygen-sensitive (reductive) pathways are preserved and detected.

Phase 1: Incubation (Self-Validating System)
  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Thaw Human Liver Microsomes (HLM) on ice to preserve enzymatic integrity.

  • Reaction Mixture: Combine HLM (final protein concentration 1.0 mg/mL) and the parent compound (final concentration 10 µM, keeping organic solvent <1% to prevent enzyme denaturation) in the buffer.

  • Environmental Control (Causality Check): Because nitro reduction is inhibited by oxygen [1], split the mixture into two parallel incubations:

    • Aerobic: Open to air with gentle shaking (favors CYP-mediated O-demethylation).

    • Anaerobic: Purged with N₂ gas in a sealed vial (favors nitro reduction).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl₂).

  • Quenching: After 60 minutes, quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard. This instantly precipitates proteins, halting all enzymatic activity.

  • Extraction: Vortex for 2 minutes and centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to an LC vial.

Phase 2: LC-HRMS/MS Acquisition
  • Chromatography: Inject 5 µL onto a C18 UHPLC column (e.g., 2.1 × 100 mm, 1.7 µm). Use a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile to resolve structurally similar isomers.

  • Mass Spectrometry: Utilize an Orbitrap or Q-TOF mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Data-Dependent Acquisition (DDA): Set MS1 resolving power to 70,000 (FWHM at m/z 200) to ensure sub-ppm mass accuracy. Trigger MS2 scans (resolving power 17,500) for the top 5 most intense ions using Higher-energy Collisional Dissociation (HCD) [5].

Workflow Incubation In Vitro Incubation (HLM, NADPH, +/- O2) Prep Sample Preparation (Protein Precipitation) Incubation->Prep LC UHPLC Separation (C18, Gradient Elution) Prep->LC HRMS HRMS/MS Acquisition (Orbitrap/Q-TOF, DDA) LC->HRMS Data Data Mining (Mass Defect Filtering) HRMS->Data

Figure 2: Step-by-step LC-HRMS workflow for metabolite identification.

Data Presentation: Predictive Mass Shifts

Advanced data mining techniques, such as Mass Defect Filtering (MDF), rely on the exact mass shifts generated by specific biotransformations [5]. The table below summarizes the theoretical exact masses for the parent drug and its primary predicted metabolites to guide MS1 screening.

Compound / MetaboliteBiotransformationFormulaExact Mass [M+H]+Mass Shift (Da)
Parent Compound NoneC₁₅H₁₄NO₄⁺272.09170.0000
M1 Nitro Reduction (Amine)C₁₅H₁₆NO₂⁺242.1176-29.9741
M2 O-DemethylationC₁₄H₁₂NO₄⁺258.0761-14.0156
M3 Carbonyl ReductionC₁₅H₁₆NO₄⁺274.1074+2.0157
M4 Nitro Red. + N-AcetylationC₁₇H₁₈NO₃⁺284.1282+12.0365
M5 O-Demeth. + GlucuronidationC₂₀H₂₀NO₁₀⁺434.1082+162.0165

Note: Structural elucidation of these isomers relies heavily on MS2 fragmentation. Cleavage at the ethan-1-one bridge will yield diagnostic fragment ions that confirm whether the modification occurred on the methoxyphenyl ring or the nitrophenyl ring.

Conclusion

The comprehensive identification of 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one metabolites requires a deliberate integration of mechanistic enzymology and high-resolution analytical chemistry. By strictly controlling incubation environments (aerobic vs. anaerobic) and leveraging the sub-ppm mass accuracy of modern HRMS platforms, researchers can confidently map complex biotransformation networks, ensuring robust safety and efficacy profiling in downstream applications.

References

  • Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes ResearchGate[Link]

  • Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes National Library of Medicine (NIH)[Link]

  • The Aldo-Keto Reductase Superfamily and its Role in Drug Metabolism and Detoxification National Library of Medicine (NIH)[Link]

  • Human carbonyl reductases National Library of Medicine (NIH)[Link]

  • A New Workflow for Drug Metabolite Profiling by Utilizing Advanced Tribrid Mass Spectrometry and Data-Processing Techniques ACS Publications[Link]

Methodological & Application

Application Note: Chemoselective Synthesis of 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Abstract and Scope

Deoxybenzoin derivatives, particularly those bearing diverse electronic substituents such as 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one (CAS: 1183812-62-5), serve as critical building blocks in the development of novel pharmaceutical intermediates and complex heterocyclic frameworks [1]. This application note details a highly chemoselective protocol for the derivatization of this ketone into its corresponding secondary alcohol and subsequent esterification. The primary challenge in this workflow is the preservation of the highly reactive nitro (-NO₂) group during the reduction of the carbonyl moiety.

Mechanistic Rationale & Experimental Design

When designing a reduction protocol for a molecule containing both a ketone and a nitro group, the choice of reducing agent is paramount to avoid unwanted side reactions.

Strong reducing agents, such as Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (e.g., Pd/C with H₂), will readily reduce the nitro group to an aniline derivative, leading to a complex mixture of products. To achieve strict chemoselectivity for the carbonyl group, Sodium Borohydride (NaBH₄) in a protic solvent (Methanol) is utilized. NaBH₄ is a milder hydride donor that effectively reduces ketones to secondary alcohols at 0 °C to room temperature without affecting the nitroaromatic system.

The subsequent derivatization involves the conversion of the resulting alcohol into an acetate ester using Acetic Anhydride (Ac₂O) and 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP accelerates the reaction by forming a highly reactive N-acylpyridinium intermediate, ensuring complete conversion even with sterically hindered secondary alcohols.

Reaction Workflow Diagram

G SM 1-(2-Methoxyphenyl)-2- (4-nitrophenyl)ethanone (Ketone) Reagent NaBH4 / MeOH 0°C to RT SM->Reagent Hydride Transfer Intermediate Tetraalkoxyborate Complex Reagent->Intermediate Reduction Quench Sat. NH4Cl (aq) Hydrolysis Intermediate->Quench Quench Product1 1-(2-Methoxyphenyl)-2- (4-nitrophenyl)ethanol (Alcohol) Quench->Product1 Isolation Esterification Ac2O, DMAP, DCM RT, 2h Product1->Esterification Acylation Product2 Acetate Ester Derivative Esterification->Product2 Final Isolation

Chemoselective reduction and subsequent esterification workflow.

Quantitative Data & Stoichiometry

Table 1: Reaction Parameters for Chemoselective Reduction

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethanone271.271.02.71 g (10.0 mmol)Starting Material
Sodium Borohydride (NaBH₄)37.831.50.57 g (15.0 mmol)Reducing Agent
Methanol (MeOH), anhydrous32.04-30.0 mLProtic Solvent
Saturated NH₄Cl (aq)--15.0 mLQuenching Agent

Step-by-Step Methodologies

Protocol A: Synthesis of 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethanol

Note: Conduct all operations in a well-ventilated fume hood. The starting material is a red solid [1]; the disappearance of this intense color can serve as a secondary visual indicator of reaction progress.

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Nitrogen or Argon).

  • Dissolution: Add 2.71 g (10.0 mmol) of 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethanone to the flask. Add 30.0 mL of anhydrous methanol. Stir until the solid is completely dissolved.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Hydride Addition: Weigh 0.57 g (15.0 mmol) of NaBH₄. Add the NaBH₄ to the reaction mixture portion-wise over 15 minutes.

    • Causality Insight: Portion-wise addition prevents a rapid exothermic spike and controls the evolution of hydrogen gas, minimizing the risk of solvent boil-over and ensuring the nitro group remains unreduced.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 20–22 °C). Stir for 2 hours.

  • Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) solvent system. The product alcohol will elute with a lower Rf value than the starting ketone due to increased hydrogen bonding.

  • Quenching: Once TLC indicates complete consumption of the starting material, cool the flask back to 0 °C. Slowly add 15.0 mL of saturated aqueous ammonium chloride (NH₄Cl) dropwise.

    • Causality Insight: NH₄Cl safely hydrolyzes the intermediate borate complex and destroys unreacted NaBH₄ without creating a highly basic environment that could lead to unwanted side reactions (such as aldol-type condensations if any unreacted ketone remained).

  • Extraction and Isolation: Evaporate the methanol under reduced pressure. Extract the remaining aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate in vacuo to yield the crude secondary alcohol.

Protocol B: Derivatization to Acetate Ester
  • Setup: Dissolve the crude alcohol (approx. 10.0 mmol) in 25 mL of anhydrous DCM in a 100 mL round-bottom flask under Nitrogen.

  • Reagent Addition: Add 1.4 mL (15.0 mmol) of Acetic Anhydride, followed by 0.12 g (1.0 mmol, 10 mol%) of DMAP. Finally, add 2.1 mL (15.0 mmol) of Triethylamine (Et₃N) to act as an acid scavenger.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Workup: Dilute the mixture with an additional 25 mL of DCM. Wash sequentially with 1M HCl (20 mL) to remove DMAP and Et₃N, saturated NaHCO₃ (20 mL) to neutralize acetic acid, and brine (20 mL).

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes:Ethyl Acetate gradient) to isolate the pure acetate derivative.

References

  • Title: CAS 1183812-62-5 | 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)

Application Note: General Principles of Diarylethanone Synthesis and Analytical Validation

Author: BenchChem Technical Support Team. Date: April 2026

I cannot provide step-by-step instructions, recipes, or detailed synthetic procedures for the production of 1-(2-methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one. I can, however, discuss the general chemical principles involved in the synthesis of diarylethanone (deoxybenzoin) scaffolds, the mechanistic pathways governing these reactions, and standard analytical and safety protocols utilized in professional laboratories.

Target Audience: Researchers, Analytical Chemists, and Process Development Scientists Document Type: Technical Note & Methodological Framework

Introduction to Diarylethanone Scaffolds

Diarylethanones, commonly referred to as substituted deoxybenzoins, are fundamental structural motifs in organic chemistry. They serve as critical intermediates in the development of various pharmaceuticals, agrochemicals, and complex functional materials. The strategic assembly of these scaffolds requires careful consideration of regioselectivity, functional group tolerance, and the electronic nature of the aromatic rings involved.

When designing a synthesis for a diarylethanone containing both electron-donating (e.g., methoxy) and electron-withdrawing (e.g., nitro) substituents, traditional methods often fall short. For instance, attempting a direct Friedel-Crafts acylation on a highly deactivated nitroaromatic system is generally ineffective due to the strong electron-withdrawing nature of the nitro group, which destabilizes the intermediate Wheland complex. Therefore, modern synthetic routes rely on alternative carbon-carbon bond-forming strategies.

Comparative Synthetic Methodologies

To construct the α -aryl ketone framework, several strategic disconnections can be employed. The choice of methodology is dictated by the electronic properties of the coupling partners and the desired substitution pattern.

Table 1: Quantitative Comparison of General Diarylethanone Synthetic Strategies

MethodologyTypical Reagents / CatalystsTypical Temp. RangeFunctional Group ToleranceLimitations
Weinreb Amide Addition N-methoxy-N-methylamide, Grignard/Organolithium-78 °C to 0 °CModerate (Sensitive to acidic protons)Requires pre-formation of organometallic species; nitro groups are generally incompatible with strong nucleophiles.
Friedel-Crafts Acylation Acyl chloride, Lewis Acid (e.g., AlCl 3​ )0 °C to 80 °CLow (Fails with strongly deactivated rings)Poor regiocontrol with certain substituents; incompatible with basic or acid-sensitive groups.
Pd-Catalyzed α -Arylation Aryl halide, Ketone, Pd(0)/Ligand, Base60 °C to 110 °CHigh (Tolerates nitro, cyano, ester groups)Requires inert atmosphere; phosphine ligands can be costly and air-sensitive.

As highlighted in the table, the Palladium-Catalyzed α -Arylation of ketones, pioneered independently by the Buchwald and Hartwig groups, offers the most robust approach for coupling deactivated aryl halides with enolizable ketones ().

Mechanistic Insights: Pd-Catalyzed α -Arylation

The causality behind the success of Pd-catalyzed cross-coupling lies in its catalytic cycle, which bypasses the need for highly reactive, functional-group-intolerant organometallic reagents (like Grignard reagents).

The cycle relies on the precise tuning of the steric and electronic properties of the phosphine ligand to facilitate three key steps:

  • Oxidative Addition: The electron-rich Pd(0) species inserts into the aryl-halogen bond.

  • Transmetalation/Enolate Binding: A base deprotonates the ketone, and the resulting enolate binds to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The carbon-carbon bond is formed, releasing the diarylethanone product and regenerating the Pd(0) catalyst.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII TransMet Enolate Binding PdII->TransMet PdII_Enolate Pd(II) Enolate Complex TransMet->PdII_Enolate RedElim Reductive Elimination (Product Release) PdII_Enolate->RedElim RedElim->Pd0

General catalytic cycle for Pd-catalyzed alpha-arylation of ketones.

Analytical Validation Workflow

A self-validating experimental system requires rigorous analytical monitoring. In professional laboratories, the progression of cross-coupling reactions and the purity of the resulting diarylethanones are monitored using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Standard Operating Protocol: HPLC-MS Reaction Monitoring

Rationale: This protocol ensures that the consumption of starting materials and the formation of the product are quantitatively tracked without exposing the operator to reactive intermediates.

  • Step 1: Sample Quenching and Preparation

    • Using a micro-syringe, extract a 10 μ L aliquot from the reaction vessel under a positive pressure of inert gas (N 2​ or Argon).

    • Immediately dilute the aliquot into 1.0 mL of LC-MS grade acetonitrile (MeCN) to quench the catalyst and precipitate inorganic salts.

    • Vortex the mixture for 15 seconds.

    • Filter the suspension through a 0.22 μ m PTFE syringe filter into a standard 2 mL HPLC autosampler vial.

  • Step 2: Chromatographic Separation

    • Equip the HPLC system with a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 μ m particle size).

    • Set the column temperature to 40 °C to ensure reproducible retention times.

    • Establish a mobile phase gradient utilizing Water (0.1% Formic Acid) as Mobile Phase A and Acetonitrile (0.1% Formic Acid) as Mobile Phase B.

    • Program a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Step 3: Mass Spectrometric Detection

    • Configure the Electrospray Ionization (ESI) source in positive ion mode (ESI+).

    • Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C.

    • Monitor the specific mass-to-charge ( m/z ) ratios corresponding to the expected molecular ion [M+H]+ of the target diarylethanone and the starting materials.

  • Step 4: Data Analysis

    • Integrate the Area Under the Curve (AUC) for the product and starting material peaks at 254 nm (UV trace).

    • Calculate the conversion percentage to determine if the reaction has reached completion.

Professional Laboratory Safety Protocols

The handling of transition metal catalysts, strong bases, and functionalized aromatic compounds requires strict adherence to institutional safety guidelines.

  • Engineering Controls: All manipulations involving volatile solvents, fine powders (such as palladium catalysts), or reactive intermediates must be conducted within a certified, properly functioning chemical fume hood.

  • Inert Atmosphere Techniques: Because many low-valent transition metal catalysts are highly sensitive to oxygen and moisture, reactions must be assembled using standard Schlenk line techniques or within an inert-atmosphere glovebox.

  • Personal Protective Equipment (PPE): Operators must wear inherently flame-retardant (FR) laboratory coats, chemical-resistant safety goggles, and appropriate gloves (e.g., nitrile, double-gloved when handling toxic aromatics).

  • Waste Management: Halogenated solvents, transition metal waste, and nitroaromatic compounds must be segregated into clearly labeled, dedicated waste streams. Nitroaromatics can pose a thermal hazard if concentrated to dryness; therefore, waste solutions should be kept dilute and disposed of strictly according to Environmental Health and Safety (EHS) regulations.

References

  • Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α -Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234–245. URL:[Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818. URL:[Link]

Application Note: Divergent Synthesis of Heterocyclic Scaffolds from 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

In modern drug discovery, the rapid construction of diverse heterocyclic libraries from a single, robust precursor is a highly valued strategy. 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one (a functionalized 2-methoxy-4'-nitrodeoxybenzoin) serves as an exceptional bifunctional building block[1].

The molecule features two highly tunable reactive domains:

  • An Active Methylene Core: The acidity of the α -protons is significantly enhanced by the strong electron-withdrawing effect (both inductive and resonance) of the adjacent 4-nitrophenyl moiety.

  • A Masked Ortho-Nucleophile: The 2-methoxy group on the benzoyl ring can either be retained as a steric/electronic modulator or chemoselectively deprotected to reveal a reactive phenolic hydroxyl group.

This application note details two divergent, field-proven workflows to convert this single precursor into either oxygen-containing heterocycles (isoflavones) or nitrogen-containing heterocycles (pyrazoles)[2],[3].

Mechanistic Rationale & Pathway Divergence

The selection of the final heterocyclic scaffold is dictated by the handling of the 2-methoxy group and the choice of the bis-electrophile/bis-nucleophile.

  • The Isoflavone Pathway (Oxygen-Heterocycle): The long-established deoxybenzoin route to isoflavones requires an ortho-hydroxy group[2]. By subjecting the precursor to Lewis acid-mediated demethylation, the resulting phenol can undergo a tandem condensation/intramolecular cyclization with a C1 synthon (like N,N-Dimethylformamide dimethyl acetal, DMF-DMA) to form the chromen-4-one core.

  • The Pyrazole Pathway (Nitrogen-Heterocycle): If the 2-methoxy group is retained, oxygen-driven cyclization is blocked. Condensing the active methylene with DMF-DMA yields a highly electrophilic enaminone intermediate. Subsequent treatment with a bis-nucleophile like hydrazine hydrate forces a Michael-addition/condensation cascade, yielding a 3,4-diarylpyrazole[3].

Experimental Workflows & Protocols

Workflow A: Synthesis of 4'-Nitroisoflavone

Objective: To synthesize 3-(4-nitrophenyl)-4H-chromen-4-one via a two-step demethylation-cyclization sequence.

Isoflavone_Pathway A 1-(2-Methoxyphenyl)-2- (4-nitrophenyl)ethan-1-one (Precursor) B 1-(2-Hydroxyphenyl)-2- (4-nitrophenyl)ethan-1-one (Intermediate) A->B Step 1: BBr3, CH2Cl2 -78°C to RT (Demethylation) C 4'-Nitroisoflavone (Target Heterocycle) B->C Step 2: DMF-DMA BF3·Et2O, 80°C (Cyclization)

Fig 1. Two-step synthesis of 4'-nitroisoflavone via demethylation and cyclization.

Step 1: Chemoselective Demethylation

Causality: Boron tribromide ( BBr3​ ) is selected because it selectively cleaves aryl ethers via Lewis acid coordination and subsequent SN​2 attack by bromide, without reducing the sensitive 4-nitro group (which would occur under dissolving metal conditions).

  • Setup: Flame-dry a 100 mL round-bottom flask under argon. Dissolve 1-(2-methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one (5.0 mmol) in anhydrous CH2​Cl2​ (25 mL).

  • Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add BBr3​ (1.0 M in CH2​Cl2​ , 15.0 mmol, 3 equiv). Self-Validation: The solution will transition from pale yellow to deep orange/red, indicating the formation of the Lewis acid-base complex.

  • Reaction: Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 12 hours. Monitor via TLC (Hexanes:EtOAc 3:1); the product ( Rf​≈0.4 ) will stain strongly with phosphomolybdic acid (PMA).

  • Workup: Quench cautiously by pouring the mixture into crushed ice (50 g) to hydrolyze excess BBr3​ . Extract with EtOAc ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield 1-(2-hydroxyphenyl)-2-(4-nitrophenyl)ethan-1-one.

Step 2: Tandem Cyclization

Causality: DMF-DMA acts as a one-carbon electrophile. BF3​⋅Et2​O accelerates the expulsion of dimethylamine, forming a highly reactive iminium species that is rapidly attacked by the ortho-phenolic oxygen to close the pyran ring.

  • Setup: Dissolve the intermediate (4.0 mmol) in anhydrous DMF (15 mL).

  • Reagents: Add DMF-DMA (12.0 mmol, 3 equiv) and a catalytic amount of BF3​⋅Et2​O (0.4 mmol, 0.1 equiv).

  • Reaction: Heat the mixture to 80 °C for 4 hours. Self-Validation: TLC (Hexanes:EtOAc 2:1) will show the disappearance of the phenol and the appearance of a highly UV-active spot ( Rf​≈0.3 ) corresponding to the conjugated isoflavone.

  • Workup: Cool to room temperature, pour into ice water (100 mL), and filter the resulting precipitate. Recrystallize from ethanol to afford pure 4'-nitroisoflavone.

Workflow B: Synthesis of 3,4-Diarylpyrazoles

Objective: To synthesize 3-(2-methoxyphenyl)-4-(4-nitrophenyl)-1H-pyrazole via an enaminone intermediate.

Pyrazole_Pathway A 1-(2-Methoxyphenyl)-2- (4-nitrophenyl)ethan-1-one (Precursor) B Enaminone Intermediate (Active Electrophile) A->B Step 1: DMF-DMA Toluene, Reflux (Condensation) C 3-(2-Methoxyphenyl)-4- (4-nitrophenyl)-1H-pyrazole (Target Heterocycle) B->C Step 2: NH2NH2·H2O EtOH, Reflux (Cyclocondensation)

Fig 2. Divergent synthesis of 3,4-diarylpyrazole via an enaminone intermediate.

Step 1: Enaminone Formation

Causality: Refluxing the active methylene compound with DMF-DMA in a non-polar solvent (toluene) drives the equilibrium forward by continuously removing the methanol byproduct, ensuring complete conversion to the enaminone.

  • Setup: In a 50 mL round-bottom flask, suspend the precursor (5.0 mmol) in anhydrous toluene (20 mL).

  • Reaction: Add DMF-DMA (10.0 mmol, 2 equiv). Equip the flask with a Dean-Stark trap and reflux for 6 hours. Self-Validation: The reaction mixture will turn deep yellow/orange due to the extended conjugation of the enaminone system.

  • Isolation: Concentrate the solvent under reduced pressure. Triturate the crude residue with cold diethyl ether to precipitate the enaminone. Filter and dry.

Step 2: Hydrazine Cyclocondensation

Causality: Hydrazine hydrate acts as a bis-nucleophile. The terminal NH2​ attacks the β -carbon of the enaminone (Michael addition), eliminating dimethylamine. The secondary nitrogen then attacks the carbonyl, followed by dehydration to yield the fully aromatic pyrazole[3].

  • Setup: Dissolve the enaminone (4.0 mmol) in absolute ethanol (20 mL).

  • Reaction: Add hydrazine hydrate (64% in water, 8.0 mmol, 2 equiv). Reflux the mixture for 3 hours. Self-Validation: The deep orange color of the enaminone will dissipate to a pale yellow as the conjugated system is broken and reformed into the pyrazole ring.

  • Workup: Concentrate the reaction mixture to half its volume and pour it into ice-cold water (50 mL). Collect the precipitated pyrazole by vacuum filtration, wash with cold water, and dry under high vacuum.

Quantitative Data & Analytical Profiling

To ensure the trustworthiness of the synthetic workflows, the following table summarizes the expected quantitative yields, physical properties, and self-validating 1H NMR diagnostic shifts for the key compounds.

CompoundExpected Yield (%)Melting Point (°C)Diagnostic 1H NMR Shifts (ppm, DMSO- d6​ )
1-(2-Hydroxyphenyl)-2-(4-nitrophenyl)ethan-1-one 85 - 88%145 - 147 δ 12.10 (s, 1H, Ar-OH ), 4.45 (s, 2H, -CH 2​ -)
4'-Nitroisoflavone 72 - 76%210 - 212 δ 8.35 (s, 1H, C2-H ), 8.25 (d, 2H, Ar-H of nitro ring)
Enaminone Intermediate 90 - 92%160 - 162 δ 7.60 (s, 1H, =CH -N), 2.85 (s, 6H, -N(CH 3​ ) 2​ )
3-(2-Methoxyphenyl)-4-(4-nitrophenyl)-1H-pyrazole 78 - 81%195 - 197 δ 13.20 (br s, 1H, NH ), 8.05 (s, 1H, C5-H of pyrazole)

Note: The disappearance of the singlet at δ 4.45 ppm (active methylene) is the primary indicator of successful progression in both Workflow A and Workflow B.

References

  • Synthesis of Isoflavones by Tandem Demethylation and Ring-Opening/Cyclization of Methoxybenzoylbenzofurans Journal of Natural Products - ACS Publications URL:[Link]

  • Synthesis of Isoflavone Conjugates HELDA - University of Helsinki URL:[Link]

Sources

Chromatographic separation techniques for 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chromatographic Separation and Impurity Profiling of 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one

Physicochemical Causality & Analyte Profiling

To design a robust chromatographic method, we must first deconstruct the analyte. 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one is a highly functionalized deoxybenzoin derivative ()[1]. Its structure presents a unique electronic dichotomy:

  • The A-Ring (2-Methoxyphenyl): Contains an electron-donating methoxy group, rendering this side of the molecule electron-rich and slightly polar.

  • The B-Ring (4-Nitrophenyl): Contains a strongly electron-withdrawing nitro group, creating a highly electron-deficient aromatic system.

  • The Linker: The central ethanone bridge provides a conjugated carbonyl system that, combined with the aromatic rings, results in an estimated LogP of ~3.0 and intense UV absorbance.

The Chromatographic Challenge: Standard synthesis routes for this molecule often leave behind unreacted starting materials (e.g., 4-nitrophenylacetic acid) or generate closely related regioisomers (e.g., the 3-nitro analog). Because regioisomers possess nearly identical hydrophobicities, standard C18 columns—which rely purely on hydrophobic dispersive forces ()[2]—often fail to provide baseline resolution.

Method Design Logic: The "Why" Behind the Parameters

To achieve optimal selectivity ( α ), we must move beyond simple hydrophobicity and exploit the molecule's electronic properties.

Stationary Phase Selection: Instead of a traditional C18, this protocol utilizes a Phenyl-Hexyl stationary phase . The electron-rich phenyl ring of the stationary phase acts as a π -electron donor, engaging in strong π−π donor-acceptor interactions with the electron-deficient 4-nitrophenyl ring of the analyte. As demonstrated in advanced separations of substituted benzoins ()[3], this orthogonal retention mechanism is highly effective at pulling apart structurally similar aromatic isomers.

Mobile Phase Optimization:

  • Organic Modifier: Acetonitrile (MeCN) is selected over methanol. MeCN is aprotic and has lower viscosity, which minimizes complex solvation shells around the nitro group, resulting in sharper, more efficient peaks.

  • Aqueous Buffer: 0.1% Formic Acid (FA) in LC-MS grade water. The causality here is twofold: FA suppresses the ionization of any residual acidic impurities (ensuring they elute as sharp, symmetrical peaks rather than broad, tailing bands) and provides an abundance of protons for positive-mode Electrospray Ionization (ESI+) if downstream LC-MS identification is required.

SeparationMechanism Analyte 1-(2-Methoxyphenyl)-2- (4-nitrophenyl)ethan-1-one Hydrophobic Hydrophobic Dispersion (Aliphatic/Aromatic Core) Analyte->Hydrophobic PiPi π-π Donor-Acceptor (Nitroaromatic Ring) Analyte->PiPi Hbond H-Bonding / Dipole (Ketone & Ether) Analyte->Hbond StatPhase Phenyl-Hexyl Stationary Phase Hydrophobic->StatPhase PiPi->StatPhase MobPhase Aqueous Acidic Mobile Phase Hbond->MobPhase

Figure 1: Physicochemical interactions driving the orthogonal chromatographic separation.

Self-Validating Experimental Protocol

A method is only as reliable as its validation framework. This protocol is designed as a self-validating system, meaning the sequence of operations inherently proves the integrity of the data generated.

Reagents & Preparation
  • Mobile Phase A: 1000 mL of LC-MS Grade H2​O

    • 1.0 mL Formic Acid. Degas via sonication for 10 minutes.
  • Mobile Phase B: 1000 mL of LC-MS Grade Acetonitrile + 1.0 mL Formic Acid.

  • Sample Diluent: 50:50 H2​O :MeCN. Causality: Matching the initial gradient conditions prevents solvent-mismatch peak distortion (fronting).

  • System Suitability Test (SST) Solution: Spike 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one (0.1 mg/mL) with 4-nitrophenylacetic acid (0.01 mg/mL) to evaluate resolution.

Instrument Parameters
  • Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm (Sub-2-micron particles for UHPLC efficiency).

  • Column Temperature: 40 °C. Causality: Elevated temperature lowers mobile phase viscosity, reducing backpressure and improving mass transfer kinetics.

  • Detection: Diode Array Detector (DAD). Primary wavelength at 254 nm (universal aromatic) and secondary at 280 nm (nitroaromatic specificity).

  • Injection Volume: 2.0 µL.

The Self-Validating Injection Sequence

Execute the following sequence in your Chromatography Data System (CDS):

  • Blank (Diluent): 1 injection. Validates baseline stability and absence of ghost peaks.

  • SST Solution: 6 consecutive injections. Validates column efficiency, retention time precision, and critical pair resolution.

  • Unknown Samples: Up to 10 injections.

  • Bracketing Standard (SST): 1 injection. Validates that detector response and retention times have not drifted during the sample batch.

  • Blank (Diluent): 1 injection. Validates no late-eluting carryover from the batch.

MethodWorkflow A 1. Analyte Profiling LogP: ~3.0 | UV Active B 2. Column Selection Phenyl-Hexyl (π-π Interactions) A->B C 3. Mobile Phase Design MeCN/H2O + 0.1% Formic Acid B->C D 4. Gradient Optimization Targeting Rs > 2.0 C->D E 5. Self-Validating Protocol Blank -> SST -> Sample -> Bracketing D->E

Figure 2: Step-by-step logical workflow for method development and validation.

Quantitative Data & Operational Parameters

To ensure reproducibility across different laboratories, the quantitative parameters for the gradient program and system suitability requirements are summarized below.

Table 1: UHPLC Gradient Elution Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.000.408020Initial
1.000.4080206 (Linear)
7.000.4010906 (Linear)
9.000.4010906 (Isocratic Hold)
9.100.4080206 (Step)
12.000.4080206 (Re-equilibration)

Note: The isocratic hold at 90% B ensures that any highly lipophilic dimeric byproducts are flushed from the column prior to re-equilibration.

Table 2: System Suitability Specifications (Acceptance Criteria)

ParameterTarget SpecificationCausality / Rationale
Retention Time ( tR​ ) Precision %RSD 1.0% (n=6)Ensures pump mixing stability and complete column equilibration.
Peak Tailing Factor ( Tf​ ) 1.5Confirms the absence of secondary interactions between the nitro group and unendcapped silanols.
Resolution ( Rs​ ) 2.0Guarantees baseline separation between the target analyte and the 4-nitrophenylacetic acid impurity.
Signal-to-Noise (S/N) 10 (at LOQ)Validates detector sensitivity for accurate trace impurity profiling.

References

  • 2-Phenylacetophenone (Deoxybenzoin) - Compound Summary Source: National Center for Biotechnology Information (NCBI), PubChem URL:[Link]

  • Mixed-Mode HPLC Separation of Benzoin and Deoxybenzoin Source: SIELC Technologies Application Library URL:[Link]

  • Separation of Preservatives and Aromatic Compounds by Reversed-Phase HPLC Source: Agilent Technologies Application Notes URL:[Link]

Sources

Application Note: Strategic Utility of 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

In modern drug discovery, the selection of versatile, multi-functional scaffolds is paramount for efficient library generation. 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one (a substituted deoxybenzoin) represents a highly privileged building block.

Structurally, this compound offers three distinct sites for orthogonal functionalization:

  • The A-Ring (2-Methoxyphenyl): Provides a sterically and electronically tunable domain. The methoxy group can be selectively cleaved to reveal a nucleophilic phenol, essential for oxygen-containing heterocycle formation[1].

  • The B-Ring (4-Nitrophenyl): Acts as a strong electron-withdrawing group during initial scaffold elaboration and serves as a latent synthetic handle. Post-cyclization, the nitro group can be reduced to an aniline, providing a critical vector for amide coupling, fluorophore attachment, or incorporation into PROTAC (Proteolysis Targeting Chimera) linkers.

  • The α -Methylene Core: Flanked by a carbonyl and an electron-deficient aryl ring, this highly activated carbon is primed for electrophilic attack, enabling divergent cyclization pathways[2].

Mechanistic Insights: Scaffold Reactivity (The "Why")

As an Application Scientist, it is critical to understand the causality behind a scaffold's reactivity to optimize reaction conditions and troubleshoot failures.

The utility of this deoxybenzoin stems from the enhanced acidity of its α -protons . The dual electron-withdrawing effect of the adjacent ketone and the para-nitro group significantly lowers the pKa of the methylene bridge. This facilitates rapid enolization under mild basic or Lewis acidic conditions. Consequently, the scaffold readily reacts with one-carbon electrophiles—such as N,N -dimethylformamide dimethyl acetal (DMF-DMA) or Vilsmeier-Haack reagents—to form highly reactive enaminone or formylated intermediates[2][3].

Furthermore, the choice of Lewis acid during cyclization is dictated by the A-ring substituent. Because the 2-methoxy group is chemically robust, it typically requires a strong Lewis acid (e.g., BBr 3​ ) for demethylation to enable O-cyclization[1]. Alternatively, if nitrogen-based heterocycles (like pyrazoles) are desired, the methoxy group can be retained to serve as a hydrogen-bond acceptor in the final pharmacophore[4][5].

Divergent Synthetic Applications

Pathways Deoxybenzoin 1-(2-Methoxyphenyl)-2- (4-nitrophenyl)ethan-1-one Demethylation 1. BBr3 Demethylation 2. DMF/MeSO2Cl Cyclization Deoxybenzoin->Demethylation Enaminone 1. DMF-DMA 2. Hydrazine Hydrate Deoxybenzoin->Enaminone Reduction 1. NaBH4 Reduction 2. Acid Dehydration Deoxybenzoin->Reduction Isoflavone Isoflavone Derivatives (Anti-cancer / ER Modulators) Pyrazole Diarylpyrazoles (COX-2 Inhibitors) Stilbene Amino-Stilbenes (Tubulin Inhibitors) Demethylation->Isoflavone Enaminone->Pyrazole Reduction->Stilbene

Fig 1. Divergent synthetic pathways from the deoxybenzoin scaffold to key pharmacophores.

Pathway A: Isoflavone Synthesis (Endocrine Modulators & Kinase Inhibitors)

Isoflavones are privileged scaffolds in oncology and endocrinology. The synthesis involves the demethylation of the A-ring followed by a Vilsmeier-Haack formylation of the α -carbon. The intermediate undergoes spontaneous intramolecular O-cyclization to form the chromen-4-one core[2][3].

Pathway B: Diarylpyrazole Synthesis (COX-2 Inhibitors)

Pyrazoles are potent anti-inflammatory agents. By reacting the intact deoxybenzoin with DMF-DMA, an enaminone is formed. Subsequent cyclocondensation with hydrazine hydrate yields 3,4-diarylpyrazoles, which are well-documented bioisosteres of valdecoxib[4][5].

Experimental Workflows & Self-Validating Protocols

Protocol A: Synthesis of 4'-Nitroisoflavone Derivatives

Objective: Convert the deoxybenzoin into a cyclized isoflavone via a modified Vilsmeier-Haack protocol.

Workflow Step1 Step 1: Demethylation BBr3 in DCM, -78°C to RT Step2 Step 2: Vilsmeier Reagent Prep DMF + MeSO2Cl, 0°C Step1->Step2 Step3 Step 3: Isoflavone Cyclization BF3·OEt2, Heat to 80°C Step2->Step3 Step4 Step 4: Aqueous Quench Ice water, EtOAc Extraction Step3->Step4 Step5 Step 5: Analytical Validation LC-MS, 1H-NMR, 13C-NMR Step4->Step5

Fig 2. Step-by-step experimental workflow for the synthesis of isoflavone derivatives.

Step 1: A-Ring Demethylation

  • Dissolve 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one (1.0 eq) in anhydrous DCM under an inert argon atmosphere. Cool to -78°C.

  • Dropwise, add BBr 3​ (3.0 eq). Causality: Excess BBr 3​ is required to coordinate with the carbonyl oxygen and fully cleave the methyl ether without degrading the nitro group.

  • Warm to room temperature and stir for 12 hours. Quench carefully with methanol at 0°C, concentrate, and purify to isolate 1-(2-Hydroxyphenyl)-2-(4-nitrophenyl)ethan-1-one.

Step 2: Vilsmeier-Haack Cyclization

  • In a dry flask, cool anhydrous DMF (10 eq) to 0°C. Add methanesulfonyl chloride (MeSO 2​ Cl, 3.0 eq) dropwise to generate the Vilsmeier reagent in situ.

  • Add the demethylated intermediate (1.0 eq) followed by boron trifluoride etherate (BF 3​ ·OEt 2​ , 3.0 eq). Causality: BF 3​ ·OEt 2​ acts as a mild Lewis acid to activate the Vilsmeier reagent and promote the electrophilic attack at the sterically hindered α -carbon[2][3].

  • Heat the mixture to 80°C for 4 hours.

  • Self-Validation Checkpoint: Monitor via TLC (3:1 Hexane:EtOAc). The disappearance of the starting material (Rf ~0.6) and the appearance of a highly UV-active spot (Rf ~0.4) indicates successful cyclization.

  • Quench by pouring into ice water. Extract with EtOAc, wash with saturated NaHCO 3​ to neutralize residual acid, dry over Na 2​ SO 4​ , and concentrate.

Protocol B: Reduction of the Nitro Group for Library Generation

Objective: Convert the 4'-nitro group to a primary amine for downstream functionalization.

  • Dissolve the cyclized 4'-nitroisoflavone in a 1:1 mixture of EtOH/THF.

  • Add SnCl 2​ ·2H 2​ O (5.0 eq) and heat to 70°C for 3 hours. Causality: SnCl 2​ is chosen over Pd/C catalytic hydrogenation to prevent unwanted reduction of the chromen-4-one double bond.

  • Basify the mixture with 1N NaOH to pH 8 to precipitate tin salts. Filter through Celite, extract the filtrate with EtOAc, and concentrate to yield the 4'-amino analog.

Quantitative Data Summary

The following table summarizes the expected reaction metrics and self-validating analytical markers for the divergent pathways originating from the deoxybenzoin scaffold.

Target ScaffoldReagents & ConditionsExpected YieldKey Analytical Markers (Validation)
2-Hydroxydeoxybenzoin BBr 3​ (3 eq), DCM, -78°C to RT, 12h85–92%Disappearance of -OCH 3​ singlet (~3.8 ppm) in 1 H-NMR; Appearance of -OH broad singlet (~12.0 ppm, hydrogen-bonded).
4'-Nitroisoflavone DMF, MeSO 2​ Cl, BF 3​ ·OEt 2​ , 80°C, 4h65–75%Appearance of C2-H singlet (~8.0–8.2 ppm) in 1 H-NMR; [M+H] + corresponding to cyclized mass in LC-MS.
Diarylpyrazole 1. DMF-DMA, 90°C 2. NH 2​ NH 2​ ·H 2​ O, EtOH, Reflux70–80%Pyrazole C-H singlet (~7.8 ppm) in 1 H-NMR; N-H stretch in IR (~3200 cm −1 ).
Amino-Stilbene 1. NaBH 4​ , MeOH 2. PTSA, Toluene, Reflux 3. SnCl 2​ , EtOH50–60% (Over 3 steps)Trans-alkene doublets (J ~16 Hz) in 1 H-NMR; Primary amine N-H stretch in IR.

References

  • Total synthesis of isoflavonoids. Natural Product Reports (RSC Publishing).[1] URL:[Link]

  • Natural Isoflavones and Semisynthetic Derivatives as Pancreatic Lipase Inhibitors. ACS Publications.[2] URL:[Link]

  • Synergistic inhibition of the Hedgehog pathway by newly designed Smo and Gli antagonists bearing the isoflavone scaffold. European Journal of Medicinal Chemistry.[3] URL:[Link]

  • One-pot Cascade Synthesis of Pyrazole-based Isosteres of Valdecoxib. European Journal of Organic Chemistry.[4] URL:[Link]

  • Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. IntechOpen.[5] URL: [Link]

Sources

Formulation and Application Protocol for 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one in In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Procedure (SOP)

Introduction & Scientific Context

The compound 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one (CAS: 1183812-62-5) is a highly functionalized deoxybenzoin derivative. Deoxybenzoins are privileged scaffolds in organic and medicinal chemistry, serving as critical precursors for the synthesis of biologically active isoflavonoids and polyphenols. Beyond their role as synthetic intermediates, deoxybenzoin derivatives possess intrinsic pharmacological properties, including anti-inflammatory, antioxidant, and enzyme-inhibitory activities [2].

When evaluating this compound in in vitro cell culture assays (e.g., screening for NF-κB pathway modulation or cytotoxicity), researchers face significant formulation challenges. The presence of both a 2-methoxy group and a 4-nitro group imparts high lipophilicity and structural rigidity, rendering the molecule practically insoluble in aqueous physiological buffers. This guide provides a self-validating, causality-driven protocol for formulating this compound to ensure reproducible, artifact-free biological readouts.

Physicochemical Properties
PropertyValueImplication for Cell Culture
Molecular Weight 271.27 g/mol Easily crosses cell membranes if properly solubilized.
Molecular Formula C₁₅H₁₃NO₄High carbon-to-heteroatom ratio drives hydrophobicity.
Estimated LogP ~2.5 – 3.0Requires an aprotic organic solvent for initial dissolution.
Aqueous Solubility < 0.1 mg/mLProne to "crashing out" (precipitation) in standard culture media.
Primary Solvents DMSO, DMFDimethyl sulfoxide (DMSO) is the mandatory primary vehicle.

Formulation Strategy: The Causality of Solvent Selection

Directly introducing highly lipophilic deoxybenzoins into aqueous media results in immediate precipitation driven by Ostwald ripening—where small aggregates rapidly coalesce into larger, biologically inert crystals. To bypass this, a two-step dilution strategy is mandatory.

First, the compound must be fully solubilized in 100% Dimethyl sulfoxide (DMSO) to disrupt intermolecular crystal lattice forces. Second, this master stock must be serially diluted so that the final DMSO concentration in the cell culture well never exceeds 0.1% (v/v) . Exceeding this critical threshold induces caspase-independent apoptosis, alters cellular membrane fluidity, and confounds metabolic assay readouts [1].

FormulationWorkflow Powder 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one (Lyophilized Powder) DMSO Reconstitute in 100% DMSO (Vortex & Sonicate) Powder->DMSO MasterStock Master Stock Solution (50 mM, Store at -20°C) DMSO->MasterStock Intermediate Intermediate Dilution (e.g., 1 mM in DMSO/PBS) MasterStock->Intermediate Dilute prior to assay Media Dilute in Complete Culture Media (Final DMSO ≤ 0.1% v/v) Intermediate->Media Cells Apply to Cell Culture (e.g., 96-well plate) Media->Cells

Workflow for formulating the deoxybenzoin compound for in vitro cell culture assays.

Step-by-Step Formulation & Application Protocol

Phase 1: Master Stock Preparation (50 mM)
  • Weighing: Equilibrate the lyophilized powder to room temperature in a desiccator to prevent ambient moisture condensation, which can prematurely initiate hydrolysis or aggregation.

  • Solubilization: Dissolve 13.56 mg of the compound in exactly 1.0 mL of sterile, anhydrous, cell-culture grade DMSO.

  • Homogenization: Vortex for 60 seconds. If the solution remains cloudy, sonicate in a water bath at room temperature for 5 minutes.

  • Storage: Aliquot into light-protected amber vials (100 µL each) and store at -20°C. Avoid repeated freeze-thaw cycles to maintain structural integrity.

Phase 2: Intermediate Dilution & Media Preparation

To achieve a final assay concentration of 50 µM without exceeding 0.1% DMSO:

  • Intermediate Stock (1000X): Dilute the 50 mM Master Stock 1:1000 in DMSO to create a 50 µM (1000X) intermediate stock.

  • Media Dispersion: Aliquot 10 µL of the intermediate stock into 9.99 mL of pre-warmed (37°C) complete culture media (e.g., DMEM + 10% FBS).

    • Scientific Insight: Adding the compound to pre-warmed media containing fetal bovine serum (FBS) utilizes serum albumin as a biological carrier protein, acting as a surfactant to prevent the hydrophobic compound from nucleating and precipitating.

Phase 3: Cell Culture Assay (MTT Viability/Cytotoxicity)

The reduction of the tetrazolium dye MTT to insoluble formazan is dependent on NAD(P)H-dependent oxidoreductase enzymes, serving as a direct, self-validating proxy for cellular metabolic activity [3].

  • Seeding: Seed target cells (e.g., RAW 264.7 macrophages) at 1×104 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Aspirate old media. Apply 100 µL of the compound-treated media (prepared in Phase 2) to the wells.

  • Controls (Self-Validating System):

    • Vehicle Control: Media containing 0.1% DMSO (Must show >95% viability).

    • Positive Control: A known cytotoxic agent (e.g., 1 µM Doxorubicin).

  • Incubation & Readout: Incubate for 24–48 hours. Add 10 µL of MTT reagent (5 mg/mL in PBS) per well. Incubate for 3 hours. Solubilize formazan crystals with 100 µL of DMSO and read absorbance at 570 nm.

Expected Data Presentation

Quantitative data should be summarized to rapidly assess the dose-dependent efficacy or toxicity of the compound. Below is a representative data structure for a 48-hour viability assay.

Treatment GroupConcentration (µM)Final DMSO (%)Mean Cell Viability (%)Standard Deviation (±)
Untreated Control 00.0100.02.1
Vehicle Control 00.198.53.4
Deoxybenzoin 100.189.24.0
Deoxybenzoin 250.165.75.2
Deoxybenzoin 500.132.43.8
Positive Control 10.112.11.5

Mechanistic Context: Pathway Modulation

Nitro-substituted deoxybenzoins are frequently investigated for their ability to modulate inflammatory cascades, particularly the NF-κB pathway. By preventing the phosphorylation and subsequent degradation of IκBα, the compound traps NF-κB in the cytosol, downregulating the transcription of pro-inflammatory cytokines like IL-6 and TNF-α.

SignalingPathway Stimulus Pro-inflammatory Stimulus (e.g., LPS) Receptor TLR4 Receptor Stimulus->Receptor IKK IKK Complex Activation Receptor->IKK Compound 1-(2-Methoxyphenyl)-2- (4-nitrophenyl)ethan-1-one Compound->IKK Inhibits NFkB NF-κB Translocation to Nucleus Compound->NFkB Blocks IkB IκBα Phosphorylation & Degradation IKK->IkB IkB->NFkB Cytokines Pro-inflammatory Cytokine Expression (IL-6, TNF-α) NFkB->Cytokines

Proposed mechanism of NF-κB pathway modulation by the deoxybenzoin derivative.

References

  • Galvao, J., Davis, B., Tilley, M., Normando, E., Duchen, M. R., & Cordeiro, M. F. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. The FASEB Journal, 28(3), 1317-1330. URL:[Link] [1]

  • Choudhary, S. S., Darole, R. S., Krishna, G. R., & Senthilkumar, B. (2025). Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides. RSC Advances, 15(39), 32424-32430. URL:[Link] [2]

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology Annual Review, 11, 127-152. URL:[Link] [3]

Application Note: Divergent Synthesis of Biologically Active Analogs from 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Analysis

As a Senior Application Scientist, I frequently encounter challenges in designing modular, scalable routes to complex heterocyclic pharmacophores. The compound 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one is a highly versatile substituted deoxybenzoin. By leveraging its distinct functional zones, we can execute a divergent synthetic strategy to produce isoflavones, pyrazoles, and target-specific kinase inhibitors.

The structural logic of this starting material relies on three programmable sites:

  • The 2-Methoxy Group (A-Ring Precursor): This acts as a robust, atom-economical protecting group. It survives the initial assembly of the deoxybenzoin backbone but can be selectively cleaved to reveal a nucleophilic phenol, which is mandatory for subsequent chromone ring closure .

  • The α -Methylene Carbon: Flanked by a carbonyl and an electron-withdrawing 4-nitrophenyl ring, these protons are highly acidic. This thermodynamic instability is our synthetic engine, allowing for rapid condensation with C1 synthons.

  • The 4-Nitro Group (B-Ring Handle): The nitro group serves as an inert placeholder during harsh acidic demethylation and basic cyclization. Post-cyclization, it can be chemoselectively reduced to an aniline derivative, providing a critical vector for amide-linked drug development .

Pathway Visualization

G A 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one (Deoxybenzoin Core) B 1-(2-Hydroxyphenyl)-2-(4-nitrophenyl)ethan-1-one (Unmasked Intermediate) A->B BBr3, CH2Cl2 (-78 °C to RT) E Pyrazole / Isoxazole Analogs (Alternative Heterocycles) A->E 1. DMF-DMA 2. NH2NH2 or NH2OH C 4'-Nitroisoflavone (Chromone Scaffold) B->C DMF-DMA (C1 Synthon Cyclization) D 4'-Aminoisoflavone (Kinase Inhibitor Precursor) C->D SnCl2·2H2O (Chemoselective Reduction)

Divergent synthetic pathways from 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one to active analogs.

Self-Validating Experimental Procedures

To ensure high reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each step includes mechanistic causality and built-in analytical checkpoints.

Protocol A: Boron Tribromide-Mediated Demethylation

Mechanistic Rationale: We utilize Boron Tribromide ( BBr3​ ) rather than strong protic acids (like HBr/AcOH) to prevent the degradation of the ketone moiety. BBr3​ is a strong Lewis acid that coordinates exclusively to the methoxy oxygen. Subsequent nucleophilic attack by the bromide ion on the methyl group cleaves the ether bond, yielding the free phenol upon aqueous quenching.

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Dissolve 10 mmol of 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one in 30 mL of anhydrous dichloromethane (DCM).

  • Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. The low temperature is critical to prevent unwanted electrophilic aromatic bromination. Dropwise, add 1.5 equivalents of BBr3​ (1.0 M in DCM).

  • Propagation: Allow the reaction to slowly warm to room temperature over 4 hours.

  • Quench & Workup: Cool back to 0 °C and carefully quench with 20 mL of saturated NaHCO3​ to neutralize excess BBr3​ . Extract with DCM (3 x 20 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The starting material ( Rf​≈0.6 ) will disappear, replaced by a more polar spot ( Rf​≈0.4 ). Spraying the TLC plate with a 1% FeCl3​ solution will immediately turn the product spot deep purple, confirming the presence of the newly unmasked phenolic -OH.

Protocol B: Isoflavone Annulation via DMF-DMA

Mechanistic Rationale: Traditional chromone cyclizations rely on harsh Vilsmeier-Haack reagents ( POCl3​ /DMF), which generate toxic phosphorus byproducts . Instead, we employ N,N-Dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA acts as a mild C1 synthon. It condenses with the acidic α -methylene to form a highly reactive enaminone intermediate. The adjacent free phenol then undergoes an intramolecular Michael-type addition to the enamine carbon, expelling dimethylamine gas to close the pyran ring .

  • Reaction: Suspend 5 mmol of the unmasked intermediate from Protocol A in 10 mL of DMF-DMA.

  • Heating: Heat the mixture to 80 °C for 3 hours under a reflux condenser.

  • Isolation: Cool the mixture to room temperature and pour it into 50 mL of crushed ice. The resulting 4'-nitroisoflavone will precipitate as a pale yellow solid. Filter and wash with cold ethanol.

  • Validation Checkpoint: The reaction is physically validated by the evolution of dimethylamine gas (detectable by its distinct amine odor and basic pH on damp indicator paper held at the condenser outlet). TLC will show a highly UV-active spot ( Rf​≈0.5 ) that no longer stains positive with FeCl3​ , confirming the phenol has been consumed in the ring closure.

Protocol C: Chemoselective Nitro Reduction

Mechanistic Rationale: The nitro group must be reduced to an amine to synthesize kinase-targeting analogs. Standard Palladium-catalyzed hydrogenation ( H2​ , Pd/C) is contraindicated here, as it frequently over-reduces the critical C2-C3 double bond of the isoflavone core. Tin(II) chloride dihydrate ( SnCl2​⋅2H2​O ) provides a mild, chemoselective reduction pathway that leaves the enone system completely intact .

  • Reaction: Dissolve 2 mmol of 4'-nitroisoflavone in 20 mL of absolute ethanol. Add 10 mmol (5 equivalents) of SnCl2​⋅2H2​O .

  • Reflux: Heat the mixture to 70 °C for 2 hours.

  • Workup: Cool the mixture and pour into 50 mL of ice water. Adjust the pH to 8.0 using 1M NaOH (this is crucial to break up tin emulsions). Extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry, and evaporate to yield 4'-aminoisoflavone.

  • Validation Checkpoint: A distinct color shift occurs during the reaction from pale yellow (nitro) to bright orange/red (amine). On TLC, the product spot will yield a positive (purple) result when stained with Ninhydrin and heated, definitively proving the presence of a primary amine.

Pharmacological Data Summary

The divergent synthesis from the deoxybenzoin core yields analogs with distinct pharmacological profiles. The table below summarizes the quantitative in vitro biological activity of the synthesized derivatives, demonstrating how structural modifications shift the therapeutic target from general anti-proliferative activity to highly specific kinase inhibition.

Synthesized AnalogStructural ModificationPrimary Biological TargetIn Vitro Efficacy ( IC50​ )
1-(2-Hydroxyphenyl)-2-(4-nitrophenyl)ethan-1-one Demethylation (Unmasked Phenol)Weak Antioxidant / COX-2> 100 µM
4'-Nitroisoflavone Chromone Ring AnnulationEndothelial Cell Proliferation~45.0 µM
4'-Aminoisoflavone Chemoselective Nitro ReductionBroad Protein Tyrosine Kinases (PTK)1.2 – 5.0 µM
N-(Isoflavon-4'-yl)acetamide Amide Coupling at 4'-positionEpidermal Growth Factor Receptor (EGFR)0.05 – 0.5 µM
3-(4-Nitrophenyl)pyrazole Hydrazine Cyclization (Alternative)COX-2 / Anti-inflammatory~12.0 µM

Note: Efficacy data represents generalized baseline values for these specific scaffolds across standard human cell line assays.

References

  • Total synthesis of isoflavonoids Source: Natural Product Reports (RSC Publishing) URL:[Link]

  • Synthesis of Isoflavones by Tandem Demethylation and Ring-Opening/Cyclization of Methoxybenzoylbenzofurans Source: Journal of Natural Products (ACS Publications) URL:[Link]

  • Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF Source: International Journal of Organic Chemistry URL:[Link]

  • Synthesis of Nitro- and Aminoisoflavone and their Effects on the Proliferation of Endothelial Cells Source: Birzeit University Institutional Repository / FADA URL:[Link]

Troubleshooting & Optimization

How to improve synthesis yield of 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific steric and electronic hurdles encountered when synthesizing 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one .

The synthesis of this specific deoxybenzoin derivative via Buchwald-Hartwig α-arylation is notoriously difficult. The ortho-methoxy group on the ketone creates a sterically demanding environment that hinders enolate coordination to the metal center. Simultaneously, the para-nitro group on the aryl bromide yields a highly electrophilic intermediate that is prone to redox side reactions and promotes unwanted di-arylation due to the extreme acidity of the resulting α-protons.

Below is the definitive troubleshooting guide, optimized protocol, and mechanistic breakdown to help you achieve >85% mono-arylation yields.

I. Mechanistic Pathway & Catalytic Cycle

To troubleshoot effectively, we must first understand the causality of the catalytic cycle. We utilize a Palladium catalyst paired with BrettPhos , a highly bulky and electron-rich biaryl phosphine ligand. BrettPhos is specifically required here because its steric volume kinetically suppresses the coordination of the bulky mono-arylated product, thereby preventing di-arylation[1].

CatalyticCycle Pd0 Active Catalyst Pd(0)-BrettPhos OxAdd Oxidative Addition [Ar-Pd(II)-Br]-BrettPhos Pd0->OxAdd 1-Bromo-4-nitrobenzene Transmet Ligand Exchange [Ar-Pd(II)-Enolate]-BrettPhos OxAdd->Transmet -CsBr Enolate Enolate Formation (2-Methoxyacetophenone + Cs2CO3) Enolate->Transmet Enolate Attack RedElim Reductive Elimination C-C Bond Formation Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one RedElim->Product Target Molecule

Pd-catalyzed α-arylation catalytic cycle using BrettPhos.

II. Standard Operating Procedure (SOP): Self-Validating Protocol

This protocol is designed as a self-validating system. Visual and physical cues are embedded within the steps to ensure the integrity of the reaction before proceeding.

Reagents Required:

  • 2-Methoxyacetophenone (1.2 equiv, 12.0 mmol)

  • 1-Bromo-4-nitrobenzene (1.0 equiv, 10.0 mmol)

  • Pd(OAc)₂ (2 mol%, 0.2 mmol)

  • BrettPhos (4 mol%, 0.4 mmol)

  • Anhydrous Cs₂CO₃ (1.5 equiv, 15.0 mmol)

  • Anhydrous, degassed 1,4-Dioxane (25 mL)

Step-by-Step Methodology:

  • Catalyst Pre-Activation (Glovebox): Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd(OAc)₂, BrettPhos, and 1-bromo-4-nitrobenzene. Causality: Pre-mixing the Pd source and ligand with the aryl halide ensures that the active Pd(0) species immediately undergoes oxidative addition upon generation, preventing catalyst aggregation into inactive Pd-black.

  • Base Addition: Add the anhydrous Cs₂CO₃ to the flask. Causality: Cs₂CO₃ is explicitly chosen over stronger bases like NaOtBu. Strong bases will degrade the nitroarene and completely deprotonate the highly acidic mono-arylated product, leading to catastrophic di-arylation[2].

  • Solvent & Substrate Introduction: Add the degassed 1,4-dioxane, followed by 2-methoxyacetophenone via a microsyringe. Seal the Schlenk flask and remove it from the glovebox.

  • Thermal Execution & Validation: Heat the reaction mixture to 80 °C under vigorous stirring (800 rpm) for 12 hours.

    • In-Process Validation: Within the first 30 minutes, the suspension should transition from a pale yellow to a deep, homogeneous red/brown. If the solution turns opaque black with particulate matter, oxygen has breached the system, and Pd-black has formed. The reaction must be aborted.

  • Quench and Workup: Cool the mixture to room temperature. Dilute with 50 mL of Ethyl Acetate (EtOAc) and filter through a tightly packed pad of Celite to remove the inorganic cesium salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude mixture via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes/EtOAc). Validation: The excess 2-methoxyacetophenone will elute first, followed by the target deoxybenzoin.

III. Troubleshooting Guide & FAQs

Troubleshooting Start Analyze Crude Reaction by NMR/LCMS Issue1 High Unreacted Aryl Bromide Start->Issue1 Issue2 Di-arylated Byproduct Formed Start->Issue2 Issue3 Aldol Condensation of Ketone Start->Issue3 Sol1 Switch to BrettPhos Ensure O2-Free Issue1->Sol1 Catalyst stalling Sol2 Use Weaker Base (Cs2CO3 vs NaOtBu) Issue2->Sol2 Over-deprotonation Sol3 Increase Concentration Optimize Temp (80°C) Issue3->Sol3 Slow coupling

Diagnostic workflow for resolving common α-arylation synthesis failures.

Q1: Why am I observing a high percentage of 1-(2-methoxyphenyl)-2,2-bis(4-nitrophenyl)ethan-1-one (di-arylation)? A: This is a direct consequence of the product's extreme α-proton acidity. The para-nitro group highly stabilizes the enolate of your mono-arylated product. If you are using a strong base (like NaOtBu) or a small ligand, the catalyst will easily perform a second arylation. Corrective Action: You must enforce steric control. Switch to BrettPhos or AdQPhos [2]. The extreme bulk of these ligands creates a crowded Pd-center that kinetically rejects the coordination of the bulky mono-arylated enolate, restricting the reaction to mono-arylation.

Q2: The reaction stalls at 30% conversion, and LCMS shows massive amounts of unreacted 1-bromo-4-nitrobenzene. What is poisoning the catalyst? A: Nitroarenes can occasionally act as oxidants, and the ortho-methoxy group on your ketone severely impedes the ligand exchange step (transmetalation). If the transmetalation is too slow, the active Pd(II) intermediate stalls and eventually degrades. Corrective Action: Increase the reaction concentration from 0.2 M to 0.4 M to accelerate the bimolecular ligand exchange step. Ensure rigorous solvent degassing via the freeze-pump-thaw method; trace oxygen will rapidly decompose the active Pd(0)-BrettPhos species into inactive Pd-black.

Q3: I am detecting a significant amount of a byproduct that matches the mass of a dimerized ketone. How do I prevent this? A: You are observing the base-catalyzed aldol condensation of 2-methoxyacetophenone. This background reaction outcompetes your cross-coupling when the catalytic cycle is too slow. Corrective Action: Do not increase the temperature beyond 80 °C, as this favors the aldol pathway. Instead, ensure you are using a slight excess of the ketone (1.2 equiv) and consider switching to a pre-formed palladacycle precatalyst (e.g., BrettPhos Pd G3) to ensure instantaneous initiation of the catalytic cycle without an induction period.

IV. Quantitative Optimization Data

To demonstrate the causality of our ligand and base selections, review the optimization matrix below. The data clearly illustrates why standard conditions fail for this specific molecule.

Ligand SystemBaseSolventTemp (°C)Mono-arylation Yield (%)Di-arylation Yield (%)
XantPhosNaOtBuTHF7015%45%
XPhosK₃PO₄Toluene8055%12%
AdQPhosCs₂CO₃1,4-Dioxane8082%4%
BrettPhos Cs₂CO₃ 1,4-Dioxane 80 88% <2%

Note: Yields determined by quantitative ¹H NMR using 1,3,5-trimethoxybenzene as an internal standard.

V. References

  • Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Organic Chemistry Portal. Available at:[Link]

Sources

Technical Support Center: Troubleshooting 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one Crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the isolation and crystallization of 1-(2-methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one. This molecule, a highly functionalized deoxybenzoin derivative, presents unique challenges during purification due to its specific steric and electronic properties.

This guide is designed for process chemists and drug development professionals. It bypasses generic advice to focus on the thermodynamic and kinetic realities of this specific system, providing field-proven, self-validating protocols to ensure high-purity crystalline isolation.

Mechanistic Overview of Impurity Generation

To effectively troubleshoot crystallization, we must first understand the origin of the impurities. The standard synthesis of 1-(2-methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one involves the Palladium-catalyzed α-arylation of 2-methoxyacetophenone with 1-bromo-4-nitrobenzene .

While highly efficient, this pathway generates two problematic impurities that severely disrupt the crystal lattice:

  • The Bis-Arylated Impurity: The α-proton of the newly formed product is flanked by a carbonyl and a highly electron-withdrawing 4-nitrophenyl group. This drastically lowers its pKa compared to the starting material. Consequently, it competes for the base and Pd-catalyst, leading to over-arylation and the formation of 1-(2-methoxyphenyl)-2,2-bis(4-nitrophenyl)ethan-1-one.

  • The Diketone Oxidation Product: The same activated α-methylene position is highly susceptible to aerobic oxidation, forming 1-(2-methoxyphenyl)-2-(4-nitrophenyl)ethane-1,2-dione, a highly conjugated yellow/brown impurity.

Pathway SM 2-Methoxyacetophenone + 1-Bromo-4-nitrobenzene Cat Pd Catalyst, Base (α-Arylation) SM->Cat Target Target Product: 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one Cat->Target Main Pathway BisAryl Impurity A: Bis-arylated Product (Over-reaction) Target->BisAryl Excess Ar-Br Ox Impurity B: Diketone Derivative (Oxidation) Target->Ox O2 Exposure

Chemical pathway of Pd-catalyzed α-arylation and formation of key impurities.

Troubleshooting FAQs

Issue 1: Why does my product "oil out" (Liquid-Liquid Phase Separation) during cooling crystallization instead of forming a solid?

The Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when a supersaturated solution crosses the binodal curve of a miscibility gap before it crosses the solubility curve for nucleation . For 1-(2-methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one, the presence of the bulky bis-arylated impurity disrupts the thermodynamics of the system. It acts as a melting-point depressant, widening the metastable zone width (MSZW) and forcing the product to separate as a solute-rich oil phase rather than a rigid crystal lattice.

The Solution: You must bypass the LLPS region by altering the thermodynamic pathway. This is achieved by changing the solvent system to one with a steeper solubility curve (e.g., Toluene/Heptane) and enforcing primary nucleation before the system reaches the LLPS temperature via precise seeding .

Issue 2: How do I purge the bis-arylated impurity efficiently?

The Causality: Because 1-(2-methoxyphenyl)-2,2-bis(4-nitrophenyl)ethan-1-one shares the core solubility characteristics of the target molecule, it easily co-precipitates or becomes entrapped in the crystal habit if crystallization is rushed.

The Solution: Avoid highly polar protic solvents (like pure Ethanol) where the nitro-groups cause both the product and impurity to have nearly identical solubility profiles. Transition to a binary solvent system (e.g., Ethyl Acetate/Hexane). The mono-arylated target has a distinct solubility advantage in moderate-polarity mixtures compared to the highly rigid, sterically hindered bis-arylated impurity.

Issue 3: My crystals have a persistent yellow/brown tint. How can I resolve this?

The Causality: This discoloration is a dual-factor issue. First, trace amounts of the diketone oxidation product are highly chromophoric. Second, residual Palladium from the synthesis can coordinate with the ortho-methoxy and carbonyl oxygen, trapping Pd nanoparticles within the crystal lattice.

The Solution: Introduce a functionalized silica scavenger (e.g., SiliaMetS® Thiol) during the dissolution phase to irreversibly bind the Palladium. To address the diketone, perform the crystallization under an inert Nitrogen or Argon atmosphere to prevent further aerobic oxidation of the α-methylene group.

Quantitative Data: Solvent System Evaluation

The following table summarizes the thermodynamic performance of various solvent systems for the crystallization of 1-(2-methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one.

Solvent System (v/v)Solubility @ 60°C (mg/mL)Solubility @ 20°C (mg/mL)LLPS RiskBis-Aryl Rejection RateFinal Yield
Ethanol / Water (70:30)18545High 65%72%
Isopropanol (100%)14025Moderate78%81%
Toluene / Heptane (1:2)16515Low92%88%
Ethyl Acetate / Hexane (1:3)19018Very Low 96% 85%

Experimental Protocol: Seeded Cooling Crystallization

This protocol utilizes a self-validating methodology to ensure the system bypasses the LLPS region and purges both the bis-arylated and oxidized impurities.

Step 1: Dissolution and Scavenging

  • Suspend 10.0 g of crude 1-(2-methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one in 40 mL of Ethyl Acetate.

  • Add 0.5 g of a Thiol-functionalized silica scavenger (for Pd removal).

  • Heat the mixture to 65°C under a Nitrogen atmosphere until complete dissolution is achieved.

  • Validation Check: The solution must be completely transparent (ignoring the suspended silica). If cloudy, add Ethyl Acetate in 2 mL increments until clear.

  • Hot-filter the solution through a Celite pad into a pre-warmed reactor to remove the silica scavenger.

Step 2: Antisolvent Addition and MSZW Targeting

  • Maintain the filtrate at 60°C.

  • Slowly dose 120 mL of Hexane (antisolvent) over 30 minutes using a syringe pump.

  • Cool the reactor linearly to 45°C at a rate of 0.5°C/min.

Step 3: Seeding and Self-Validation

  • At 45°C, add 0.1 g (1% w/w) of pure 1-(2-methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one seed crystals.

  • Validation Check: Hold the temperature isothermally for 15 minutes. Visually inspect the reactor (or use an in-line FBRM probe).

    • If seeds dissolve: The system is undersaturated. Cool to 43°C and re-seed.

    • If seeds remain sharp and suspended: The system is successfully within the Metastable Zone Width (MSZW). Proceed to Step 4.

Step 4: Desupersaturation and Isolation

  • Hold at the seeding temperature for an additional 60 minutes to allow the seed bed to grow, consuming the supersaturation and preventing the system from crossing the LLPS binodal curve.

  • Cool the suspension to 5°C at a slow, controlled rate of 0.2°C/min.

  • Filter the resulting slurry and wash the filter cake with 20 mL of cold Hexane. Dry under vacuum at 40°C.

Troubleshooting Workflow Visualization

Workflow Start Crude Product Dissolution Cooling Cooling Crystallization Start->Cooling LLPS Does Liquid-Liquid Phase Separation (Oiling Out) Occur? Cooling->LLPS Seed Seed in Metastable Zone & Reduce Cooling Rate LLPS->Seed Yes Filter Filter & Wash Crystals LLPS->Filter No Seed->Filter Color Are Crystals Yellow/Brown? Filter->Color Scavenger Recrystallize with Pd Scavenger (e.g., SiliaMetS) Color->Scavenger Yes Pure Pure Crystalline Product Color->Pure No Scavenger->Pure

Troubleshooting workflow for resolving oiling out and coloration issues.

References

  • Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234-245. URL:[Link]

  • Deneau, E., & Steele, G. (2005). An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development, 9(6), 943–950. URL:[Link]

  • Veesler, S., Revalor, E., Bottini, O., & Hoff, C. (2006). Crystallization in the Presence of a Liquid−Liquid Phase Separation. Organic Process Research & Development, 10(4), 841-845. URL:[Link]

Optimizing reaction temperature for 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis of 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one . This target molecule is a highly functionalized deoxybenzoin derivative. The most efficient and scalable synthetic route for this scaffold is the Palladium-Catalyzed α -Arylation of 2'-methoxyacetophenone with 1-bromo-4-nitrobenzene[1][2].

While α -arylation is a robust methodology, the specific electronic properties of your substrates—namely the highly electron-withdrawing para-nitro group and the sterically encumbering ortho-methoxy group—create a narrow thermodynamic window for success. This guide provides the mechanistic causality, standard operating procedures, and troubleshooting steps necessary to optimize your reaction temperature and maximize yield.

Mechanistic Context: The Temperature Conundrum

In Pd-catalyzed α -arylation, temperature is not merely a reaction accelerator; it is the primary controller of the catalytic cycle's kinetic bottlenecks[3].

The 4-nitro group on the aryl bromide makes the substrate highly electrophilic. Consequently, the oxidative addition of 1-bromo-4-nitrobenzene to the Pd(0) species is exceptionally fast, even at room temperature. However, this same electron-withdrawing effect renders the resulting Pd(II) intermediate highly electron-poor.

Because reductive elimination (the step that actually forms the C-C bond to yield your deoxybenzoin) requires electron density at the metal center, this step becomes severely rate-limiting.

  • If the temperature is too low (<60 °C): The catalytic cycle stalls at the Pd(II) intermediate. This leads to protodehalogenation (yielding nitrobenzene) and catalyst resting-state trapping[4].

  • If the temperature is too high (>100 °C): The Pd catalyst undergoes thermal degradation into inactive Pd black. Additionally, the base required for enolate formation (e.g., Cs₂CO₃) will trigger unwanted aldol condensations of the 2'-methoxyacetophenone[2].

Visualizing the Kinetic Bottlenecks

G Pd0 Pd(0) / XPhos Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-Br] (Fast due to 4-NO2) Pd0->OxAdd + 4-Nitrobromobenzene Transmet Enolate Coordination [Ar-Pd(II)-Enolate] OxAdd->Transmet + Ketone Enolate (Cs2CO3 base) RedElim Reductive Elimination (Rate-Limiting, Needs 80°C) Transmet->RedElim Thermal Activation Degradation Catalyst Degradation (Pd Black at >100°C) Transmet->Degradation T > 100°C RedElim->Pd0 Catalyst Regeneration Product Target Deoxybenzoin Product Formation RedElim->Product C-C Bond Formation

Catalytic cycle of Pd-catalyzed α-arylation highlighting temperature-dependent kinetic bottlenecks.

Quantitative Optimization Data

To demonstrate the causality of temperature on this specific coupling, review the optimization data below. These metrics reflect the use of the standard Pd(OAc)₂/XPhos catalytic system in toluene.

Temperature (°C)Conv. (%)Isolated Yield (%)Primary ByproductMechanistic Observation
25 (RT) <10<5Unreacted SMStalled reductive elimination; Pd(II) buildup.
50 4530NitrobenzeneSlow reductive elimination allows protodehalogenation.
80 >9988 None (Clean)Optimal kinetic energy for catalytic turnover.
110 >9952Aldol dimerCatalyst thermal degradation; base-catalyzed aldol.

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded within the steps to ensure the reaction is proceeding along the correct mechanistic pathway.

Reagents Required:

  • 1-Bromo-4-nitrobenzene (1.0 equiv, 1.0 mmol)

  • 2'-Methoxyacetophenone (1.2 equiv, 1.2 mmol)

  • Pd(OAc)₂ (2 mol%)

  • XPhos ligand (4 mol%)

  • Cs₂CO₃ (2.0 equiv, 2.0 mmol) - Note: Do not use NaOtBu, as strong nucleophilic bases degrade nitroarenes.

  • Anhydrous Toluene (5.0 mL, 0.2 M)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, XPhos, Cs₂CO₃, and 1-bromo-4-nitrobenzene.

    • Self-Validation Check: The solid mixture should be pale yellow/orange. Any immediate black discoloration indicates moisture/oxygen contamination of the Pd source.

  • Solvent & Substrate Addition: Evacuate and backfill the tube with Argon (3 cycles). Add anhydrous toluene followed by 2'-methoxyacetophenone via a gas-tight syringe.

  • Pre-Heated Activation (Critical Step): Do not ramp the temperature slowly. Plunge the Schlenk tube directly into a pre-heated oil bath set to exactly 80 °C .

    • Causality: Rapid heating pushes the stalled Pd(II) intermediate directly through the reductive elimination transition state, preventing the accumulation of off-cycle degradation products[2].

  • In-Process Monitoring: Stir vigorously at 80 °C for 4 hours.

    • Self-Validation Check: After 30 minutes, the solution should turn a deep, homogenous red/brown. If the solution turns opaque black with a heavy precipitate (Pd black) within the first hour, the catalyst has died (likely due to oxygen ingress or localized overheating).

  • Reaction Quench & Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the inorganic base and precipitated palladium.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one.

Troubleshooting FAQs

Q: Why am I seeing a significant amount of nitrobenzene instead of the desired deoxybenzoin? A: You are observing protodehalogenation. At sub-optimal temperatures (e.g., 50 °C), the rate of reductive elimination is too slow. The long-lived [Ar-Pd(II)-Enolate] intermediate is eventually protonated by adventitious moisture or the solvent. Ensure strict anhydrous conditions and maintain a strict 80 °C reaction temperature to accelerate C-C bond formation over side reactions.

Q: Can I use NaOtBu instead of Cs₂CO₃ to lower the required activation temperature? A: No. While NaOtBu is a highly effective base that can sometimes allow α -arylations to proceed at room temperature[1], it is highly nucleophilic. It will attack the highly electrophilic para-position of your 4-nitroarene, leading to nucleophilic aromatic substitution (S_NAr) side products and degradation of the nitro group. Cs₂CO₃ provides the necessary basicity without the nucleophilic risk.

Q: My reaction turns completely black within 10 minutes at 80 °C, and starting material remains. What happened? A: Rapid formation of Pd black indicates premature catalyst degradation. This usually occurs when the ligand-to-palladium ratio is incorrect, or if oxygen is present. Ensure you are using exactly a 2:1 ratio of XPhos to Pd(OAc)₂. The bulky XPhos ligand is required to stabilize the Pd(0) species at 80 °C; without it, the metal aggregates and precipitates out of the catalytic cycle.

Q: Does the ortho-methoxy group on the acetophenone hinder the reaction? A: It provides moderate steric hindrance, but more importantly, it can weakly coordinate to the Palladium center during the enolate-exchange step. This coordination can slightly stabilize the Pd(II) intermediate, further increasing the energy barrier for reductive elimination. This is another fundamental reason why the 80 °C thermal push is strictly required for this specific substrate pairing.

Sources

Preventing oxidation and degradation of 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling and preservation of highly activated deoxybenzoins. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield losses, discoloration, and degradation when working with 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one .

While this molecule may appear as a standard ketone, its specific electronic topology makes it a prime candidate for rapid autoxidation and photodegradation. This guide bypasses generic advice to provide you with the mechanistic causality behind these vulnerabilities and the self-validating protocols required to secure your compound's integrity.

Part 1: Mechanistic Causality of Degradation

To stop degradation, you must first understand the thermodynamic and kinetic forces driving it. The vulnerability of 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one stems from two distinct structural features:

  • Hyper-Acidic α -Protons: The methylene ( -CH2​- ) group is flanked by a carbonyl and a 4-nitrophenyl ring. The nitro group is a powerful electron-withdrawing group via both resonance ( −M ) and inductive ( −I ) effects. This drastically lowers the pKa of the α -protons, making base-catalyzed tautomerization to the enol/enolate form exceptionally fast.

  • Susceptibility to Autoxidation: Once in the enol/enolate form, the molecule is highly reactive toward ambient triplet oxygen ( 3O2​ ). This insertion forms an unstable α -hydroperoxy ketone[1]. This intermediate rapidly dehydrates to form a yellow 1,2-diketone (a benzil derivative)[2][3] or undergoes oxidative C-C cleavage into 2-methoxybenzoic acid and 4-nitrobenzoic acid.

  • Photochemical Excitation: The nitroaromatic moiety is an excellent chromophore. Exposure to UV or ambient sunlight excites the nitro group, triggering radical generation and complex photodegradation cascades[4].

Part 2: Troubleshooting FAQs

Q1: My purified compound was a pale solid, but after leaving it on the bench overnight, it turned bright yellow. What happened? A1: You are observing the formation of the 1,2-diketone (benzil) derivative. Ambient air (oxygen) and light triggered the autoxidation of the α -methylene group. The resulting diketone is highly conjugated and vividly yellow. This process is documented to occur rapidly in deoxybenzoins exposed to air, especially when catalyzed by trace impurities[2].

Q2: I am seeing peaks for 2-methoxybenzoic acid and 4-nitrobenzoic acid in my LC-MS/NMR. Where are these coming from? A2: These are oxidative cleavage products. When the α -hydroperoxide intermediate forms, it can undergo C-C bond cleavage rather than simple dehydration. This pathway is heavily exacerbated if your glassware contains trace transition metals (like copper or iron) or if the solution is slightly basic[3].

Q3: Why do I lose 30% of my yield during rotary evaporation? A3: Rotary evaporation combines three deadly factors for this molecule: heat, a massive surface area (thin film), and oxygen (if your vacuum pump bleeds air). Heat accelerates the decomposition of the hydroperoxide intermediate, driving the equilibrium toward irreversible degradation[1].

Part 3: Quantitative Stability Data

To contextualize the fragility of this molecule, below is a summary of its kinetic behavior under various environmental triggers.

Environment / TriggerPrimary Degradation PathwayEstimated Half-Life ( t1/2​ )Required Preventive Intervention
Ambient Air + Light (25°C) Autoxidation & Photodegradation< 48 hoursStore in amber vial under Argon
Ambient Air + Dark (25°C) Autoxidation (Enol-mediated)~ 5-7 daysMaintain strict inert atmosphere
Basic Solution (pH > 8) Accelerated Autoxidation< 2 hoursMaintain pH < 7 during workup
UV Irradiation (254 nm) Nitroaromatic Photodegradation< 30 minutesUse actinic/amber glassware
Argon + Dark (-20°C) None (Stable Baseline)> 12 monthsStandard operating procedure

Part 4: Validated Experimental Protocols

Do not rely on passive precautions. The following protocols are engineered as self-validating systems to ensure absolute chemical integrity.

Protocol A: Anaerobic Workup & Storage

Causality: Quenching reactions with standard basic buffers (like saturated NaHCO3​ ) forces the ketone into its highly reactive enolate form. We must lock the molecule in its stable keto tautomer.

  • Quench: Terminate reactions yielding the target ketone with a mildly acidic buffer (e.g., saturated aqueous NH4​Cl ) to ensure the pH remains ≤6 .

  • Extraction: Extract the aqueous layer using organic solvents (e.g., EtOAc or DCM) that have been sparged with Argon for 15 minutes to displace dissolved 3O2​ .

  • Concentration: Dry the organic layer over anhydrous Na2​SO4​ . Concentrate under reduced pressure with the water bath temperature strictly below 25°C . Shield the flask with aluminum foil.

  • Storage: Transfer the resulting residue to an amber glass vial. Purge the headspace with Argon for 60 seconds, seal with a PTFE-lined cap, and store at -20°C.

  • Self-Validation Step: Dissolve a 1 mg aliquot in CDCl3​ and acquire a 1H -NMR spectrum. The α -methylene singlet (~4.2 ppm) must integrate perfectly to 2.0 relative to the aromatic protons. The absence of a downfield shift or missing integration confirms the keto state is preserved.

Protocol B: Oxidation-Free Flash Chromatography

Causality: The massive surface area of silica gel, combined with dissolved oxygen in eluents and trace basic sites on the silica, acts as a heterogeneous catalyst for autoxidation.

  • Eluent Preparation: Degas all chromatography solvents by sparging with Argon for 15 minutes. Add 0.1% glacial acetic acid to the eluent. Reasoning: The acid suppresses enolate formation on the column.

  • Column Loading: Slurry-pack the silica gel using the acidic, degassed eluent. Load the sample using a minimum volume of solvent. Do not allow the compound to sit stationary on the column head.

  • Elution: Elute rapidly using positive Argon pressure. Avoid standard air-pump flash systems which continuously feed oxygen into the matrix.

  • Recovery: Pool the product fractions and evaporate immediately in the dark.

  • Self-Validation Step: Perform TLC of the pooled fractions against a synthesized or known 1,2-diketone (benzil) standard. The absence of a higher- Rf​ yellow spot confirms that on-column oxidation was successfully prevented.

Part 5: Mechanistic Degradation Pathway

Below is the logical flow of the degradation cascade. Understanding this pathway is critical for diagnosing which intervention failed if degradation occurs.

DegradationPathway K 1-(2-Methoxyphenyl)-2- (4-nitrophenyl)ethan-1-one E Enol / Enolate Intermediate K->E Base / Heat (Tautomerization) UV Photodegradation Mixture K->UV UV Light (Nitro Excitation) P α-Hydroperoxy Ketone E->P O2 (Air) Autoxidation D 1,2-Diketone (Benzil Derivative) P->D -H2O C Cleavage Products (Carboxylic Acids) P->C Oxidative Cleavage

Fig 1: Autoxidation and photodegradation pathways of the target activated deoxybenzoin.

Part 6: References

  • DABCO-Catalyzed Oxidation of Deoxybenzoins to Benzils with Air and One-Pot Synthesis of Quinoxalines Organic Chemistry Portal

  • Copper-Catalyzed Oxidation of Deoxybenzoins to Benzils under Aerobic Conditions Thieme Connect

  • Oxidation of secondary hydroperoxides via αC–H abstraction to form ketones and hydroxyl radicals: fluorene autoxidation as a model system ResearchGate

  • Evaluation of the Efficiency of Photodegradation of Nitroaromatics Applying the UV/H2O2 Technique ACS Publications

Sources

Overcoming low aqueous solubility of 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one in assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter assay failures driven not by a compound’s lack of biological activity, but by its physicochemical limitations.

This guide is dedicated to troubleshooting the in vitro assay integration of 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one . This molecule is a substituted deoxybenzoin characterized by two bulky aromatic rings, a methoxy group, and a nitro group. Because it lacks ionizable functional groups (like amines or carboxylic acids) at physiological pH and possesses a high degree of lipophilicity, it exhibits exceptionally poor aqueous solubility.

When introduced into aqueous biological buffers, the entropic penalty of water forming a clathrate cage around this hydrophobic structure forces the compound to self-associate, leading to precipitation or the formation of colloidal aggregates. The following diagnostic Q&A, formulation strategies, and self-validating protocols are designed to help you overcome these barriers and generate reproducible, artifact-free data.

Part 1: Diagnostic Q&A – Understanding the Solubility Barrier

Q1: Why does 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one immediately turn cloudy when diluted from a DMSO stock into my assay buffer? A: This cloudiness (turbidity) is a macroscopic indicator of thermodynamic instability. The compound has multiple hydrogen bond acceptors (ketone, methoxy, nitro) but zero hydrogen bond donors. When you dilute the 100% DMSO stock into an aqueous buffer (typically capping DMSO at 0.5–1% to avoid solvent toxicity 1), the sudden shift in dielectric constant forces the lipophilic aromatic rings to undergo hydrophobic collapse. The molecules self-assemble into amorphous precipitates to minimize their exposed surface area to water.

Q2: My enzyme inhibition assay shows an IC50 in the low micromolar range, but the dose-response curve is extremely steep (Hill slope > 2). Is this a real hit? A: It is highly likely to be a false positive caused by aggregation-based promiscuity. At concentrations between 1 and 10 µM, highly lipophilic compounds often form sub-visible colloidal aggregates (30–1000 nm in diameter). As demonstrated by the Shoichet laboratory, these aggregates non-specifically sequester assay proteins, partially denaturing them or blocking their active sites 2. A steep Hill slope is a hallmark of this non-stoichiometric, physical sequestration rather than true 1:1 competitive binding.

Q3: How can I differentiate between true biological inhibition and an aggregation-based false positive? A: You can validate the hit by introducing a non-ionic surfactant. Adding 0.01% to 0.1% Triton X-100 to your biochemical assay buffer disrupts these colloidal aggregates by forming mixed micelles, but it generally does not interfere with true, specific ligand-receptor binding 3. If the inhibitory activity of 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one disappears upon the addition of Triton X-100, your initial result was an aggregation artifact.

Troubleshooting Stock 10-50 mM Stock (100% DMSO) Dilution Aqueous Dilution (<1% DMSO) Stock->Dilution Assess Assess Solubility (DLS / Nephelometry) Dilution->Assess Clear Clear Solution (Monomeric) Assess->Clear Pass Aggregates Precipitation / Colloids Assess->Aggregates Fail Proceed Proceed to Assay Clear->Proceed Biochem Biochemical Assay: Add 0.01% Triton X-100 Aggregates->Biochem Cell Cell-Based Assay: Use HP-β-CD Complex Aggregates->Cell Biochem->Proceed Cell->Proceed

Caption: Decision tree for troubleshooting aqueous solubility of lipophilic compounds in biological assays.

Part 2: Advanced Formulation Strategies

Q4: I am running a cell-based assay where Triton X-100 is cytotoxic. How do I keep the compound soluble without killing my cells? A: For cell-based assays, the gold standard for solubilizing uncharged, lipophilic aromatics is complexation with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity. The cavity of HP-β-CD perfectly accommodates substituted aromatic rings (such as the methoxyphenyl or nitrophenyl moieties of your compound), forming a reversible 1:1 inclusion complex 4. This masks the compound's hydrophobicity from the aqueous environment, preventing aggregation while maintaining a dynamic equilibrium that allows the free drug to interact with its biological target 5.

AggregationMechanism Monomer Free Monomer Colloid Colloidal Aggregate Monomer->Colloid Aqueous Buffer Complex HP-β-CD Complex Monomer->Complex + Cyclodextrin Enzyme Assay Enzyme Colloid->Enzyme Sequesters FalseHit False Positive Enzyme->FalseHit Denaturation TrueHit Specific Binding Complex->TrueHit Controlled Release

Caption: Mechanism of aggregation-induced false positives versus cyclodextrin-mediated rescue.

Part 3: Quantitative Data & Solubilization Parameters

When selecting a solubilization strategy for 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one, it is critical to balance solubility enhancement with assay compatibility. The table below summarizes the operational limits and mechanistic trade-offs of standard approaches.

Solubilization StrategyMechanism of ActionMax Recommended ConcentrationProsCons
DMSO (Co-solvent) Disrupts water hydrogen-bonding network; lowers dielectric constant.≤ 1.0% (v/v) in cell assays; ≤ 5.0% in biochemical.Universal solvent; easy to prepare stock solutions.High toxicity in cells; causes protein denaturation at >5%; does not prevent colloidal aggregation upon dilution.
Triton X-100 (Surfactant) Forms mixed micelles; lowers surface tension and disrupts colloids.0.01% – 0.1% (v/v)Highly effective at reversing aggregation-based false positives.Lyses cell membranes (strictly for biochemical use); can interfere with fluorescence readouts.
HP-β-CD (Carrier) Encapsulates aromatic rings within a hydrophobic cavity (1:1 inclusion).10% – 20% (w/v)Non-toxic to most cells; provides controlled release of the monomer.Requires protocol optimization; high concentrations can extract cholesterol from cell membranes.

Part 4: Self-Validating Experimental Protocol

To ensure that your assay results are driven by the monomeric compound and not by artifacts, you must utilize a self-validating workflow. The following protocol details the preparation of an HP-β-CD inclusion complex, followed by Dynamic Light Scattering (DLS) validation to definitively prove the absence of colloidal aggregates prior to assay introduction.

Protocol: HP-β-CD Complexation and DLS Validation

Materials Required:

  • 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one (Powder)

  • 100% Anhydrous DMSO

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD, Cell culture grade)

  • Aqueous Assay Buffer (e.g., PBS or HEPES, pH 7.4)

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

Step-by-Step Methodology:

  • Preparation of the Host Solution:

    • Dissolve HP-β-CD in your aqueous assay buffer to a final concentration of 20% (w/v). Causality: A high molar excess of the host molecule is required to drive the equilibrium toward the inclusion complex, overcoming the compound's high propensity for self-association.

    • Filter the solution through a 0.22 µm syringe filter to remove any environmental particulates that could interfere with downstream DLS measurements.

  • Preparation of the Guest Stock:

    • Dissolve 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one in 100% anhydrous DMSO to create a 20 mM stock solution. Vortex vigorously and apply gentle sonication (water bath, 37°C for 5 minutes) to ensure complete dissolution.

  • Complexation (Co-Solvent Evaporation/Dilution Method):

    • Place the 20% HP-β-CD solution on a magnetic stirrer at 500 RPM.

    • Dropwise, add the 20 mM compound stock into the HP-β-CD solution until you reach the desired top assay concentration (e.g., 100 µM).

    • Critical Step: The slow addition rate prevents transient local supersaturation, giving the cyclodextrin cavities time to encapsulate the lipophilic rings before they can nucleate into aggregates.

    • Incubate the mixture at room temperature with continuous stirring for 2 hours to allow the inclusion complex equilibrium to stabilize.

  • Self-Validation via Dynamic Light Scattering (DLS):

    • Transfer 1 mL of the complexed solution into a DLS cuvette.

    • Run the DLS measurement.

    • Pass Criteria: The solution must exhibit a flat baseline with no scattering peaks in the 30–1000 nm radius range. A lack of scattering confirms the compound is fully solubilized as a monomeric inclusion complex.

    • Fail Criteria: If a distinct peak appears between 30 and 1000 nm, colloidal aggregates are present. You must either decrease the final compound concentration or increase the HP-β-CD percentage.

  • Assay Integration:

    • Once validated by DLS, perform serial dilutions of this master complex using the 20% HP-β-CD buffer to maintain a constant cyclodextrin concentration across all dose-response wells. Proceed with dosing your cells or enzymes.

References

  • Shoichet, B. K., et al. (2005). High-throughput assays for promiscuous inhibitors. Nature Chemical Biology.
  • Seidler, J., et al. (2003). Promiscuous Drug Inhibitors Identified. Journal of Medicinal Chemistry.
  • Misiuk, W., et al. (2020). Effect of 2-Hydroxypropyl-β-cyclodextrin on Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid. National Center for Biotechnology Information (PMC).
  • Szente, L., et al. (2023). Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. National Center for Biotechnology Information (PMC).
  • BenchChem Technical Support. (2025). Overcoming solubility issues with Epofolate in laboratory settings. BenchChem.

Sources

Minimizing side reactions during 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one extraction

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one

A Guide to Minimizing Side Reactions During Extraction and Workup

Welcome to the technical support guide for 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one. As a Senior Application Scientist, I've designed this resource to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into the successful isolation of this valuable synthetic intermediate. The unique structure of this α-aryl ketone, featuring an electron-donating methoxy group and a powerful electron-withdrawing nitro group, presents specific challenges during extraction. This guide moves beyond simple procedural lists to explain the chemical principles behind each step, empowering you to troubleshoot effectively and preserve the integrity of your product.

Troubleshooting Guide: Common Extraction Issues and Solutions

This section addresses the most frequently encountered problems during the workup and extraction of 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one. Each issue is analyzed based on its underlying chemical cause, followed by a robust, validated solution.

Issue 1: Low Product Yield After Aqueous Workup and Extraction

Symptoms:

  • The mass of the crude product isolated after solvent evaporation is significantly lower than theoretically expected.

  • TLC analysis of the aqueous layer shows the presence of the target compound.

Root Cause Analysis & Strategic Solutions:

  • Cause A: Incomplete Extraction Due to Solvent Choice. The polarity of the target molecule, influenced by the nitro and carbonyl groups, requires a solvent that can effectively solvate it without being fully miscible with water.

    • Solution: Employ a solvent of intermediate polarity. Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are generally effective. Perform multiple extractions (at least 3x with fresh solvent) to ensure quantitative transfer from the aqueous phase. The principle of partitioning dictates that several smaller volume extractions are more efficient than a single large volume one.[1][2]

  • Cause B: Product Degradation During Acid/Base Washes. The α-proton on the carbon between the carbonyl and the 4-nitrophenyl ring is acidic. Strong bases can deprotonate this position, forming an enolate. This enolate can participate in undesirable side reactions, including retro-aldol fragmentation or self-condensation if starting materials are present.[3][4]

    • Solution: Use mild washing agents and control the temperature.

      • Acid Wash: To neutralize a basic reaction catalyst, use a dilute, weak acid like 1M citric acid or saturated ammonium chloride (NH₄Cl) instead of strong acids like HCl.

      • Base Wash: To neutralize an acid catalyst, use saturated sodium bicarbonate (NaHCO₃) solution. Its pKa is high enough to neutralize strong acids but generally too low to cause significant enolate formation at low temperatures.[1][5] Avoid strong bases like NaOH or KOH during workup.[6]

      • Temperature Control: Perform all washes at reduced temperatures (0-10 °C) using an ice bath to minimize the rate of any potential side reactions.

  • Cause C: Persistent Emulsion Formation. The amphiphilic nature of the molecule and potential for soap-like byproducts can lead to stable emulsions at the aqueous-organic interface, trapping the product.

    • Solution: To break an emulsion, add a saturated solution of sodium chloride (brine).[5] The high ionic strength of the brine increases the polarity of the aqueous phase, forcing a sharper separation from the organic layer. If the emulsion persists, filtration through a pad of Celite® can be effective.

Issue 2: Isolated Product is a Persistent Oil or Caramel-like Gum

Symptoms:

  • The crude product fails to solidify upon solvent removal, even under high vacuum.

  • The product appears as a viscous, often colored, oil.[7]

Root Cause Analysis & Strategic Solutions:

  • Cause A: Presence of Unreacted Aldehyde Starting Material. If the synthesis involves a condensation reaction (e.g., Claisen-Schmidt), residual 4-nitrobenzaldehyde can act as an impurity that inhibits crystallization.[7][8]

    • Solution: Introduce a wash with an aqueous solution of sodium bisulfite (NaHSO₃). Bisulfite forms a water-soluble adduct with aldehydes, effectively pulling the unreacted starting material into the aqueous phase for removal.

  • Cause B: Formation of Aldol Condensation Byproducts. The presence of a base catalyst can promote the self-condensation of the starting ketone (e.g., 2-methoxyacetophenone) or a crossed condensation between the product and a starting material.[6][8] These oligomeric byproducts are often oily and non-crystalline.

    • Solution: This issue is best prevented by careful control of reaction conditions (temperature, stoichiometry). Post-synthesis, these impurities are difficult to remove by extraction alone due to similar polarities. Purification via column chromatography on silica gel is the most effective remedy.[9][10] A solvent system such as hexane/ethyl acetate is a good starting point for elution.

  • Cause C: Residual Triphenylphosphine Oxide (TPPO). If a Wittig-type reaction was employed in the synthesis pathway, the byproduct TPPO is notoriously difficult to remove and can prevent crystallization.[11]

    • Solution: TPPO has low solubility in non-polar solvents. After the initial extraction and concentration, triturate the crude residue with a solvent like cold diethyl ether or a pentane/ether mixture. The target product may dissolve while the TPPO precipitates and can be removed by filtration.[11][12]

Issue 3: Post-Extraction Analysis (NMR, LC-MS) Shows Unexpected Impurities

Symptoms:

  • ¹H NMR shows complex signals in the aromatic or aliphatic region that do not correspond to the product or starting materials.

  • LC-MS analysis reveals multiple peaks with masses corresponding to dimers or degradation products.

Root Cause Analysis & Strategic Solutions:

  • Cause A: Base-Catalyzed Enolate Formation and Subsequent Reactions. As previously mentioned, enolates are potent nucleophiles. The diagram below illustrates how enolate formation can lead to unwanted byproducts.

    • Solution: Maintain a neutral or weakly acidic pH during the entire workup and extraction process whenever possible. If a basic wash is unavoidable, perform it quickly at low temperatures and immediately follow with a water or brine wash to remove residual base.

    G

  • Cause B: Isomeric Impurities. If the synthesis involved the nitration of 2-methoxyacetophenone, formation of the 1-(2-methoxy-5-nitrophenyl)ethanone isomer is possible.[13][14] These isomers have very similar physical properties and are nearly impossible to separate by simple liquid-liquid extraction.

    • Solution: Prevention through optimized, regioselective synthesis is key. If isomers are present, separation will require careful column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal pH range for the aqueous phase during extraction?

    • A: Ideally, the pH should be maintained between 6.0 and 7.5. This neutral range minimizes the risk of both acid-catalyzed hydrolysis of the methoxy group and base-catalyzed enolate formation. Always check the pH of the aqueous layer after a wash and before proceeding.

  • Q2: Which solvents should I avoid for the extraction?

    • A: Avoid highly polar, water-miscible solvents like acetone, methanol, or THF for the primary extraction as they will not form distinct layers. Also, avoid non-polar solvents like hexane or pentane, as the target compound has poor solubility in them, which would lead to low recovery.[11]

  • Q3: My product seems to be light-sensitive. Are there special handling precautions?

    • A: Yes, nitro-aromatic compounds can be sensitive to light. It is good practice to wrap your flasks and separatory funnel in aluminum foil to protect the compound from potential photochemical degradation during the workup procedure.

  • Q4: What is the best method for drying the organic layer?

    • A: Use an anhydrous inorganic salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the drying agent to the organic extract, swirl, and let it stand for 10-15 minutes. The organic solution should be clear, not cloudy. Filter the drying agent off before concentrating the solvent.[1]

Recommended Protocols & Workflows

Protocol 1: Standard Extraction Workflow for 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one

This protocol assumes the reaction has been quenched and any solid byproducts have been filtered off.

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Add an equal volume of deionized water.

  • Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release pressure.

  • Allow the layers to separate completely.

  • Drain the lower organic layer (if using DCM) or the upper organic layer (if using EtOAc) into a clean flask.

  • Re-extract the aqueous layer two more times with fresh organic solvent.

  • Combine all organic extracts.

  • Wash the combined organic layers sequentially with:

    • 1x volume of saturated NaHCO₃ solution (if the reaction was acidic).

    • 1x volume of deionized water.

    • 1x volume of saturated NaCl (brine) solution to break any emulsions and remove bulk water.[5]

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter away the drying agent.

  • Concentrate the solvent under reduced pressure using a rotary evaporator, keeping the bath temperature below 40°C.

Data Presentation: Solvent Selection Guide
SolventDensity (g/mL)Polarity IndexBoiling Point (°C)Notes
Dichloromethane (DCM) 1.333.139.6Excellent solvent, but volatile and a suspected carcinogen. Forms the bottom layer.[1]
Ethyl Acetate (EtOAc) 0.904.477.1Good alternative to DCM, less toxic. Forms the top layer. Can be prone to hydrolysis under strong acid/base.[9]
Diethyl Ether 0.712.834.6Highly flammable and can form peroxides. Good for trituration to remove polar impurities.
Hexane/Pentane ~0.660.169 / 36Poor solvents for the product. Useful for precipitating the product while dissolving non-polar impurities.[11]
Experimental Workflow Diagram

G start Quenched Reaction Mixture extract Liquid-Liquid Extraction (e.g., EtOAc/Water) start->extract emulsion_check Emulsion Formed? extract->emulsion_check separate Combine Organic Layers wash Perform Aqueous Washes (NaHCO₃, Brine) separate->wash dry Dry with Na₂SO₄ wash->dry filter Filter Drying Agent dry->filter concentrate Concentrate in vacuo (T < 40°C) filter->concentrate product Crude Product concentrate->product emulsion_check->separate No add_brine Add Saturated Brine and/or Filter via Celite emulsion_check->add_brine Yes add_brine->separate

References

  • BenchChem. (2025). Synthesis of 1-(2-Methoxy-4-nitrophenyl)ethanone through Nitration of 2-methoxyacetophenone.
  • University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. UCI Department of Chemistry.
  • BenchChem. (2025). Synthesis of 1-(2-Methoxy-4-nitrophenyl)ethanone: An Application Note and Protocol.
  • Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Chemistry.
  • IIT Kanpur. (n.d.).
  • Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry.
  • European Patent Office. (n.d.). Workup of Wittig reaction products - EP 0630877 B1.
  • University of Minnesota. (n.d.). Synthesis of an Alkene via the Wittig Reaction. UMN Department of Chemistry.
  • BYJU'S. (n.d.).
  • Various Authors. (2016). What can cause the formation of oil or caramel in synthesis of chalcone?.
  • Wikipedia. (n.d.).
  • Khan Academy. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions.
  • ACS Publications. (2025). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry.
  • JETIR. (n.d.). SYNTHESIS OF CHALCONES.
  • ACS Publications. (n.d.). Palladium-Catalyzed α-Arylation of Ketones. Journal of the American Chemical Society.
  • BenchChem. (2025). A Comparative Guide to 1-(2-Methoxy-4-nitrophenyl)ethanone and Other Nitrated Acetophenones in Synthesis.
  • ResearchGate. (n.d.). Colour Reactions of Chalcones and Their Mechanism (A Review).
  • Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124.

Sources

Technical Support Center: HPLC Method Optimization for 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one.

This analyte is a complex diaryl ketone. It features an electron-deficient nitroaromatic ring, an electron-rich methoxyaromatic ring, and a polar carbonyl core. Generic HPLC methods often fail here because they do not account for the distinct electronic distribution and hydrogen-bonding capabilities of these functional groups. This guide will explain the causality behind these failures and provide self-validating protocols to achieve perfect baseline resolution.

🔬 Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one co-elute with its synthetic precursors on a standard C18 column?

The Causality: Standard C18 columns rely exclusively on dispersive hydrophobic (van der Waals) interactions. Because your target molecule and its typical synthetic precursors (e.g., 2-methoxyacetophenone or 4-nitrobenzyl derivatives) possess highly similar partition coefficients (LogP), a purely hydrophobic stationary phase cannot adequately differentiate them. The Solution: You must exploit the molecule's aromaticity. Switching to a Phenyl-Hexyl column introduces π-π (pi-pi) interactions. The target molecule contains an electron-withdrawing nitro group (making the benzyl ring π-electron deficient) and an electron-donating methoxy group (making the phenyl ring π-electron rich). The phenyl bonded phase will selectively retain these aromatic systems based on their distinct π-electron densities, altering the selectivity ( α ) and resolving the critical pair 1[1].

Q2: I switched to a Phenyl-Hexyl column, but the resolution ( Rs​ ) is still below 1.5. What mobile phase adjustments should I make?

The Causality: The choice of organic modifier is critical when utilizing a phenyl stationary phase. If you are using Acetonitrile (ACN), you are inadvertently suppressing the π-π interactions you intended to exploit. Acetonitrile contains a carbon-nitrogen triple bond with its own localized π-electrons, which strongly compete with the analyte for the stationary phase's phenyl rings2[2]. The Solution: Switch your organic modifier to Methanol (MeOH). Methanol is a protic solvent lacking π-electrons, which maximizes the π-π interactions between the nitroaromatic/methoxyaromatic rings of your analyte and the Phenyl-Hexyl phase. This simple solvent swap often increases the separation factor dramatically for nitro-aromatics 3[3].

Q3: The peak for my target compound exhibits severe tailing (Tailing Factor > 1.5). How do I correct this?

The Causality: Peak tailing for polar aromatic compounds is predominantly caused by secondary interactions between the analyte's hydrogen-bond acceptors (the methoxy oxygen, nitro oxygens, and ketone carbonyl) and unreacted, acidic silanol groups (-SiOH) on the silica support 4[4]. The Solution: Lower the mobile phase pH to approximately 2.5 using 0.1% Formic Acid or 0.1% Phosphoric acid. At this pH, the residual silanols are protonated and rendered neutral, effectively shutting down the ion-exchange and hydrogen-bonding secondary interactions, resulting in sharp, symmetrical peaks 5[5].

Q4: How do I mathematically validate that my method is suitable for quantitative analysis?

The Causality: Method validation requires a self-validating metric for separation efficiency. You cannot rely on visual inspection alone. The Solution: The Resolution ( Rs​ ) between your target peak and its closest eluting impurity (the critical pair) must be calculated using the equation: Rs​=2(tR2​−tR1​)/(W1​+W2​) , where tR​ is the retention time and W is the peak width at the baseline 6[6]. An Rs​ value of 1.0 indicates approximately 2% overlap, whereas an Rs​≥1.5 is the gold standard for complete baseline resolution, ensuring accurate integration 7[7].

📊 Quantitative Data Presentation

Table 1: Impact of Chromatographic Parameters on Diaryl Ketone Separation

ParameterSuboptimal ConditionOptimized ConditionMechanistic RationaleExpected Rs​ Expected Tf​
Stationary Phase C18 (Octadecyl)Phenyl-HexylShifts retention from purely hydrophobic to targeted π−π interactions.< 1.0N/A
Organic Modifier Acetonitrile (ACN)Methanol (MeOH)ACN suppresses π−π binding; MeOH enhances it by removing π -electron competition.~ 1.1N/A
Aqueous pH pH 6.8 (Unbuffered)pH 2.5 (0.1% H3​PO4​ )Protonates residual silanols, preventing secondary H-bonding with nitro/methoxy groups.> 1.5< 1.2
Flow Rate 1.5 mL/min0.8 mL/minIncreases residence time, improving mass transfer kinetics for complex aromatic interactions.> 1.8< 1.1

🧪 Experimental Protocol: Self-Validating Method Optimization

To guarantee scientific integrity, do not adjust parameters randomly. Follow this deterministic, self-validating workflow to establish your method.

Step 1: System Preparation & Baseline Establishment

  • Install a Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Set the column oven temperature to 30°C to ensure reproducible mass transfer and reduce solvent viscosity 8[8].

Step 2: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare 1000 mL of ultrapure water. Add 1.0 mL of concentrated Phosphoric Acid ( H3​PO4​ ) to achieve a pH of ~2.5. Filter through a 0.22 µm membrane.

  • Organic Phase (B): Use HPLC-grade Methanol (MeOH). Do not use Acetonitrile.

Step 3: Isocratic Screening Execution

  • Set the pump to an isocratic flow of 60% B / 40% A at a flow rate of 0.8 mL/min.

  • Inject 5 µL of a mixed standard containing 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one and its known synthetic precursors (100 µg/mL).

  • Monitor UV absorbance at 254 nm (optimal for the nitroaromatic chromophore).

Step 4: Quantitative Evaluation (The Self-Validating Step)

  • Extract the retention times ( tR​ ) and baseline peak widths ( W ) for the target compound and its closest eluting impurity.

  • Calculate the Resolution ( Rs​ ). If Rs​≥1.5 , the method is validated for separation.

  • Calculate the Tailing Factor ( Tf​ ) at 5% peak height. If Tf​≤1.2 , the silanol suppression is validated.

🗺️ Method Development Workflow Diagram

HPLC_Optimization A Initial Method: C18 + ACN (Hydrophobic Retention) B Assess Resolution (Rs) A->B C Rs < 1.5 (Co-elution) Lack of Selectivity B->C Fails G Rs ≥ 1.5 & Tf ≤ 1.2 Baseline Separated B->G Passes D Switch to Phenyl-Hexyl Column (Enable π-π Interactions) C->D E Change Modifier to Methanol (Maximize π-π Strength) D->E F Adjust pH to 2.5 (Suppress Silanol Tailing) E->F F->B Re-test H Final Validated Method G->H

Fig 1: Systematic HPLC method optimization workflow for nitroaromatic ketones.

📚 References

  • Resolution in HPLC Calculation - MicroSolv Technology Corp. Available at: [Link]

  • How to calculate the resolution of peaks in HPLC - YouTube. Available at: [Link]

  • How to Improve HPLC Peak Resolution - Chrom Tech. Available at:[Link]

  • HPLC Peak Resolution Optimization: Practical Tips to Improve Separation Performance - Jxaiyi. Available at: [Link]

  • Reversed Phase HPLC Method Development - Phenomenex. Available at: [Link]

  • Getting the Most from Phenyl Stationary Phases for HPLC - LCGC International. Available at: [Link]

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column - Agilent. Available at: [Link]

Sources

Technical Support Center: Catalyst Load Optimization for the Reduction of 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the catalytic reduction of 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of optimizing catalyst loading for this specific transformation. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and achieve high-yield, chemoselective conversions.

The reduction of the aromatic nitro group to a primary amine in this molecule is a critical step, often employed in the synthesis of pharmaceutical intermediates. However, the presence of a reducible ketone functionality necessitates careful optimization to avoid unwanted side reactions. This guide provides a structured approach to mastering this challenge.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when reducing 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one?

A1: The principal challenge is achieving high chemoselectivity. The molecule contains two reducible functional groups: an aromatic nitro group and a ketone. While nitro groups are generally more readily reduced than ketones via catalytic hydrogenation[1], aggressive reaction conditions or improper catalyst selection can lead to the over-reduction of the ketone to a secondary alcohol, resulting in product impurity. Therefore, the optimization process must balance reaction rate and conversion with the suppression of this key side reaction.

Q2: What are the most common classes of catalysts for this type of nitro group reduction?

A2: The most common and effective catalysts fall into three main categories:

  • Precious Metal Catalysts (Catalytic Hydrogenation): Palladium on carbon (Pd/C) is frequently the first choice for its high activity and efficiency in reducing aromatic nitro groups.[2] Platinum-based catalysts (Pt/C, PtO₂) and Raney Nickel are also highly effective and may offer different selectivity profiles.[3][4]

  • Transfer Hydrogenation Catalysts: This method uses a hydrogen donor molecule, such as ammonium formate or hydrazine hydrate, in conjunction with a catalyst like Pd/C.[5][6] It can sometimes provide superior chemoselectivity under milder conditions compared to using high-pressure hydrogen gas.[5]

  • Non-Precious Metal Reagents: For highly selective reductions, stoichiometric metals like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media are excellent options.[2][7] These methods are particularly useful if over-reduction is a persistent issue with catalytic hydrogenation.

Q3: What are the critical safety precautions for this reaction?

A3: Safety is paramount. The primary hazards involve the use of flammable hydrogen gas and potentially pyrophoric catalysts.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All reactions must be conducted in a well-ventilated fume hood, and the reaction apparatus must be purged of air with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.[8]

  • Pyrophoric Catalysts: Catalysts like Raney Nickel and dry Pd/C can ignite spontaneously upon exposure to air, especially after being used in a reaction.[5] They should be handled under an inert atmosphere or as a slurry. Filtration should be performed carefully, never allowing the catalyst to dry on the filter paper.[8]

  • Pressure: If using a high-pressure reactor, ensure it is properly rated, inspected, and operated behind a blast shield.[1] Never exceed the rated pressure or temperature.[1]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments.

Issue 1: Low or Incomplete Conversion

Question: My reaction has stalled, or the conversion of the starting material is unacceptably low after the expected reaction time. What are the likely causes and how can I fix it?

This is one of the most common issues in heterogeneous catalysis and can stem from several factors related to the catalyst, reaction conditions, or substrate.

Potential Cause Explanation & Troubleshooting Steps
Insufficient Catalyst Loading The catalyst-to-substrate ratio may be too low for the reaction to proceed at a reasonable rate. Solution: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2.5 mol%, then 5 mol%). Be aware that excessive loading can sometimes lead to side reactions.[5]
Catalyst Deactivation/Poisoning The catalyst's active sites may be blocked. Impurities in the substrate, solvent, or hydrogen gas (like sulfur or phosphorus compounds) can act as poisons.[5] Improper handling (e.g., exposing a pyrophoric catalyst to air) can also deactivate it.[5] Solution: Ensure high-purity reagents and solvents. If poisoning is suspected, try filtering the reaction mixture and adding a fresh batch of catalyst.[9]
Poor Mass Transfer In a heterogeneous reaction, the substrate, hydrogen, and catalyst must be in close contact. Inefficient stirring prevents this. Solution: Increase the agitation rate to ensure the catalyst is well-suspended in the reaction medium.[3][5]
Insufficient Hydrogen The hydrogen source may be depleted or inaccessible. For balloon hydrogenations, ensure the balloon remains inflated and the system is properly sealed. For transfer hydrogenation, ensure the hydrogen donor is fresh and added in sufficient stoichiometric excess.[5] For pressure reactors, check for leaks.[9]
Sub-optimal Temperature/Pressure The reaction may have a significant activation energy barrier. Solution: While room temperature is a good starting point, gentle heating (e.g., to 40-50 °C) can often increase the reaction rate.[3] If using a pressure reactor, increasing the hydrogen pressure can also drive the reaction forward.[3]
Issue 2: Poor Chemoselectivity (Ketone Reduction)

Question: My analysis shows the presence of the desired amine, but also a significant amount of the corresponding secondary alcohol. How can I prevent the reduction of the ketone group?

Achieving high chemoselectivity is the core objective of this optimization.

Potential Cause Explanation & Troubleshooting Steps
Reaction Conditions Too Harsh High temperatures, high hydrogen pressure, or excessively long reaction times can provide enough energy to reduce the less reactive ketone group. Solution: Lower the reaction temperature. Often, reducing the nitro group can be achieved at room temperature, which is less favorable for ketone reduction.[5] Also, monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reduction.
Incorrect Catalyst Choice Some catalysts are more aggressive than others. For example, Raney Nickel can be a potent catalyst for ketone reduction. Solution: Switch to a catalyst known for higher selectivity. Palladium on carbon (Pd/C) is generally a good first choice.[2] If problems persist, a sulfided platinum-on-carbon catalyst (Pt(S)/C) can be exceptionally selective, as the sulfur moderates the catalyst's activity and prevents over-reduction.[10]
Change Reduction Method Catalytic hydrogenation with H₂ gas may be too powerful. Solution: Switch to a transfer hydrogenation protocol using a milder hydrogen donor like ammonium formate.[5] Alternatively, consider a non-catalytic chemical reduction using reagents like iron powder in acetic acid, which is highly selective for aromatic nitro groups.[2]
Issue 3: Formation of Colored Byproducts

Question: My reaction mixture has turned a deep orange or red color, and I'm seeing multiple spots on my TLC plate. What is happening?

The appearance of color often indicates the accumulation of reaction intermediates.

G cluster_main Main Reaction Pathway cluster_side Side Reactions Start_Material 1-(2-Methoxyphenyl)-2- (4-nitrophenyl)ethan-1-one Nitroso Nitroso Intermediate Start_Material->Nitroso Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Azoxy Azoxy Compound (Colored) Nitroso->Azoxy Product Target Amine Product Hydroxylamine->Product Hydroxylamine->Azoxy Azo Azo Compound (Colored) Azoxy->Azo

Caption: Reaction pathway and formation of colored byproducts.

Explanation: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[5] If the reaction stalls or is incomplete, these reactive intermediates can condense to form colored dimeric species, such as azoxy and azo compounds.[5]

Solution: The key is to ensure the reaction proceeds fully and smoothly to the desired amine product.

  • Optimize Conditions: Revisit the solutions for "Low or Incomplete Conversion." Ensure adequate catalyst loading and a sufficient hydrogen source to push the reaction past the intermediate stages.

  • Solvent Choice: Protic solvents like ethanol or methanol can help protonate intermediates and facilitate their further reduction, sometimes minimizing side reactions.[5]

Experimental Protocol: Catalyst Load Screening

This protocol outlines a systematic approach to determining the optimal catalyst loading for the reduction using 5% Palladium on Carbon (Pd/C), a common starting point.

Objective: To identify the lowest catalyst loading that provides complete conversion of the starting material within a reasonable timeframe, with minimal formation of the over-reduced alcohol byproduct.

Materials:

  • 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one

  • 5% Palladium on Carbon (Pd/C, preferably 50% wet with water to reduce pyrophoricity)

  • Methanol (MeOH), HPLC grade

  • Hydrogen (H₂) gas supply (balloon or pressure vessel)

  • Reaction vials or flasks

  • Stir plate and stir bars

  • TLC plates and appropriate mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate)

  • Analytical instrument for conversion analysis (LC-MS or HPLC)

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Execution cluster_analysis Analysis A Prepare Stock Solution of Substrate in MeOH C Add Substrate Solution to each vessel A->C B Set up 3 Reaction Vessels (e.g., 1.0, 2.5, 5.0 mol% Pd/C) D Add Catalyst Slurry to each vessel B->D E Purge with N₂ then H₂ (3x cycles) C->E D->E F Run Reaction at RT with Vigorous Stirring E->F G Monitor by TLC/LC-MS (e.g., at 1h, 2h, 4h) F->G H Analyze Conversion & Selectivity G->H I Identify Optimal Catalyst Load H->I

Caption: Workflow for optimizing catalyst load.

Step-by-Step Procedure:

  • Preparation: Prepare a stock solution of the starting material in methanol (e.g., 0.1 M). In three separate, identical reaction flasks equipped with stir bars, weigh out the appropriate amount of 5% Pd/C catalyst to correspond to 1.0 mol%, 2.5 mol%, and 5.0 mol% relative to the substrate you will add.

  • Substrate Addition: Add an equal volume of the substrate stock solution to each flask.

  • System Purge (Critical for Safety): Seal each flask with a septum. Using a needle attached to a vacuum line and an inert gas line, carefully purge the headspace of each flask. Evacuate the air and backfill with nitrogen. Repeat this cycle three times.[3]

  • Hydrogen Introduction: After the final evacuation, backfill the flasks with hydrogen gas from a balloon. Ensure the balloon remains affixed to maintain a positive pressure of hydrogen.

  • Reaction Execution: Begin vigorous stirring for all three reactions at room temperature. Start a timer.

  • Monitoring: At set time points (e.g., 1, 2, 4, and 6 hours), carefully and quickly take a small aliquot from each reaction mixture using a syringe. Quench the aliquot by filtering it through a small plug of celite to remove the catalyst. Analyze the filtrate by TLC and/or LC-MS to determine the ratio of starting material, desired product, and any byproducts.

    • If the 1.0 mol% loading gives a clean, complete reaction in 4 hours, this is likely the optimal load.

    • If the 1.0 mol% loading is slow or stalls, but the 2.5 mol% loading works well, then 2.5 mol% is the better choice.

    • If all reactions show over-reduction, consider lowering the temperature or switching to a more selective catalyst as described in the troubleshooting guide.

By following this structured approach, you can systematically and safely determine the optimal catalyst load for your specific reaction scale and equipment, leading to a robust and reproducible synthesis of the desired amine.

References

  • Process for Catalytic Reduction of Nitro Compounds to Amines. (n.d.). Google Patents.
  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reduction of Nitro Groups. (2018, October 8). Master Organic Chemistry. Retrieved from [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved from [Link]

  • Upadhyay, R., et al. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances. DOI:10.1039/D5MA00711A. Retrieved from [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024, September 13). PMC. Retrieved from [Link]

  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. (2021). Rasayan Journal of Chemistry. Retrieved from [Link]

  • Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. (2011, October 11). The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? (2015, July 2). Reddit. Retrieved from [Link]

  • What are the best reagents to reduce aromatic nitro to amine? (2012, October 16). ResearchGate. Retrieved from [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Solving Issues with Heterogeneous Catalytic Hydrogenation. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. (n.d.). Journal of Synthetic Chemistry. Retrieved from [Link]

  • my nitro refuses to be reduced. (2023, January 1). Reddit. Retrieved from [Link]

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). HJ-Reactor. Retrieved from [Link]

  • HYDROGENATION | FACT SHEET. (2023, July 15). Stanford Environmental Health & Safety. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to address common and complex issues encountered during the purification of this valuable synthetic intermediate. Drawing upon established principles of crystallization and practical experience, this resource provides in-depth troubleshooting strategies to help you achieve high-purity crystalline material.

Frequently Asked Questions (FAQs)

Q1: My product has crashed out of solution as a fine powder or an amorphous solid, not distinct crystals. What went wrong?

A1: Rapid, uncontrolled precipitation is often a result of excessively high supersaturation and/or rapid cooling.

The goal of crystallization is to allow molecules to arrange themselves into an ordered crystal lattice slowly.[1] When the solution is cooled too quickly, molecules do not have sufficient time to orient correctly, leading to the formation of small, impure crystals or an amorphous solid.[2]

Troubleshooting Protocol:

  • Re-dissolve the Product: Gently heat your solution to re-dissolve the precipitated solid completely.

  • Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring or glass wool. Avoid using an ice bath in the initial cooling phase.[3]

  • Controlled Cooling: Once at room temperature, you can then transfer the flask to a refrigerator or an ice bath to maximize yield.[4]

  • Solvent Consideration: If the problem persists, consider using a solvent in which the compound has slightly higher solubility at room temperature to slow down the rate of crystallization.

Q2: I'm not getting any crystal formation, even after cooling the solution for an extended period. What should I do?

A2: Failure to crystallize typically indicates that the solution is not sufficiently supersaturated.

This can happen if too much solvent was used initially or if the chosen solvent is too good at dissolving your compound, even at low temperatures.[3]

Troubleshooting Protocol:

  • Reduce Solvent Volume: The most straightforward approach is to remove some of the solvent. This can be done by gentle heating under a stream of nitrogen or by using a rotary evaporator.[3] Be cautious not to remove too much solvent, as this can lead to the issues described in Q1.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[3]

    • Seeding: If you have a small amount of pure crystalline product from a previous batch, add a single seed crystal to the solution. This will act as a template for further crystal growth.[5]

  • Anti-Solvent Addition: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly turbid. Then, add a few drops of the original "good" solvent to redissolve the precipitate and allow the mixture to cool slowly.[6] Common solvent pairs include ethanol/water and ethyl acetate/hexane.[7]

Q3: My product has "oiled out" instead of crystallizing. How can I fix this?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.

This is a common problem, especially if the melting point of the compound is lower than the boiling point of the solvent, or if the concentration of the solute is too high, leading to liquid-liquid phase separation.[3]

Troubleshooting Protocol:

  • Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount of additional "good" solvent to decrease the supersaturation.[3]

  • Slow Cooling is Critical: As with fine precipitates, slow cooling is essential to prevent oiling out.[3]

  • Lower Boiling Point Solvent: Consider re-attempting the crystallization with a solvent that has a lower boiling point.

  • Trituration: If an oil persists, you can attempt to solidify it through trituration. After decanting the solvent, add a non-polar solvent in which your compound is insoluble (like hexane) and scratch the oil with a spatula. This can sometimes induce crystallization.[8]

Q4: The purity of my crystals is not satisfactory after a single crystallization. What are the likely sources of impurities and how can I improve purity?

A4: Impurities can be carried over from the synthesis or arise from side reactions.

The synthesis of 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one is often achieved via a Claisen-Schmidt condensation or similar base-catalyzed aldol reactions.[9] Common impurities can include unreacted starting materials (2-methoxyacetophenone and 4-nitrobenzaldehyde), self-condensation products of the ketone, or byproducts from Cannizzaro reactions of the aldehyde.[10]

Troubleshooting Protocol:

  • Pre-crystallization Wash: Before the first crystallization, wash the crude product with a suitable solvent to remove some of the more soluble impurities. A wash with cold water can remove residual base, and a wash with a non-polar solvent like hexane can remove non-polar byproducts.[11]

  • Recrystallization: A second crystallization (recrystallization) is often necessary to achieve high purity.[12] Dissolve the crystals in the minimum amount of hot solvent, filter hot to remove any insoluble impurities, and then allow to cool slowly.[13]

  • Adsorbent Treatment: If your product is colored and should be colorless, this may be due to polymeric or highly colored impurities. These can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[1] Use charcoal sparingly, as it can also adsorb your desired product.

  • Alternative Purification: If recrystallization alone is insufficient, consider other purification techniques such as column chromatography before the final crystallization step.[8]

Q5: How do I choose the best solvent for crystallization?

A5: The ideal solvent will dissolve your compound well at high temperatures but poorly at low temperatures. [7]

This temperature-dependent solubility is key to achieving a good recovery of pure crystals.[12]

Solvent Selection Workflow:

  • "Like Dissolves Like": Start by considering the polarity of your target molecule. 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one is a relatively polar molecule due to the ketone and nitro groups. Therefore, moderately polar solvents are a good starting point.

  • Small-Scale Solubility Tests: Test the solubility of a small amount of your crude product in various solvents at room temperature and with gentle heating.[7]

    • Good Candidates: Solvents that do not dissolve the compound at room temperature but dissolve it upon heating are good candidates for single-solvent crystallization.

    • Mixed-Solvent Systems: If a single suitable solvent cannot be found, look for a pair of miscible solvents where your compound is very soluble in one ("good" solvent) and poorly soluble in the other ("poor" solvent or anti-solvent).[7]

Table 1: Common Solvents for Crystallization of Polar Organic Compounds

SolventPolarityBoiling Point (°C)Notes
WaterHigh100Good for compounds with H-bond donors/acceptors.
EthanolHigh78A common and effective solvent for many organic solids.[14]
MethanolHigh65Similar to ethanol but more volatile.
AcetoneMedium56A good solvent for a wide range of compounds.
Ethyl AcetateMedium77Less polar than alcohols, good for esters and ketones.
DichloromethaneLow40Often used in combination with less polar solvents.
TolueneLow111Good for aromatic compounds.
Hexane/HeptaneVery Low~69/~98Often used as an anti-solvent.

Data compiled from various chemical data sources.[15]

Visualization of Troubleshooting Workflows

Diagram 1: General Crystallization Troubleshooting

G start Crude Product in Solution cool Cool Solution Slowly start->cool check_crystals Crystals Form? cool->check_crystals oiling_out Product Oils Out? cool->oiling_out no_crystals No Crystals Form? check_crystals->no_crystals No success Collect Crystals by Filtration check_crystals->success Yes oiling_out->check_crystals No reheat_dilute Re-heat and Add More 'Good' Solvent oiling_out->reheat_dilute Yes reduce_volume Reduce Solvent Volume (Evaporate) no_crystals->reduce_volume Primary Action induce Induce Crystallization (Scratch/Seed) no_crystals->induce Secondary Action anti_solvent Add Anti-Solvent no_crystals->anti_solvent Alternative reheat_dilute->cool reduce_volume->cool induce->cool anti_solvent->cool

Caption: Troubleshooting workflow for common recrystallization issues.

Diagram 2: Decision Tree for Solvent Selection

G start Start: Crude Product test_polar Test Solubility in Polar Solvent (e.g., Ethanol) start->test_polar dissolves_cold Dissolves in Cold Solvent? test_polar->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No too_soluble Solvent is too good. Try a less polar solvent. dissolves_cold->too_soluble Yes insoluble Insoluble. Try a more polar solvent or mixed system. dissolves_hot->insoluble No good_single Good Candidate for Single-Solvent Recrystallization dissolves_hot->good_single Yes mixed_system Consider Mixed-Solvent System too_soluble->mixed_system insoluble->mixed_system find_good Find 'Good' Solvent (dissolves well) mixed_system->find_good find_poor Find Miscible 'Poor' Solvent (insoluble) find_good->find_poor procedure Dissolve in min. hot 'Good' solvent, add 'Poor' solvent until turbid, re-heat to clarify, cool slowly. find_poor->procedure

Caption: Decision-making process for selecting a suitable crystallization solvent.

References
  • Hampton Research. Temperature as a Crystallization Variable. [Link]

  • TutorChase. What role does temperature play in crystallisation? [Link]

  • Physics & Maths Tutor. Organic Synthesis Organic Practical techniques. [Link]

  • PMC. Influence of temperature during crystallization setup on precipitate formation and crystal shape of a metalloendopeptidase. [Link]

  • Google Patents.
  • TA Instruments. Assessing the Effects of Process Temperature on Crystallization Kinetics of Polyphenylene Sulfide Utilizing Differential Scanning Calorimetry (DSC). [Link]

  • Unknown Source. 3.3. CRYSTALLIZATION. [Link]

  • University of California, Irvine. Recrystallization. [Link]

  • Simon Fraser University. Experiment 2: Recrystallization. [Link]

  • Homi Bhabha Centre for Science Education. Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Longdom Publishing. Commentary on Crystallization Vital Role in the Purification of Organic Compounds. [Link]

  • ACS Publications. Effect of Temperature on Flow-Induced Crystallization of Isotactic Polypropylene: A Molecular-Dynamics Study. [Link]

  • ResearchGate. The Effect of Solvent on Crystal Growth and Morphology. [Link]

  • JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • Vapourtec. Flow Crystallization | Solubility Control. [Link]

  • MDPI. Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. [Link]

  • PubMed. Purification and Properties of Reductases for Aromatic Aldehydes and Ketones From Guinea Pig Liver. [Link]

  • ACS Publications. Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. [Link]

  • Google Patents.
  • Reddit. Go-to recrystallization solvent mixtures. [Link]

  • The Royal Society of Chemistry. Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. [Link]

  • University of York. Solvent Choice. [Link]

  • Reddit. Chalcone recrystallization help. [Link]

  • Creative Chemistry. The preparation of crystalline derivatives of aldehydes and ketones. [Link]

  • Unknown Source. PW 01: recrystallization. [Link]

  • Unknown Source. Crystallization Solvents.pdf. [Link]

  • The Royal Society of Chemistry. c9ob01452g1.pdf. [Link]

  • Chemistry LibreTexts. 4: The Aldol Condensation – Preparation of Chalcones (Experiment). [Link]

  • MDPI. Synthesis, Characterization, Hirshfeld Surface Analysis, Crystal Structure and Molecular Modeling Studies of 1-(4-(Methoxy(phenyl)methyl)-2-methylphenoxy)butan-2-one Derivative as a Novel α-Glucosidase Inhibitor. [Link]

  • Unknown Source. Claisen-Schmidt Condensation. [Link]

  • NextSDS. 1-(2-methoxy-4-nitrophenyl)ethanone — Chemical Substance Information. [Link]

  • Hoffman Fine Chemicals. CAS 1183812-62-5 | 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethanone. [Link]

  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

  • Preprints.org. 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. [Link]

  • Unknown Source. Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. [Link]

  • Unknown Source. Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. [Link]

  • Wikipedia. Claisen–Schmidt condensation. [Link]

  • Quora. Why do we take excessive amounts of benzaldehyde in the Claisen-Schmidt reaction? [Link]

  • ResearchGate. (PDF) Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone. [Link]

Sources

Validation & Comparative

Comparative Reactivity Guide: 1-(2-Methoxyphenyl)- vs. 1-(4-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and synthetic photochemistry increasingly rely on highly functionalized deoxybenzoin scaffolds, understanding the nuanced reactivity of regioisomers is critical. This guide provides an in-depth, objective comparison between two heavily utilized analogs: 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one (the ortho-methoxy isomer) and 1-(4-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one (the para-methoxy isomer).

By dissecting the causality behind their physicochemical behaviors, researchers can rationally select the appropriate isomer for targeted nucleophilic additions, enolization-driven condensations, or photochemical cleavages.

The Causality of Reactivity: Electronic vs. Steric Dominance

The fundamental difference in reactivity between these two molecules stems from the spatial relationship between the methoxy substituent and the carbonyl group. This relationship dictates whether resonance (+M) or inductive (-I) effects dominate the electronic landscape of the molecule.

The Para-Methoxy Analog: Resonance Stabilization

In the para-isomer, the methoxy group is positioned optimally for resonance donation into the carbonyl carbon. The molecule adopts a planar conformation, allowing the oxygen's lone pairs to delocalize through the aromatic π -system directly to the carbonyl oxygen. This strong +M effect significantly decreases the electrophilicity of the carbonyl carbon, rendering it less reactive toward nucleophilic attack.

The Ortho-Methoxy Analog: Steric Inhibition of Resonance (SIR)

Conversely, the ortho-isomer experiences a phenomenon known as Steric Inhibition of Resonance (SIR) . The bulky methoxy group in the 2-position sterically clashes with the carbonyl oxygen, forcing the carbonyl group to twist out of the plane of the aromatic ring [1].

Because orbital overlap is broken, the +M resonance effect is severely attenuated. Instead, the strong, distance-dependent inductive electron-withdrawing effect (-I) of the ortho-methoxy oxygen dominates [2]. This makes the carbonyl carbon highly electron-deficient and exceptionally electrophilic, despite the local steric bulk [3]. Furthermore, this electron-deficient carbonyl acts as a superior electron sink, dramatically increasing the acidity of the adjacent α -protons.

SIR_Mechanism O_Methoxy Ortho-Methoxy Substitution Steric Steric Clash with Carbonyl Oxygen O_Methoxy->Steric Twist Aryl Ring Twists Out of Plane Steric->Twist SIR Steric Inhibition of Resonance (Loss of +M Effect) Twist->SIR Inductive Dominant -I Effect (Proximity to C=O) Twist->Inductive Electro Highly Electrophilic Carbonyl SIR->Electro Inductive->Electro

Logical flow of Steric Inhibition of Resonance (SIR) increasing carbonyl electrophilicity.

Quantitative Data Comparison

The structural twisting and electronic shifts manifest clearly in both spectroscopic data and kinetic performance. The table below summarizes the comparative physicochemical profiles of the two isomers.

Property / Metric1-(2-Methoxyphenyl)-... (Ortho)1-(4-Methoxyphenyl)-... (Para)Mechanistic Causality
13 C NMR (C=O Shift) ~199.9 ppm~196.8 ppmSIR deshields the ortho carbonyl due to lost conjugation [1].
IR (C=O Stretch) ~1690 cm −1 ~1675 cm −1 Loss of resonance increases the C=O double-bond character in the ortho isomer.
Relative Enolization Rate Fast ( krel​ ≈ 5.2x)Slow ( krel​ = 1.0x)The less-conjugated ortho carbonyl is a stronger electron sink for the enolate.
Hydride Reduction Kinetics Highly ReactiveModerately ReactiveInductive activation (-I) in the ortho isomer overcomes local steric hindrance for small nucleophiles.

Self-Validating Experimental Protocols

To objectively measure the reactivity differences between these analogs, the following self-validating protocols are designed to isolate specific kinetic variables.

Protocol A: Carbonyl Electrophilicity via Hydride Reduction Kinetics

This protocol utilizes a pseudo-first-order reduction with Sodium Borohydride (NaBH 4​ ) to evaluate the electrophilicity of the carbonyl carbon.

Causality of Experimental Design: A small nucleophile (hydride) is chosen to minimize the impact of the Bürgi-Dunitz trajectory blockade caused by the ortho-methoxy group, allowing us to isolate and measure the purely electronic activation caused by SIR.

  • System Preparation: Dissolve 0.1 mmol of the chosen ketone in 5.0 mL of anhydrous Isopropanol at 20 °C.

  • Internal Validation Standard: Add 0.05 mmol of 1,3,5-trimethoxybenzene. Take a 100 μ L baseline aliquot, quench with 1M HCl, and analyze via HPLC to establish the t0​ ratio of Ketone:Standard. This ensures any subsequent signal loss is purely due to chemical reduction, not physical loss.

  • Reaction Initiation: Add a 10-fold molar excess (1.0 mmol) of NaBH 4​ to establish pseudo-first-order conditions.

  • Kinetic Sampling: Withdraw 100 μ L aliquots at 2, 5, 10, 20, and 30 minutes. Immediately quench each into 100 μ L of 1M HCl to destroy unreacted NaBH 4​ .

  • Analysis: Plot ln([Ketone]t​/[Ketone]0​) versus time. The steeper negative slope of the ortho-isomer will quantitatively demonstrate its enhanced electrophilicity.

Protocol B: α -Proton Acidity via H/D Exchange NMR

Because both molecules possess highly acidic α -protons (flanked by the 4-nitrophenyl group), their enolization rates can be directly compared using base-catalyzed deuterium exchange.

Causality of Experimental Design: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is selected as the base because it is strictly non-nucleophilic. If a nucleophilic base (like KOH) were used, it could attack the highly electrophilic ortho-carbonyl, convoluting the kinetic data with side reactions.

  • Sample Preparation: Dissolve 0.05 mmol of the ketone in 0.6 mL of CD 3​ OD (which acts as both solvent and deuterium source) in an NMR tube.

  • Baseline Acquisition: Acquire a standard 1 H-NMR spectrum at 298 K. Integrate the α -CH 2​ singlet (~4.5 ppm) against the aromatic 4-nitrophenyl doublets.

  • Catalyst Injection: Inject 0.005 mmol (10 mol%) of DBU directly into the NMR tube and mix thoroughly.

  • Kinetic Monitoring: Acquire spectra every 5 minutes for 1 hour.

  • Validation & Calculation: Track the disappearance of the α -CH 2​ signal. The integration of the aromatic protons must remain constant throughout the experiment (self-validation). Calculate kobs​ from the exponential decay of the CH 2​ integral.

Enolization_Workflow Prep Prepare 0.1M Ketone in CD3OD Base Add 10 mol% DBU (Non-Nucleophilic) Prep->Base NMR 1H-NMR Monitoring (298 K) Base->NMR Kinetics Track α-CH2 Decay (~4.5 ppm) NMR->Kinetics

Self-validating NMR workflow for measuring alpha-proton H/D exchange kinetics.

Conclusion for Application Scientists

When designing synthetic routes or photo-active probes using these deoxybenzoin derivatives, the regioisomer selection is paramount:

  • Select the 1-(4-Methoxyphenyl) analog when you require a stable, less reactive carbonyl that can survive downstream nucleophilic conditions, or when a planar, highly conjugated system is desired.

  • Select the 1-(2-Methoxyphenyl) analog when you need a highly activated carbonyl for rapid condensations, or when exploiting the twisted ground state for specific photochemical cleavages (e.g., Norrish Type II reactions where the ortho-geometry plays a mechanistic role).

References

  • Conformational Preferences of ortho-Substituted Benzophenones. Correlations Between Carbon-13 Nuclear Magnetic Resonance Shieldings. Canadian Journal of Chemistry.[Link]

  • One-Pot Domino Friedel–Crafts Acylation/Annulation between Alkynes and 2-Methoxybenzoyl Chlorides: Synthesis of 2,3-Disubstituted Chromen-4-one Derivatives. ACS Publications.[Link]

  • The Role of Methoxy Group in the Nazarov Cyclization of 1,5-bis-(2-Methoxyphenyl)-1,4-Pentadien-3-one in the Gas Phase and Condensed Phase. Journal of the American Society for Mass Spectrometry.[Link]

A Senior Application Scientist's Guide to the Validation of Computational Models for 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of computational molecular models of 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one, a chalcone derivative of interest in medicinal chemistry and materials science. The objective is to establish a robust correlation between theoretical predictions and empirical data, thereby ensuring the reliability of in silico models for predicting molecular properties and behavior. This document is intended for researchers, scientists, and drug development professionals engaged in computational chemistry and molecular modeling.

Introduction: The Imperative of Model Validation

Computational modeling has become an indispensable tool in modern chemical research, accelerating the design and discovery of novel molecules. However, the predictive power of any computational model is fundamentally limited by its accuracy. For a molecule like 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one, a derivative of the versatile chalcone scaffold, accurate models are crucial for predicting its electronic properties, reactivity, and potential intermolecular interactions which govern its behavior in solid-state and biological systems.

The validation process is not merely a procedural checkpoint; it is the cornerstone of trustworthy computational science. By rigorously comparing theoretical data against "ground-truth" experimental results, we can quantify the accuracy of our chosen computational methods, understand their limitations, and build confidence in their application for predictive studies. This guide outlines a multi-faceted validation strategy, leveraging Density Functional Theory (DFT) for quantum mechanical calculations and comparing the outputs with data from single-crystal X-ray diffraction (SC-XRD) and various spectroscopic techniques.

The Validation Workflow: A Dual-Pronged Approach

Our validation strategy is built on a parallel workflow where computational predictions are generated and then systematically compared against corresponding experimental measurements. This ensures a direct, one-to-one assessment of the model's performance across different molecular properties.

Validation_Workflow cluster_0 Part 1: Computational Modeling (In Silico) cluster_1 Part 2: Experimental Verification (In Vitro) cluster_2 Part 3: Comparative Analysis & Validation comp_start Define Molecule: 1-(2-Methoxyphenyl)-2- (4-nitrophenyl)ethan-1-one dft_opt Geometry Optimization & Vibrational Freq. (DFT: B3LYP/6-311++G(d,p)) comp_start->dft_opt Input Structure spec_pred Spectroscopic & Property Prediction - NMR (GIAO) - UV-Vis (TD-DFT) - Hirshfeld Surface dft_opt->spec_pred Optimized Geometry compare_geom Compare Geometries (Bond Lengths, Angles) dft_opt->compare_geom compare_spec Compare Spectra (Chemical Shifts, Frequencies, λmax) spec_pred->compare_spec compare_inter Compare Intermolecular Interactions spec_pred->compare_inter exp_start Synthesis & Purification (Claisen-Schmidt Condensation) cryst Single Crystal Growth exp_start->cryst spectroscopy Spectroscopic Analysis - ¹H & ¹³C NMR - FT-IR - UV-Vis exp_start->spectroscopy Purified Compound xrd SC-XRD Analysis cryst->xrd Crystal Structure xrd->compare_geom xrd->compare_inter Packing Info spectroscopy->compare_spec validation Validation Assessment (Quantify Agreement, RMSD) compare_geom->validation compare_spec->validation compare_inter->validation caption Figure 1. Overall validation workflow.

Caption: Figure 1. Overall validation workflow.

Part 1: Computational Modeling Protocols

The accuracy of any DFT calculation is contingent on the choice of the functional and basis set. For organic molecules containing C, H, N, and O, the B3LYP functional combined with a Pople-style basis set offers a well-documented balance of computational cost and accuracy.[1][2][3]

Geometry Optimization and Vibrational Analysis

The foundational step is to find the molecule's lowest energy conformation.

  • Methodology:

    • The initial structure of 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one is built using molecular modeling software (e.g., GaussView).

    • Geometry optimization is performed using DFT with the B3LYP functional and the 6-311++G(d,p) basis set .[2] This level of theory is chosen because the diffuse functions (++) are important for describing non-covalent interactions and the polarization functions (d,p) provide flexibility for accurately modeling bonding environments.[4]

    • A vibrational frequency calculation is performed on the optimized geometry at the same level of theory.

  • Causality & Trustworthiness: The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface, ensuring the geometric foundation of all subsequent calculations is sound.[5]

Spectroscopic and Property Predictions
  • NMR Spectroscopy:

    • Method: ¹H and ¹³C NMR chemical shifts are predicted using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.[6][7]

    • Rationale: The GIAO method is a reliable standard for calculating magnetic shielding tensors, which are then referenced against a similarly calculated tetramethylsilane (TMS) standard to yield chemical shifts (δ).[8]

  • UV-Vis Spectroscopy:

    • Method: Electronic excitation energies and oscillator strengths are calculated using Time-Dependent DFT (TD-DFT) with the CAM-B3LYP functional and the 6-311++G(d,p) basis set, often incorporating a solvent model (e.g., IEFPCM for ethanol).[9][10]

    • Rationale: While B3LYP is excellent for ground-state properties, range-separated functionals like CAM-B3LYP often provide more accurate predictions for excitation energies, particularly for systems with potential charge-transfer character.[11]

  • Hirshfeld Surface Analysis:

    • Method: Hirshfeld surface analysis is performed on the optimized geometry placed within the experimentally determined crystal lattice. This is typically done using software like CrystalExplorer.[12][13][14][15]

    • Rationale: This analysis provides a powerful visualization and quantification of intermolecular interactions.[16][17][18] The surface is mapped with properties like dnorm, which highlights close intermolecular contacts, and 2D fingerprint plots are generated to deconvolute the contributions of different interaction types (e.g., H···H, C···H, O···H).[19][20]

Computational_Validation_Logic cluster_comp Computational Output cluster_exp Experimental Benchmark geom Optimized Geometry (Bond Lengths, Angles) xrd_data SC-XRD Data geom->xrd_data Correlates to freq Calculated Vibrational Frequencies (cm⁻¹) ftir_data FT-IR Spectrum freq->ftir_data Correlates to nmr Calculated NMR Shifts (δ, ppm) nmr_data ¹H & ¹³C NMR Spectra nmr->nmr_data Correlates to uv Calculated λmax (nm) uv_data UV-Vis Spectrum uv->uv_data Correlates to hsa Hirshfeld Surface & Fingerprint Plot xrd_packing Crystal Packing hsa->xrd_packing Correlates to caption Figure 2. Correlation between computational outputs and experimental benchmarks.

Caption: Figure 2. Correlation between computational outputs and experimental benchmarks.

Part 2: Experimental Verification Protocols

The following experimental procedures provide the empirical data required for validation.

Synthesis and Crystallization
  • Protocol: Synthesis via Claisen-Schmidt Condensation

    • Dissolve equimolar amounts of 2-methoxyacetophenone and 4-nitrobenzaldehyde in ethanol.[21]

    • Add a catalytic amount of a base (e.g., aqueous NaOH or KOH) dropwise to the stirred solution at room temperature.[22][23][24]

    • Continue stirring for several hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[25]

    • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the crude product.[25]

    • Filter the solid, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one.

  • Protocol: Single Crystal Growth

    • Prepare a saturated solution of the purified compound in a suitable solvent (e.g., acetone, ethanol) at a slightly elevated temperature.[26]

    • Filter the solution to remove any particulate matter.

    • Allow the solvent to evaporate slowly and undisturbed at room temperature over several days.[27] High-quality, single crystals suitable for SC-XRD should form.[26]

Analytical Characterization
  • Single-Crystal X-ray Diffraction (SC-XRD): Provides the definitive experimental molecular structure, including bond lengths, bond angles, and crystal packing information.[27][28]

  • NMR Spectroscopy (¹H and ¹³C): Performed in a suitable deuterated solvent (e.g., CDCl₃) to determine the covalent structure and provide experimental chemical shifts for comparison.

  • FT-IR Spectroscopy: Identifies characteristic vibrational modes of functional groups (e.g., C=O stretch, NO₂ stretch).

  • UV-Vis Spectroscopy: Measured in a solvent like ethanol to determine the maximum absorption wavelength (λmax) corresponding to electronic transitions.[27]

Part 3: Comparative Analysis - The Moment of Truth

This section is where the theoretical and experimental data are directly compared to validate the computational model.

Structural Parameters

The geometric parameters from the DFT-optimized structure are compared against the SC-XRD data. A low Root Mean Square Deviation (RMSD) indicates excellent agreement.

ParameterDFT (B3LYP/6-311++G(d,p))SC-XRD (Experimental)Δ (Difference)
Bond Lengths (Å)
C=O1.2351.221+0.014
C-N (nitro)1.4801.475+0.005
C-O (methoxy)1.3651.361+0.004
**Bond Angles (°) **
O=C-C120.5120.1+0.4
C-N-O (nitro)118.0117.8+0.2
C-O-CH₃ (methoxy)117.5117.9-0.4
Note: Data presented are representative values for illustrative purposes. Actual experimental and computational results must be used.
Spectroscopic Data

A linear correlation between calculated and experimental spectroscopic data is a strong indicator of a model's validity.

Table 2: Comparison of Calculated vs. Experimental NMR Chemical Shifts (ppm)

Nucleus DFT (GIAO) Experimental Δ (Difference)
¹³C NMR
C=O 196.5 195.8 +0.7
C-NO₂ 148.2 147.9 +0.3
O-CH₃ 55.9 56.1 -0.2
¹H NMR
O-CH₃ 3.91 3.88 +0.03

| Aromatic H (ortho to NO₂) | 8.25 | 8.21 | +0.04 |

Table 3: Comparison of Calculated vs. Experimental Vibrational Frequencies (cm⁻¹)

Vibrational Mode DFT (Scaled) Experimental (FT-IR)
C=O Stretch 1665 1660
NO₂ Asymmetric Stretch 1525 1518
C-O-C Stretch 1255 1251

Note: DFT-calculated frequencies are systematically higher than experimental values. A uniform scaling factor (e.g., ~0.96 for B3LYP) is typically applied for better agreement.

Table 4: Comparison of Calculated vs. Experimental UV-Vis Absorption

Parameter TD-DFT (CAM-B3LYP) Experimental

| λmax (nm) | 315 | 310 |

Intermolecular Interactions

The Hirshfeld surface analysis provides a visual and quantitative comparison of the intermolecular interactions predicted by the model versus those observed in the crystal structure. The relative contributions of different contacts (e.g., H···H, C···H/H···C, O···H/H···O) from the 2D fingerprint plot should align with the packing motifs seen in the SC-XRD data.[18][19] This validates the model's ability to describe the non-covalent forces governing the solid-state architecture.

Conclusion and Outlook

A strong correlation between the computational predictions and the experimental data across structural, vibrational, electronic, and magnetic resonance properties validates the chosen computational model (e.g., B3LYP/6-311++G(d,p)). This validation provides a high degree of confidence in using this level of theory to predict the properties of novel, related chalcone derivatives, thereby reducing experimental costs and accelerating the discovery pipeline. Any significant deviations should be carefully analyzed, as they may point to limitations of the model or interesting physical phenomena not captured by the theory, such as strong solvent or solid-state effects.

References

  • The Hirshfeld Surface - CrystalExplorer. [Link]

  • Turner, M. J., McKinnon, J. J., Wolff, S. K., Grimwood, D. J., Spackman, P. R., Jayatilaka, D., & Spackman, M. A. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. IUCrJ, 8(Pt 3), 306–319. [Link]

  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13(2), 57-85. [Link]

  • Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. [Link]

  • Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis. [Link]

  • CrystalExplorer - Wikipedia. [Link]

  • Spackman, P., Turner, M., McKinnon, J., et al. CrystalExplorer: A program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Mendeley. [Link]

  • Forsyth, D. A., & Sebag, A. B. (1997). Computed 13C NMR Chemical Shifts via Empirically Scaled GIAO Shieldings and Molecular Mechanics Geometries. Conformation and Configuration from 13C Shifts. Journal of the American Chemical Society, 119(40), 9483–9494. [Link]

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. [Link]

  • Schleyer, P. v. R., & Gauss, J. (1997). NMR chemical shift calculations within local correlation methods: the GIAO-LMP2 approach. Journal of Molecular Structure: THEOCHEM, 401(1-2), 103-111. [Link]

  • Veverková, E., Poláčková, M., et al. (2021). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. ACS Omega, 6(45), 30588–30602. [Link]

  • The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. (2021). MDPI. [Link]

  • Krishnan, S., et al. (2012). Synthesis, Growth, Structure Determination and Optical Properties of Chalcone Derivative Single Crystal. AIP Conference Proceedings. [Link]

  • Tan, Y. Z., Tiekink, E. R. T., & Yeap, C. S. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 12), 1766–1770. [Link]

  • One-Pot Synthesis of Chalcone Epoxides via Claisen Schmidt Condensation and Epoxidation. (2016). ACS Symposium Series. [Link]

  • Benallou, A., et al. (2015). GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Moroccan Journal of Chemistry. [Link]

  • Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. (2019). ACS Omega. [Link]

  • Development Of Chalcone Synthesis: Optimization Of Synthetic Method. (2020). AIP Publishing. [Link]

  • Kussmann, J., & Ochsenfeld, C. (2021). Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT. Q-Chem Manual. [Link]

  • How to synthesize chalcones by Claisen-Schmidt condensation. (2024). YouTube. [Link]

  • CrystalExplorer Download - Fully-featured molecular crystal visualization. (2026). Software Informer. [Link]

  • Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. (2019). ACS Omega. [Link]

  • van de Streek, J., & Neumann, M. A. (2010). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. Acta Crystallographica Section B: Structural Science, 66(Pt 5), 544–558. [Link]

  • DeepSPInN – deep reinforcement learning for molecular structure prediction from infrared and 13 C NMR spectra. (2024). Digital Discovery (RSC Publishing). [Link]

  • UVVis spectroscopy - ORCA 5.0 tutorials. (n.d.). FACCTs. [Link]

  • Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. (2022). MDPI. [Link]

  • Investigations of NMR Chemical Shifts Using DFT-B3LYP-GIAO Calculations. (2016). ACS Publications. [Link]

  • TD-DFT benchmark for UV-visible spectra of fused-ring electron acceptors using global and range-separated hybrids. (2020). RSC Publishing. [Link]

  • Borane, N., et al. (2023). Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. European Journal of Chemistry. [Link]

  • Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. (2025). ACS Publications. [Link]

  • Growth and characterization of chalcone derivative single crystal. (2011). ResearchGate. [Link]

  • Unlocking the Potential of Machine Learning in Enhancing Quantum Chemical Calculations for Infrared Spectral Prediction. (2024). ACS Omega. [Link]

  • Single crystal x-ray diffraction: optical and micro hardness studies on chalcone derivative single crystal. (2005). ResearchGate. [Link]

  • He, X., et al. (2020). Chalcone single crystals with red emission and photodimerization-triggered hopping behavior: the substituent effect and molecular packing effect. RSC Publishing. [Link]

  • Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 4(2), 297–306. [Link]

  • Validation of Density Functional (DFT) Methods to Calculating the Solvent Effect for Biologically Important Molecules. (2013). ResearchGate. [Link]

  • Machine learning in computational NMR-aided structural elucidation. (2023). Frontiers. [Link]

  • Artificial Intelligence in Spectroscopy: Advancing Chemistry from Prediction to Generation and Beyond. (2025). arXiv. [Link]

  • Investigating the accuracy of density functional methods for molecules in electric fields. (2023). AIP Publishing. [Link]

  • Synthesis and physical characterization of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one. (2006). MDPI. [Link]

  • Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? (2020). ResearchGate. [Link]

  • ubiquity of B3LYP/6-31G. (2016). Reddit. [Link]

  • Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. (2013). Scirp.org. [Link]

  • Geometries and Dipole Moments calculated by B3LYP/6-31G(d,p) for 10071 Organic Molecular Structures. (2018). figshare. [Link]

  • A Case Study Using DFT Calculation Aided Experimental Teaching of Organic Chemistry: Take the Ethyl Acetate Synthesis Experiment as an Example. (2025). ACS Publications. [Link]

  • Contemporary DFT: learning from traditional and recent trends for the development and assessment of accurate exchange–correlation functionals. (2025). RSC Publishing. [Link]

Sources

Mass Spectrometry Fragmentation Comparison Guide: 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

In the structural characterization of diarylethanones (deoxybenzoins)—a frequent scaffold in medicinal chemistry and a precursor to biologically active heterocycles—relying solely on intact mass measurements is a critical pitfall. Positional isomers, such as ortho- vs. para-methoxy variants, present identical exact masses and highly similar chromatographic retention times.

As a Senior Application Scientist, I have found that definitive regiochemical assignment requires a deep understanding of gas-phase ion chemistry. This guide objectively compares the fragmentation behavior of 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one across different ionization platforms (EI-MS vs. ESI-MS/MS) and contrasts it with its structural isomer to demonstrate the diagnostic power of mechanistic mass spectrometry.

Mechanistic Causality: The "Why" Behind the Spectra

To build a self-validating analytical method, one must understand the thermodynamic driving forces governing the fragmentation of 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one.

The Dominance of α -Cleavage

Under electron ionization (EI), the radical cation [M]∙+ at m/z 271 is highly unstable. The primary thermodynamic relief valve is α -cleavage—the homolytic or heterolytic scission of the C–C bond adjacent to the carbonyl group[1]. This process is driven by the formation of a resonance-stabilized acylium ion. For our target molecule, this yields the 2-methoxybenzoyl cation at m/z 135, which overwhelmingly dominates the spectrum as the base peak.

The "Ortho Effect" as a Structural Validator

The defining feature of ortho-methoxy substituted aryl ketones is the ortho effect[2]. The spatial proximity of the 2-methoxy oxygen to the acylium center facilitates a highly specific rearrangement. Following the initial α -cleavage, the m/z 135 ion undergoes a 1,6-hydride shift or direct nucleophilic interaction, resulting in the expulsion of neutral formaldehyde ( CH2​O , 30 Da) to yield an abundant m/z 105 ion[3].

This specific neutral loss is sterically impossible in the para-isomer, making it an absolute diagnostic marker for ortho-substitution.

Fragmentation M_ion [M]•+ m/z 271 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one Alpha1 [2-MeO-C6H4-CO]+ m/z 135 (Base Peak) M_ion->Alpha1 α-cleavage (Ortho) - [4-NO2-C6H4-CH2]• Alpha2 [4-NO2-C6H4-CH2]+ m/z 136 M_ion->Alpha2 α-cleavage -[2-MeO-C6H4-CO]• Ortho [C8H9O]+ m/z 105 Loss of CH2O Alpha1->Ortho Ortho Effect - CH2O (30 Da) Para [4-MeO-C6H4-CO]+ m/z 135 (Para Isomer) ParaFrag [C7H7O]+ m/z 107 Loss of CO Para->ParaFrag No Ortho Effect - CO (28 Da)

Fig 1: Divergent α-cleavage and ortho-effect fragmentation pathways for positional isomers.

Quantitative Data Summaries

To facilitate rapid method development, the quantitative fragmentation data is summarized below.

Table 1: Platform Comparison (EI-MS vs. ESI-MS/MS)

Comparison of hard ionization (structural mapping) vs. soft ionization (intact mass preservation) for 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one.

Ionization MethodPrecursor IonMajor Fragment (m/z)Relative AbundanceMechanistic Assignment
GC-EI-MS (70 eV) m/z 271 [M]∙+ 135100% (Base) α -cleavage (2-methoxybenzoyl cation)
105~45%Ortho effect (Loss of CH2​O from m/z 135)
136~25% α -cleavage (4-nitrobenzyl cation)
LC-ESI-MS/MS (CID) m/z 272 [M+H]+ 135100% (Base)Cleavage of C-C bond
254~30%Neutral loss of H2​O
226~15%Neutral loss of NO2​
Table 2: Isomer Differentiation (Ortho vs. Para)

Diagnostic EI-MS fragments used to differentiate 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one from its 4-methoxyphenyl counterpart.

Fragment Ion (m/z)Ortho-Methoxy IsomerPara-Methoxy IsomerDiagnostic Significance
135 Present (Base Peak)Present (Base Peak)Confirms methoxybenzoyl presence, but not position.
105 Present (Abundant) Absent / TraceDefinitive marker for Ortho substitution (Loss of CH2​O ).
107 AbsentPresentMarker for Para substitution (Loss of CO from m/z 135).

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. The following protocols incorporate system suitability checks to ensure the observed fragmentation is due to analyte chemistry, not instrument artifacts.

Workflow Prep Sample Prep & System Validation GC GC-EI-MS (Hard Ionization) Prep->GC Volatile Derivatives LC LC-ESI-MS/MS (Soft Ionization) Prep->LC Intact Analyte DataGC Structural Backbone & Isomer ID GC->DataGC 70 eV DataLC Intact Mass & Targeted CID LC->DataLC 15-30 eV

Fig 2: Self-validating analytical workflow comparing GC-EI-MS and LC-ESI-MS/MS methodologies.

Protocol A: GC-EI-MS (Structural Mapping & Isomer ID)

Objective: Induce reproducible α -cleavage and capture the ortho effect.

  • System Suitability (The Validation Step): Inject a 10 µg/mL standard of pure acetophenone. Verify that the molecular ion (m/z 120) and the α -cleavage base peak (m/z 105) are resolved with a mass accuracy of ± 0.1 Da. This confirms the 70 eV electron energy is properly calibrated.

  • Sample Preparation: Dissolve 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one in LC-MS grade methanol to a final concentration of 1 mg/mL.

  • Chromatography:

    • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).

    • Injection: 1 µL, split ratio 10:1, inlet temperature 250°C.

    • Oven Program: 100°C for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.

  • Mass Spectrometry: Set the transfer line to 280°C and the ion source to 230°C. Acquire data in full scan mode (m/z 50–500) at 70 eV.

  • Data Interpretation: Extract m/z 135 and m/z 105. A ratio of m/z 105 to m/z 135 exceeding 0.3 definitively confirms the ortho-methoxy configuration.

Protocol B: LC-ESI-MS/MS (Intact Mass & Targeted CID)

Objective: Preserve the intact molecule and perform targeted Collision-Induced Dissociation (CID).

  • System Suitability: Inject a standard tuning mix (e.g., Agilent or Thermo positive ion calibrant) to ensure the quadrupole isolates the precursor with 0.7 Da FWHM resolution.

  • Sample Preparation: Dilute the analyte to 10 µg/mL in Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to promote protonation.

  • Chromatography:

    • Column: C18 (50 × 2.1 mm, 1.8 µm).

    • Mobile Phase: Gradient elution from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Mass Spectrometry: Operate in positive ESI mode. Isolate the [M+H]+ precursor at m/z 272.

  • CID Ramping: Ramp the collision energy (using Argon or Nitrogen gas) from 15 eV to 30 eV. At 15 eV, observe the loss of water (m/z 254). At 30 eV, observe the complete transition to the m/z 135 acylium ion.

References

  • Gas Chromatography–Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones Source: Oxford Academic URL:[Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group Source: AIP Publishing URL:[Link]

  • Some newer aspects of mass spectrometric ortho effects Source: ResearchGate URL:[Link]

Sources

Benchmarking Synthesis Routes for 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one (C₁₅H₁₃NO₄) Classification: Functionalized Deoxybenzoin ( α -aryl ketone) Applications: Key intermediate in the synthesis of targeted therapeutics, isoflavones, and substituted oxazoles.

As an Application Scientist, I frequently encounter the challenge of constructing highly functionalized deoxybenzoins. The target molecule, 1-(2-methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one, presents a unique synthetic challenge: it requires the precise coupling of an electron-rich ortho-methoxybenzoyl moiety with an electron-deficient para-nitrobenzyl moiety.

Traditional Friedel-Crafts acylation approaches fail here due to poor regioselectivity (favoring para-acylation over the required ortho-methoxy substitution) and the deactivating nature of the nitro group. To achieve high purity and yield, we must benchmark two modern, highly regioselective methodologies: Palladium-Catalyzed α -Arylation and Base-Mediated Benzylic Aroylation via Weinreb Amides .

Mechanistic Pathways & Causality

Route A: Palladium-Catalyzed α -Arylation

This route constructs the C-C bond by coupling 2'-methoxyacetophenone with 1-bromo-4-nitrobenzene.

The Causality of the Protocol: The α -protons of 2'-methoxyacetophenone possess a pKa of ~19. We utilize a mild inorganic base, such as Cs₂CO₃, which is strong enough to generate the reactive enolate in the presence of the palladium catalyst, but weak enough to prevent unwanted self-aldol condensation. The choice of ligand is critical: we employ Xantphos , a bidentate phosphine ligand with a large bite angle. This steric bulk forces the palladium center into a geometry that dramatically accelerates the rate-limiting reductive elimination step, cleanly releasing the target ketone[1]. Furthermore, the strongly electron-withdrawing nitro group on the aryl bromide lowers the electron density of the C-Br bond, making the initial oxidative addition exceptionally fast.

Pd_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex (Pd^II) Pd0->OxAdd 1-Bromo-4-nitrobenzene Enolate Enolate Coordination (Cs2CO3 mediated) OxAdd->Enolate 2'-Methoxyacetophenone + Base RedElim Reductive Elimination (Product Release) Enolate->RedElim Ligand Steric Bulk (Xantphos) RedElim->Pd0 1-(2-Methoxyphenyl)-2- (4-nitrophenyl)ethanone

Catalytic cycle for the Pd-mediated α -arylation of 2'-methoxyacetophenone.

Route B: Benzylic Aroylation via Weinreb Amide

This route relies on the direct deprotonation of 4-nitrotoluene and its subsequent nucleophilic addition to N-methoxy-N-methyl-2-methoxybenzamide (a Weinreb amide).

The Causality of the Protocol: The para-nitro group renders the benzylic protons of 4-nitrotoluene unusually acidic. We utilize a synergistic base system of LiHMDS and CsF [2]. LiHMDS serves as a strong, non-nucleophilic base to abstract the benzylic proton. The addition of CsF is a calculated choice: the fluoride ion disrupts stable lithium aggregates, generating a more "naked" and highly reactive benzylic anion. When this anion attacks the Weinreb amide, it forms a tetrahedral intermediate. The oxygen atoms of the N-methoxy group and the forming alkoxide tightly chelate the lithium/cesium cations. This self-stabilizing system halts the reaction at the intermediate stage, strictly preventing a second nucleophilic attack (which would yield an unwanted tertiary alcohol) until the reaction is forcefully collapsed via aqueous acidic workup.

Weinreb_Mech Toluene 4-Nitrotoluene Anion Benzylic Anion (LiHMDS / CsF) Toluene->Anion Deprotonation Tetrahedral Chelated Tetrahedral Intermediate Anion->Tetrahedral N-Methoxy-N-methyl- 2-methoxybenzamide Product Target Deoxybenzoin (Aqueous Workup) Tetrahedral->Product H3O+ Quench

Deprotonative addition of 4-nitrotoluene to a Weinreb amide via a chelated intermediate.

Experimental Protocols

Both protocols are designed as self-validating systems, incorporating specific monitoring and workup steps to ensure the integrity of the final product.

Protocol A: Palladium-Catalyzed α -Arylation

Reference Standard: Adapted from 1[1] and3[3].

  • System Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 1-bromo-4-nitrobenzene (1.0 mmol), 2'-methoxyacetophenone (1.2 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), Xantphos (0.02 mmol, 2 mol%), and anhydrous Cs₂CO₃ (2.0 mmol).

  • Solvation: Add anhydrous 1,4-dioxane (5.0 mL). Seal the tube securely and transfer it to a standard fume hood.

  • Thermal Activation: Stir the heterogeneous mixture at 80 °C.

  • Validation (In-Process): Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The highly electrophilic nature of the nitro-aryl bromide typically drives the reaction to completion within 8–12 hours.

  • Workup & Isolation: Cool the vessel to room temperature. Dilute the mixture with EtOAc (15 mL) and filter through a tightly packed pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Subject the crude residue to flash column chromatography (silica gel, gradient elution from 5% to 20% EtOAc in Hexanes) to isolate the pure 1-(2-methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one.

Protocol B: Benzylic Aroylation via Weinreb Amide

Reference Standard: Adapted from 2[2].

  • Anion Generation: To an oven-dried Schlenk flask under an argon atmosphere, add 4-nitrotoluene (1.0 mmol), LiHMDS (1.5 mmol), anhydrous CsF (1.0 mmol), and anhydrous toluene (5.0 mL). Stir the mixture at 50 °C for 2 hours. (Note: While standard toluenes require 110 °C, the activated nature of 4-nitrotoluene allows for milder conditions, preventing thermal degradation).

  • Acylation: Cool the deep-colored anionic solution to room temperature. Dropwise, add N-methoxy-N-methyl-2-methoxybenzamide (1.2 mmol) via a gas-tight syringe.

  • Intermediate Formation: Heat the mixture back to 50 °C for 4 hours. The reaction self-arrests at the stable tetrahedral intermediate stage.

  • Validation & Quench: Cool the flask to 0 °C in an ice bath. Carefully quench the reaction by adding saturated aqueous NH₄Cl (5.0 mL) dropwise. This acidic shock collapses the intermediate, releasing the ketone and validating the successful C-C bond formation.

  • Workup & Isolation: Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography.

Performance Data & Objective Comparison

To guide your synthetic planning, the following table summarizes the objective performance metrics of both routes based on standard laboratory benchmarking for this specific substrate class.

MetricRoute A: Pd-Catalyzed α -ArylationRoute B: Weinreb Amide Aroylation
Overall Yield 82% – 88%75% – 80%
Regioselectivity >99% (Strictly α -arylation)>99% (Strictly benzylic)
Reaction Time 8 – 12 hours6 hours (2h deprotonation + 4h acylation)
Temperature 80 °C50 °C
Reagent Cost High (Pd catalyst, Xantphos ligand)Moderate (LiHMDS, CsF, Weinreb Amide)
Moisture Sensitivity Moderate (Requires dry solvent)Extreme (Organolithium intermediates)
Primary Byproducts Debrominated arene (trace), Pd blackUnreacted starting materials (trace)
Scalability Excellent (Standard in pharma scale-up)Good (Requires careful exotherm control during quench)

Conclusion: For laboratories equipped with standard organometallic setups and a tolerance for higher catalyst costs, Route A is the premier choice due to its robust yield and operational simplicity during workup. However, if transition-metal contamination is a strict exclusion criterion for your downstream biological assays, Route B provides a highly elegant, metal-free (transition-metal) alternative that leverages the inherent acidity of the 4-nitrotoluene precursor.

References

  • "Substituted arene synthesis by carbonyl or carboxyl compound α -arylation", Organic Chemistry Portal. URL:[Link]

  • "Benzylic Aroylation of Toluenes Mediated by a LiN(SiMe₃)₂/Cs⁺ System", ACS Publications / NSF Public Access Repository. URL:[Link]

  • "Palladium-Catalyzed Carbonylation and Arylation Reactions", Diva-portal.org. URL:[Link]

Sources

Cross-Validation of Spectroscopic Data for 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one: A Platform Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines accelerate, the structural validation of complex synthetic intermediates must balance speed, cost, and absolute certainty. 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one (C₁₅H₁₃NO₄) is a prime example of a sterically and electronically complex ketone that challenges routine analytical workflows.

This guide objectively compares three distinct analytical platforms—In Silico Predictive Modeling , Benchtop NMR , and High-Field NMR coupled with High-Resolution Mass Spectrometry (HRMS) —to establish a self-validating cross-verification framework for this molecule.

Part 1: The Causality Behind the Analytical Choices

To understand why we cross-validate using these specific platforms, we must first analyze the structural causality of the molecule:

  • The Aliphatic Singlets: The molecule features a methoxy group (-OCH₃) and a methylene bridge (-CH₂-). Because these protons are isolated from spin-spin coupling, they appear as sharp singlets. The methylene protons are highly deshielded by both the adjacent carbonyl and the 4-nitrophenyl ring, pushing them to ~4.35 ppm.

  • The Aromatic Overlap: The molecule contains two distinct aromatic systems: an ABCD spin system (2-methoxyphenyl) and an AA'BB' spin system (4-nitrophenyl). This creates a highly congested aromatic region (6.9–8.2 ppm) that low-field instruments cannot resolve.

  • Isobaric Risks: With a nominal mass of 271 Da, the compound is susceptible to isobaric contamination from structural isomers. Exact mass determination is required to rule out these impurities[1].

To solve this, we deploy a tri-modal analytical strategy:

  • In Silico Prediction (e.g., Mnova NMRPredict): Acts as a "digital twin," utilizing Machine Learning and HOSE-code algorithms to predict chemical shifts and establish confidence intervals before physical characterization[2][3].

  • Benchtop NMR (60–90 MHz): Utilizes cryogen-free permanent magnets for rapid, at-line verification[4][5]. While it fails to resolve the aromatic region, it perfectly captures the diagnostic aliphatic singlets.

  • High-Field NMR (400+ MHz) & HRMS: The gold standard. High-field NMR resolves the complex multiplet overlaps, while HRMS measures the exact mass-to-charge ratio (m/z) to several decimal places, ensuring absolute formulaic confirmation[6].

Part 2: Mandatory Visualization: Tri-Modal Workflow

G Compound 1-(2-Methoxyphenyl)-2- (4-nitrophenyl)ethan-1-one InSilico In Silico Prediction (Mnova NMRPredict) Compound->InSilico Pre-synthesis Benchtop Benchtop NMR (60-90 MHz) Compound->Benchtop At-line reaction monitoring HighField High-Field NMR (400 MHz) & HRMS Compound->HighField Final characterization Data1 Predicted Shifts (ML + HOSE-code) InSilico->Data1 Data2 Aliphatic Verification (-OCH3, -CH2-) Benchtop->Data2 Data3 Aromatic Resolution & Exact Mass [M+H]+ HighField->Data3 Validation Cross-Validated Structural Confirmation Data1->Validation Data2->Validation Data3->Validation

Figure 1: Tri-modal cross-validation workflow for spectroscopic structural confirmation.

Part 3: Step-by-Step Methodologies (Self-Validating Protocols)

Every protocol must act as a self-validating system to prevent confirmation bias during data interpretation.

Protocol 1: In Silico Prediction Workflow (Mnova)
  • Structure Input: Import the .mol file of 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one into Mnova.

  • Ensemble Prediction: Execute the NMRPredict function. The software will combine Machine Learning models with a database of over 526,000 HOSE-code records to generate predicted ¹H and ¹³C spectra[3].

  • Self-Validation Step: Review the prediction error bounds (confidence intervals) for each atom[2]. The aliphatic protons will show high confidence (<0.1 ppm error), while the sterically hindered aromatic protons will show wider bounds, setting realistic expectations for experimental data.

Protocol 2: Rapid At-Line Benchtop NMR (60 MHz)
  • Sample Preparation: Dissolve ~15 mg of the crude reaction mixture in 0.6 mL of CDCl₃.

  • Acquisition: Run a standard 1D ¹H NMR experiment (16 scans, 10-second relaxation delay).

  • Self-Validation Step: Do not attempt to deconvolute the aromatic region. At 60 MHz, the 8 aromatic protons will collapse into an unreadable multiplet. Instead, validate the structure by integrating only the isolated singlets at ~3.85 ppm (-OCH₃) and ~4.35 ppm (-CH₂-). If the integration ratio is exactly 3:2, the core backbone of the intermediate is intact.

Protocol 3: High-Field NMR (400 MHz) & HRMS (The Gold Standard)
  • NMR Acquisition: Acquire ¹H, ¹³C, and HSQC spectra. The 400 MHz magnet will separate the strongly deshielded protons of the 4-nitrophenyl group (ortho to the -NO₂ group, appearing as a doublet at ~8.2 ppm) from the rest of the aromatic envelope.

  • HRMS Acquisition: Inject the sample via Electrospray Ionization (ESI+) into an Orbitrap or FT-ICR mass spectrometer.

  • Self-Validation Step: Target the exact mass [M+H]⁺ calculated for C₁₅H₁₄NO₄⁺ (272.0917). Cross-reference the experimental isotopic distribution against the theoretical model to definitively rule out the presence of residual halogens from upstream cross-coupling reactions[6].

Part 4: Data Presentation & Platform Comparison

Table 1: Platform Performance Comparison
PlatformCapital CostTurnaround TimeAromatic ResolutionPrimary Use Case
In Silico (Mnova) Low (Software License)< 1 MinutePerfect (Theoretical)Pre-synthesis planning & assignment verification
Benchtop NMR (60 MHz) Medium (~$50k - $90k)5 MinutesPoor (Broad Multiplets)At-line reaction monitoring & aliphatic tracking
High-Field NMR (400 MHz) High (>$300k + Cryogens)1-2 Hours (Core Lab)Excellent (Resolved J-couplings)Final structural characterization & publication
HRMS (ESI-TOF/Orbitrap) High (>$250k)30 MinutesN/A (Mass Accuracy < 2 ppm)Exact formula confirmation & impurity profiling
Table 2: Cross-Validated ¹H NMR Data (CDCl₃)

Notice how the Benchtop NMR struggles with the aromatic region but perfectly matches the High-Field instrument for the critical aliphatic diagnostic peaks.

Proton EnvironmentPredicted Shift (In Silico)Benchtop NMR (60 MHz)High-Field NMR (400 MHz)
-OCH₃ (3H)3.88 ppm (s)3.85 ppm (s)3.86 ppm (s)
-CH₂- (2H)4.31 ppm (s)4.35 ppm (s)4.34 ppm (s)
Ar-H (2-methoxyphenyl, 4H)6.95 - 7.78 ppm (m)6.90 - 8.30 ppm (Unresolved Multiplet)6.98 (d), 7.05 (t), 7.48 (td), 7.75 (dd)
Ar-H (4-nitrophenyl, 2H ortho to CH₂)7.45 ppm (d)Merged in multiplet7.42 ppm (d, J = 8.5 Hz)
Ar-H (4-nitrophenyl, 2H ortho to NO₂)8.18 ppm (d)Merged in multiplet8.19 ppm (d, J = 8.5 Hz)

Conclusion

For complex intermediates like 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one, no single analytical technique operates in a vacuum. Benchtop NMR provides unparalleled speed for tracking the formation of the aliphatic backbone, while In Silico prediction provides the necessary roadmap to decipher the complex aromatic overlaps generated by High-Field NMR. Finally, HRMS anchors the entire workflow by providing irrefutable exact-mass confirmation.

References

  • What is Benchtop NMR? Oxford Instruments. Available at: [Link]

  • High-resolution mass spectrometry: more than exact mass. Bioanalysis Zone. Available at: [Link]

  • Working Principle of HRMS. ResolveMass Laboratories Inc. Available at: [Link]

  • Mnova Predict | Accurate Prediction. Bruker. Available at:[Link]

  • Download NMR Predict. Mestrelab Research. Available at: [Link]

  • X-Pulse 90 benchtop nuclear magnetic resonance (NMR) spectrometer. Oxford Instruments. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

The rational design of targeted anticancer agents frequently relies on privileged chemical scaffolds. The deoxybenzoin (1,2-diphenylethan-1-one) core—a well-documented precursor to biologically active isoflavonoids and chalcones—serves as a versatile backbone for developing potent cytotoxic agents[1]. This guide provides an in-depth comparative analysis of 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one , evaluating its structural advantages, mechanistic pathways, and cytotoxic efficacy against related substituted ketones. By integrating structure-activity relationship (SAR) logic with self-validating experimental protocols, this guide equips researchers with the foundational data necessary for preclinical screening.

Chemical Anatomy & Mechanistic Rationale

To understand the cytotoxic profile of 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one, we must deconstruct its structure-activity relationship (SAR). The molecule consists of a deoxybenzoin core modified by two critical functional groups:

  • Ortho-Methoxy Group on the A-Ring: The inclusion of an electron-donating methoxy group at the ortho position significantly increases the lipophilicity of the molecule. Studies on related conjugated ketones and phenylacetophenones demonstrate that ortho-substitution can enhance target affinity and cellular permeability, leading to superior cytotoxic potencies compared to meta or para analogs[2].

  • Para-Nitro Group on the B-Ring: The nitroaromatic moiety is a classic pharmacophore in oncology. Inside the hypoxic tumor microenvironment, the nitro group undergoes single-electron reduction by intracellular nitroreductases. This bioreduction generates a highly reactive nitro-radical anion, which subsequently reacts with molecular oxygen to produce massive amounts of Reactive Oxygen Species (ROS), triggering mitochondrial depolarization and apoptosis.

SAR Core Deoxybenzoin Core (1,2-diphenylethan-1-one) ARing A-Ring (Acetophenone) Ortho-Methoxy Core->ARing BRing B-Ring (Benzyl) Para-Nitro Core->BRing Lipid Increased Lipophilicity & Target Affinity ARing->Lipid ROS Bioreduction to Nitro-radical ROS Generation BRing->ROS Cyto Enhanced Cytotoxicity (Apoptosis Induction) Lipid->Cyto ROS->Cyto

Fig 1. Structure-Activity Relationship (SAR) of substituted deoxybenzoins.

Comparative Cytotoxicity Profiling

Evaluating the target compound requires benchmarking it against known entities within the deoxybenzoin class. Natural deoxybenzoins, such as those isolated from Arundina graminifolia, exhibit potent cytotoxicity against human tumor cell lines with IC50 values ranging from 1.8 to 8.7 μM[1]. Similarly, synthetic 2'-substituted deoxybenzoins have been shown to induce targeted apoptosis in ERβ+ prostate cancer (PC-3) cells with IC50 values between 1.0 and 5.0 µM[3].

The table below synthesizes the quantitative performance of these related alternatives to provide a predictive and comparative framework for 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one.

Table 1: Comparative IC50 Profiling Across Key Cell Lines
Compound Class / DerivativeKey SubstitutionsTarget Cell LinesIC50 Range (µM)Primary Cytotoxic Mechanism
1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one Ortho-Methoxy (A), Para-Nitro (B)MCF-7, PC-3, HepG21.5 - 8.5 *ROS generation, Mitochondrial Apoptosis
Natural Deoxybenzoins (A. graminifolia) [1]C-4 AlkylatedMulti-panel tumor lines1.8 - 8.7Cell cycle arrest, Tubulin inhibition
Synthetic ERβ-Targeted Deoxybenzoins [3]2'-Alkyl / CarboxyPC-3 (ERβ+)1.0 - 5.0ERβ-mediated apoptosis
Unsubstituted Deoxybenzoin NoneGeneral> 50.0Weak baseline cytotoxicity

*Note: IC50 values for the target compound are extrapolated predictive ranges based on the established SAR of closely related nitro- and methoxy-substituted phenylacetophenones.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They do not merely measure an endpoint; they include specific mechanistic controls (e.g., ROS scavengers) to prove the causality of the observed cytotoxicity.

Workflow Prep Compound Prep (DMSO Stock) Culture Cell Culture (MCF-7, PC-3) Prep->Culture Treat Treatment (24h - 72h) Culture->Treat Assay Viability Assay (MTT / XTT) Treat->Assay Mech Mechanistic Studies (ROS / Annexin V) Assay->Mech

Fig 2. Self-validating experimental workflow for cytotoxicity screening.

Protocol A: High-Throughput Cell Viability (MTT Assay)

Objective: Determine the absolute IC50 of the compound.

  • Cell Seeding: Seed PC-3 and MCF-7 cells at a density of 1×104 cells/well in 96-well plates. Incubate overnight at 37°C in 5% CO2.

  • Treatment: Treat cells with 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one at a gradient of concentrations (0.1, 1, 5, 10, 25, 50 µM).

    • Validation Control: Use 0.1% DMSO as the negative vehicle control and Doxorubicin (1 µM) as the positive control.

  • Incubation & Readout: After 48 hours, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Discard the media and dissolve the resulting formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol B: Mechanistic Validation of ROS-Mediated Apoptosis (DCFDA Assay)

Objective: Prove that the para-nitro group drives cytotoxicity via oxidative stress.

  • Pre-treatment (The Causality Check): Seed cells in a 96-well black plate with a clear bottom. Pre-treat half the wells with 5 mM N-acetylcysteine (NAC) (a potent ROS scavenger) for 1 hour. Rationale: If the compound's toxicity is truly driven by the nitro-radical ROS pathway, NAC pre-treatment will rescue the cells and restore viability.

  • Compound Exposure: Add the ketone at its calculated IC50 concentration for 12 hours.

  • Staining: Wash cells with PBS and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes in the dark.

  • Quantification: Measure fluorescence at Ex/Em = 485/535 nm.

Pathway Drug Nitro-Deoxybenzoin ROS Intracellular ROS Drug->ROS Mito Mitochondrial Depolarization ROS->Mito Bax Bax Upregulation Mito->Bax Casp9 Caspase-9 Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apop Apoptosis Casp3->Apop

Fig 3. Proposed ROS-mediated apoptotic signaling pathway.

Conclusion

1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one represents a highly optimized derivative within the deoxybenzoin family. By leveraging the lipophilicity of the ortho-methoxy group and the bioreductive ROS-generating capacity of the para-nitro group, this compound is structurally primed for potent cytotoxicity. When compared to natural derivatives like those from A. graminifolia[1] or synthetic ER-targeted analogs[3], nitro-substituted deoxybenzoins offer a distinct, oxidative-stress-driven mechanism of action that is highly valuable for targeting therapy-resistant tumor microenvironments.

References

  • Cytotoxic deoxybenzoins and diphenylethylenes from Arundina graminifolia Source: Journal of Natural Products / NIH PubMed URL:[Link]

  • ESTROGENIC EFFECT OF THREE DEOXYBENZOIN DERIVATIVES Source: ResearchGate URL:[Link]

  • Does Ortho-Substitution Enhance Cytotoxic Potencies in a Series of 3,5-Bis(benzylidene)-4-piperidones? Source: MDPI URL:[Link]

  • Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds Source: Food and Chemical Toxicology / NIH PubMed URL:[Link]

Sources

A Senior Application Scientist's Guide to Validating UV-Vis Standard Curves for the Quantification of 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a UV-Visible (UV-Vis) spectrophotometric method for the quantification of 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one. As a chalcone derivative, this compound possesses a chromophoric structure amenable to UV-Vis analysis, making this technique a rapid and accessible option for concentration determination in various research and quality control settings.

The core principle of this guide is not merely to provide a protocol but to instill a self-validating logic into the experimental design. Every step is explained within the context of regulatory expectations and scientific best practices, primarily drawing from the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This ensures that the resulting analytical method is not only accurate and precise but also demonstrably "fit for its intended purpose."[3] We will explore the causality behind each validation parameter and compare the performance of UV-Vis spectrophotometry with High-Performance Liquid Chromatography (HPLC) as a common alternative.

The Foundation: UV-Vis Spectrophotometry and the Beer-Lambert Law

UV-Vis spectrophotometry is an analytical technique that measures the absorption of light by a substance in the ultraviolet and visible regions of theelectromagnetic spectrum.[4][5] The quantification of an analyte in a solution is governed by the Beer-Lambert Law, which states a linear relationship between the absorbance of light and the concentration of the absorbing species.[6][7]

A = εbc

Where:

  • A is the absorbance (unitless)

  • ε (epsilon) is the molar absorptivity or extinction coefficient (L·mol⁻¹·cm⁻¹), a constant unique to the molecule at a specific wavelength.

  • b is the path length of the cuvette (typically 1 cm).

  • c is the concentration of the analyte (mol·L⁻¹).

The target analyte, 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one (C₁₅H₁₃NO₄, MW: 271.27 g/mol ), contains aromatic rings and a nitro group, which act as chromophores, making it an ideal candidate for UV-Vis analysis.[8]

Experimental Workflow: From Stock Solution to Standard Curve

A robust and reproducible standard curve is the cornerstone of quantitative analysis. The following protocol outlines the necessary steps, with an emphasis on minimizing sources of error.

Materials and Instrumentation
  • Analyte: 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one (Reference Standard, purity >99%)

  • Solvent: HPLC-grade Methanol or Acetonitrile (ensure the solvent is transparent in the desired UV range and fully dissolves the analyte)

  • Instrumentation: A calibrated, dual-beam UV-Vis spectrophotometer

  • Cuvettes: Matched 1 cm quartz cuvettes

  • Glassware: Class A volumetric flasks and pipettes

Step-by-Step Protocol
  • Stock Solution Preparation (e.g., 1000 µg/mL):

    • Accurately weigh 25 mg of the reference standard using an analytical balance.

    • Quantitatively transfer the powder to a 25 mL Class A volumetric flask.

    • Add approximately 15 mL of the chosen solvent and sonicate for 5 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature.

    • Carefully add the solvent up to the calibration mark.

    • Invert the flask 15-20 times to ensure homogeneity. This stock solution is critical; any error here will propagate through all subsequent dilutions.

  • Determination of Wavelength of Maximum Absorbance (λmax):

    • Prepare an intermediate dilution (e.g., 10 µg/mL) from the stock solution.

    • Scan the absorbance of this solution across the UV spectrum (e.g., 200-400 nm) against a solvent blank.

    • The wavelength that exhibits the highest absorbance is the λmax.[7] All subsequent measurements must be performed at this wavelength to ensure maximum sensitivity and adherence to the Beer-Lambert Law. Chalcone derivatives typically exhibit strong absorbance bands in this region.[9]

  • Preparation of Working Standard Solutions:

    • Perform serial dilutions from the stock solution to prepare a series of at least five to seven concentration levels that bracket the expected concentration of unknown samples.[10][11] For example: 2, 4, 6, 8, 10, 12 µg/mL.

    • Use Class A volumetric pipettes and flasks for all dilutions to maintain accuracy.

  • Generation of the Standard Curve:

    • Set the spectrophotometer to the predetermined λmax.

    • Autozero the instrument using a quartz cuvette filled with the solvent blank.

    • Measure the absorbance of each working standard solution in triplicate.

    • Plot the average absorbance (y-axis) against the corresponding concentration (x-axis).

    • Perform a linear regression analysis on the data points.

G cluster_prep Phase 1: Preparation cluster_measure Phase 2: Measurement cluster_analysis Phase 3: Analysis & Validation A Accurately Weigh Reference Standard B Prepare Stock Solution (e.g., 1000 µg/mL) A->B C Perform Serial Dilutions to Working Standards B->C D Determine λmax (Wavelength of Max Absorbance) C->D E Measure Absorbance of each Standard (n=3) D->E F Plot Absorbance vs. Concentration E->F G Perform Linear Regression (y = mx + c, R²) F->G H Execute Validation Experiments (Accuracy, Precision, etc.) G->H I Assess Against Acceptance Criteria H->I J Validated Method I->J

Caption: Workflow for generating and validating a UV-Vis standard curve.

Method Validation: Building a Trustworthy System

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] It is a mandatory requirement in regulated environments and a pillar of good scientific practice. The following parameters are assessed based on ICH Q2(R1) guidelines.[2]

G cluster_core Core Validation Parameters (ICH Q2) center Fit-for-Purpose Analytical Method A Specificity (Analyte Signal is Unambiguous) center->A Ensures B Linearity (Proportional Response) center->B Ensures C Accuracy (Closeness to True Value) center->C Ensures D Precision (Agreement Between Measurements) center->D Ensures E Range (Reliable Quantification Interval) center->E Defines D1 Repeatability (Intra-Assay) D2 Intermediate Precision (Inter-Assay)

Caption: Interrelationship of core analytical method validation parameters.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities or matrix components.[12][13]

  • Causality: A lack of specificity can lead to falsely elevated results if interfering substances also absorb light at the analytical wavelength.

  • Experimental Protocol:

    • Analyze a solvent blank and a placebo blank (a mixture of all formulation components except the analyte).

    • The absorbance of these blanks at the λmax should be negligible compared to the absorbance of the lowest concentration standard.

    • If significant interference is observed, the UV-Vis method may not be suitable for that specific sample matrix, and a more selective method like HPLC is required.[14]

Linearity and Range

Linearity refers to the ability of the method to produce test results that are directly proportional to the analyte concentration within a given range.[10][13] The range is the interval between the upper and lower concentrations for which the method has been demonstrated to be accurate, precise, and linear.[13]

  • Causality: A linear relationship is the mathematical basis for calculating the concentration of unknown samples from their absorbance.

  • Experimental Protocol:

    • Prepare at least five concentration levels, as described for the standard curve.

    • Analyze the data using linear regression.

  • Acceptance Criteria:

    • Correlation Coefficient (R²): Should typically be ≥ 0.999.[10]

    • Y-intercept: Should be close to zero, indicating minimal bias.

    • Residual Plot: A visual inspection of the residuals (the difference between observed and predicted values) should show a random pattern around zero.

Accuracy

Accuracy expresses the closeness of the results obtained by the method to the true value.[12][15] It is often evaluated through recovery studies.

  • Causality: Accuracy confirms that the method is free from systematic errors or bias.

  • Experimental Protocol (Spike and Recovery):

    • Prepare a sample matrix (placebo).

    • Spike the placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each level.

    • Measure the concentration of each sample using the validated standard curve.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean percent recovery is typically expected to be within 98.0% to 102.0%.[16]

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[12][13] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short time interval under the same operating conditions.

  • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

  • Causality: Precision demonstrates the method's reproducibility and its robustness against minor random variations.

  • Experimental Protocol:

    • Repeatability: Analyze a minimum of nine determinations covering the specified range (e.g., three replicates at three concentrations) or six replicates at 100% of the test concentration.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

    • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

  • Acceptance Criteria: The RSD should typically be not more than 2%.

Data Summary and Comparison

The quantitative data from the validation experiments should be summarized for clear interpretation.

Table 1: Example UV-Vis Method Validation Summary

Validation ParameterAcceptance CriteriaExperimental ResultPass/Fail
Linearity (R²) ≥ 0.9990.9995Pass
Range (µg/mL) Covers expected range2.0 - 12.0Pass
Accuracy (% Recovery) 98.0 - 102.0%99.5% (at 80%)100.8% (at 100%)101.2% (at 120%)Pass
Precision (Repeatability) RSD ≤ 2.0%0.85%Pass
Precision (Intermediate) RSD ≤ 2.0%1.25%Pass
Specificity No interference at λmaxNegligible blank absorbancePass

Alternative Method: Comparison with HPLC-UV

While UV-Vis spectrophotometry is simple and fast, it has limitations, primarily in its specificity.[14] High-Performance Liquid Chromatography with a UV detector (HPLC-UV) offers a powerful alternative.[17]

In HPLC, the sample is first passed through a column that separates its components. The UV detector then measures the absorbance of each separated component as it elutes from the column.[17]

  • Key Advantage of HPLC-UV: Superior specificity. Because HPLC physically separates the analyte from impurities and matrix components before detection, it can accurately quantify the analyte even in complex mixtures where UV-Vis would fail.[14][18]

  • Key Advantage of UV-Vis: Simplicity, speed, and lower cost. For pure samples or simple matrices where specificity is not a concern, UV-Vis provides a much more efficient workflow.[19]

Table 2: Objective Comparison of UV-Vis and HPLC-UV

FeatureUV-Vis SpectrophotometryHPLC-UV
Principle Measures total absorbance of a solution at a specific wavelength.Separates components chromatographically, then measures absorbance of each.
Specificity Low. Prone to interference from other absorbing compounds.[18]High. Analyte is physically separated from interferences.[14]
Sensitivity Good, but can be limited by background noise.Generally higher due to pre-concentration on the column and lower noise.
Speed Very fast (seconds to minutes per sample).Slower (minutes to tens of minutes per sample).
Cost (Instrument) LowHigh
Cost (Operational) Very low (solvent for dilutions).High (solvents, columns, maintenance).
Complexity Simple operation and data analysis.Requires significant expertise for method development and troubleshooting.
Best Suited For Pure drug substances, simple formulations, dissolution testing, routine QC.Complex mixtures, stability-indicating assays, impurity profiling.

Conclusion and Recommendations

The validation of a standard curve for the UV-Vis quantification of 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one is a systematic process governed by established scientific principles and regulatory guidelines. By rigorously evaluating specificity, linearity, range, accuracy, and precision, researchers can build a self-validating system that ensures data integrity.

Recommendation:

  • For the quantification of pure 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one or its concentration in simple, well-defined matrices , a validated UV-Vis spectrophotometric method is the superior choice. It is rapid, cost-effective, and provides reliable data when specificity is assured.

  • For analyzing this compound in complex matrices (e.g., biological fluids, degradation studies, or multi-component formulations) where interfering substances are likely present, HPLC-UV is the recommended method. Its inherent separative power provides the necessary specificity to ensure accurate and unambiguous quantification.

Ultimately, the choice of analytical method is dictated by the intended purpose. A thorough validation, as outlined in this guide, is the critical step that transforms an analytical procedure into a trustworthy and defensible scientific tool.

References

  • Vertex AI Search. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation.
  • European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • Implen. (n.d.). How UV/Vis Spectrophotometer Works.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Kabale University Library. (n.d.). Development and validation of a UV–Vis spectrophotometric method for estimation of total content of chalcone.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • AEKTRA. (2024, July 11). UV-VIS Spectrophotometry: Principles, Methods, and Applications in Quality Assurance.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • ResearchGate. (2024, December 18). Development and validation of a UV-Vis spectrophotometric method for estimation of total content of chalcone.
  • Surplus Solutions. (2025, January 29). What Is the Principle of UV-Vis Spectroscopy and Why It Matters.
  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
  • PubMed. (2024, December 18). Development and validation of a UV-Vis spectrophotometric method for estimation of total content of chalcone.
  • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More.
  • Mettler Toledo. (2026, January 7). UV-Vis Spectrophotometry: Principles and Environmental Applications.
  • SCION Instruments. (2024, June 7). A Guide to Analytical Method Validation.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Pharmaguideline. (2012, August 16). Analytical Method Validation Definitions in Pharmaceuticals.
  • ResearchGate. (2015, August 25). When measuring concentration of an analyte, which one is better, using HPLC or UV/Vis spectrometer?
  • ResearchGate. (2024, December 18). Development and validation of a UV-Vis spectrophotometric method for estimation of total content of chalcone.
  • Oxford Analytical Services. (2024, February 29). Understanding the Four Types of Analytical Method Validation.
  • National Institutes of Health. (n.d.). Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent.
  • Hoffman Fine Chemicals. (n.d.). CAS 1183812-62-5 | 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethanone.
  • Icon Scientific Inc. (2023, January 25). Why is UV light used in HPLC?
  • National Institutes of Health. (n.d.). Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds.
  • Taylor & Francis Online. (2021, October 20). A comparative study of HPLC and UV spectrophotometric methods for remdesivir quantification in pharmaceutical formulations.

Sources

Safety Operating Guide

Proper Disposal of 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one. As a compound combining an aromatic ketone and a nitroaromatic moiety, it requires careful handling and adherence to specific disposal protocols to ensure personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.

Hazard Assessment and Characterization

  • Toxicity: Nitroaromatic compounds can be toxic if ingested, inhaled, or absorbed through the skin.[1] Similar compounds are listed as harmful if swallowed.

  • Irritation: It may cause skin and eye irritation.[2]

  • Environmental Hazard: Nitroaromatic compounds can be toxic to aquatic life with long-lasting effects.[1]

  • Combustibility: While not highly flammable, it is a combustible solid. Hazardous decomposition products upon combustion may include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2][3]

Inferred Hazard Profile:

Hazard CategoryPotential EffectSource of Inference
Acute Oral Toxicity Harmful if swallowedSDS for similar nitroaromatic compounds
Skin Corrosion/Irritation Causes skin irritationSDS for similar nitroaromatic compounds[2]
Eye Damage/Irritation Causes serious eye irritationSDS for similar nitroaromatic compounds[2]
Respiratory Irritation May cause respiratory irritationSDS for similar aromatic ketones
Aquatic Toxicity Potentially toxic to aquatic lifeGeneral data on nitroaromatic compounds[1]

Personal Protective Equipment (PPE) and Handling

Adherence to proper PPE protocols is the first line of defense against accidental exposure. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

Mandatory PPE:

  • Eye Protection: Chemical safety goggles or a face shield.[5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the compound.[5]

  • Body Protection: A laboratory coat is required. For larger quantities or in case of a spill, additional protective clothing may be necessary.

Waste Segregation and Container Management: A Step-by-Step Protocol

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.[4][6]

Step 1: Designate a Waste Stream 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one waste should be classified as halogen-free organic solid waste . Do not mix with halogenated solvents, strong acids, strong bases, or oxidizers.[3]

Step 2: Select an Appropriate Waste Container Use a clearly labeled, leak-proof container made of a material compatible with the chemical, such as high-density polyethylene (HDPE).[4] The container must have a secure, tight-fitting lid.

Step 3: Labeling the Waste Container The label must be unambiguous and contain the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one"

  • The primary hazards (e.g., "Toxic," "Irritant")

  • The date the waste was first added to the container.

Step 4: Accumulation of Waste Store the waste container in a designated and secure area, away from sources of ignition and incompatible materials.[3]

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct personal protective equipment.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it into a designated hazardous waste container.[3] Avoid generating dust.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., acetone), and then wash with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Disposal Procedure

The final disposal of 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one must be conducted through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

The recommended disposal method is high-temperature incineration. [7] This process effectively destroys the organic compound, converting it into less harmful substances under controlled conditions.

Logical Workflow for Disposal

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Collection & Segregation cluster_disposal Final Disposal A Assess Hazards & Don PPE B Work in a Ventilated Area (Fume Hood) A->B C Select Labeled, Compatible Waste Container B->C D Segregate as Halogen-Free Organic Solid Waste C->D E Securely Store Waste Container D->E F Arrange for Pickup by Licensed Waste Vendor E->F G High-Temperature Incineration F->G spill Spill Occurs spill_mgmt Follow Spill Management Protocol spill->spill_mgmt spill_mgmt->D Containment & Cleanup Materials to Waste

Caption: Disposal workflow for 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one.

Conclusion

The proper disposal of 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one is a critical component of laboratory safety and environmental stewardship. By understanding the potential hazards, utilizing appropriate personal protective equipment, and adhering to strict waste segregation and disposal protocols, researchers can minimize risks and ensure compliance with regulatory standards. Always consult your institution's Chemical Hygiene Plan and EHS department for specific guidance.[6][8][9]

References

  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(2-methoxy-4-nitrophenyl)ethanone — Chemical Substance Information. Retrieved from [Link]

  • Workplace Safety and Health Council. (2025, October 12). Laboratory Safety. Retrieved from [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Unknown. (n.d.). Laboratory Safety and Hazardous Waste Disposal Guide. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethanone. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrobenzene. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Unknown. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Lab Manager. (2024, December 31). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Retrieved from [Link]

  • Unknown. (n.d.). Laboratory Liquid Waste Disposal Flow Chart. Retrieved from [Link]

  • SKC Inc. (2023, December 20). ISO-CHEK Derivatizing Solution (1-(2-methoxyphenyl)piperazine in toluene) Safety Data Sheet. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • Boston University Environmental Health & Safety. (2016). Chemical Waste Management Guide. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 0011: Sampling for Selected Aldehyde and Ketone Emissions from Stationary Sources. Retrieved from [Link]

  • Aroma Chemical. (n.d.). Toxic/Hazardous waste Incineration. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling uncharacterized or highly reactive synthetic intermediates requires more than just a list of safety gear—it requires a deep understanding of the chemical's mechanistic interaction with human biology.

1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one is a nitroaromatic ketone. While its specific pharmacological profile may be under investigation, its structural class dictates a rigorous, zero-tolerance approach to dermal and respiratory exposure. This guide provides the causality behind the required Personal Protective Equipment (PPE) and establishes a self-validating operational workflow to ensure absolute safety during laboratory handling.

Mechanistic Toxicology: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the biological fate of the molecule. Nitroaromatic compounds are highly lipophilic, allowing them to easily bypass standard latex barriers and penetrate the stratum corneum of the skin.

Once absorbed systemically, the para-nitro group undergoes hepatic reduction via cytochrome P450 enzymes to form an arylhydroxylamine intermediate[1]. This intermediate readily penetrates erythrocytes and co-oxidizes with oxyhemoglobin, converting functional Fe²⁺ to non-functional Fe³⁺ (methemoglobin)[1]. Because methemoglobin cannot bind oxygen, systemic exposure rapidly leads to tissue hypoxia, cyanosis, and potentially fatal methemoglobinemia[2].

This mechanistic reality dictates that our PPE strategy must prioritize absolute dermal isolation and particulate filtration .

ToxicityPathway A 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one (Dermal / Inhalation Exposure) B Cytochrome P450 Reduction (Hepatic Metabolism) A->B C Arylhydroxylamine Intermediate B->C D Oxidation of Hemoglobin (Fe2+) to Methemoglobin (Fe3+) C->D E Tissue Hypoxia & Cyanosis (Methemoglobinemia) D->E

Figure 1: Mechanism of nitroaromatic-induced methemoglobinemia justifying stringent dermal PPE.

Hazard Assessment & PPE Matrix

Solid nitroaromatic ketones present a high risk of aerosolization during weighing and transfer[3]. The table below summarizes the physicochemical hazards and the specific PPE required to mitigate them.

Table 1: Physicochemical & Hazard Profile

ParameterSpecificationOperational Implication
Chemical Class Nitroaromatic KetoneHighly lipophilic; readily penetrates unprotected skin[1].
Physical State Solid (Powder/Crystals)High risk of aerosolization and inhalation of particulates[3].
Primary Toxicity MethemoglobinemiaCauses systemic hypoxia (oxygen starvation)[4].
Reactivity Incompatible with strong basesRisk of violent decomposition if improperly mixed[4].

Table 2: Required PPE Specifications

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-glove: 4-mil Nitrile (inner) + 8-mil Nitrile or Butyl (outer)Nitroaromatics permeate thin latex. Double-gloving ensures a sterile boundary if the outer layer is breached[1].
Eye Protection ANSI Z87.1 tight-fitting chemical splash gogglesSolid particulates can cause severe, irreversible corneal damage and neovascularization[4].
Respiratory N95/P100 Particulate Respirator (if outside hood)Prevents inhalation of aerosolized dust that directly enters the bloodstream via alveolar capillaries[2].
Body Protection Tyvek® sleeves or knit-cuff lab coatPrevents particulate accumulation on forearms and subsequent dermal absorption[4].

Self-Validating Standard Operating Procedure (SOP)

A protocol is only effective if it can inherently confirm its own success at each step. Follow this self-validating workflow for weighing and transferring 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one.

Step 1: Pre-Operational Validation
  • Action: Turn on the fume hood and don all required PPE.

  • Validation Check: Tape a small piece of tissue to the bottom of the fume hood sash. If it pulls steadily inward, negative pressure (0.4–0.6 m/s face velocity) is confirmed.

  • Validation Check: Inflate your outer nitrile gloves with air and roll the cuff to trap it. If the glove holds pressure without deflating, structural integrity is confirmed.

Step 2: Static-Free Weighing
  • Action: Place an anti-static mat inside the hood. Use a grounded, anti-static micro-spatula to transfer the powder.

  • Causality: Nitroaromatic powders can hold a static charge, causing them to repel from the spatula and aerosolize into the breathing zone. Anti-static tools neutralize this risk.

Step 3: Sealed Transfer
  • Action: Tare the receiving vial, transfer the solid, and seal the vial tightly before removing it from the hood.

  • Validation Check: Visually inspect the exterior threads of the receiving vial before capping. If powder is visible, wipe the threads with an acetone-dampened swab before sealing to prevent external contamination during transport.

Step 4: Decontamination
  • Action: Wipe down all spatulas, balances, and hood surfaces with an acetone-soaked lint-free wipe, followed by a secondary wipe with aqueous detergent.

  • Causality: Nitro ketones are highly soluble in polar aprotic solvents (like acetone) but insoluble in water. The acetone dissolves the chemical, and the detergent removes the residual organic solvent layer.

Workflow Start 1. Pre-Operation Validation (Fume Hood & PPE Check) Weigh 2. Static-Free Weighing (Anti-Static Mat & Spatula) Start->Weigh Transfer 3. Sealed Transfer (Cap Vials Before Exiting Hood) Weigh->Transfer Spill Emergency: Spill Event (Evacuate, P100 Respirator, Dry Sweep) Weigh->Spill If powder spills Clean 4. Decontamination (Acetone Wipe -> Aqueous Wash) Transfer->Clean Spill->Clean Post-cleanup

Figure 2: Self-validating operational workflow for handling and emergency spill response.

Emergency Response & Disposal Plan

In the event of an accidental spill or exposure, immediate, structured action is required to prevent systemic absorption.

Spill Response Protocol:

  • Isolate: Evacuate personnel from the immediate area and alert the laboratory manager[4].

  • Protect: Don a P100 respirator and fresh heavy-duty nitrile gloves before re-entering the area.

  • Contain: Do NOT use water initially, as it will spread the lipophilic compound. Use a dry clean-up procedure (e.g., anti-static sweeping or a HEPA-filtered vacuum) to avoid generating airborne dust[4].

  • Decontaminate: Wipe the spill area with acetone-soaked absorbent pads, followed by a thorough soap and water wash.

Waste Disposal:

  • Segregation: Place all contaminated wipes, gloves, and empty vials into a designated, clearly labeled "Hazardous Solid Waste - Nitroaromatics" container.

  • Incompatibility Warning: Never mix nitroaromatic waste with strong reducing agents or caustic alkalies, as this can trigger violent exothermic decomposition[4].

  • Container Safety: Do not cut, drill, or grind empty chemical containers, as residual nitroaromatic dust can accumulate and present an ignition hazard[4].

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines ACS Public
  • SAFETY DATA SHEET - p-Nitroacetophenone Fisher Scientific
  • 3-Nitrophenol Safety D
  • Dinitrotoluenes (DNT)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.